molecular formula C5H4ClN B7768013 2-Chloropyridine CAS No. 68412-40-8

2-Chloropyridine

Cat. No.: B7768013
CAS No.: 68412-40-8
M. Wt: 113.54 g/mol
InChI Key: OKDGRDCXVWSXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloropyridine appears as a colorless oily liquid. Toxic by ingestion and/or skin absorption. Used to make other chemicals.
This compound is a monochloropyridine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGRDCXVWSXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN
Record name 2-CHLOROPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8024810
Record name 2-Chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-chloropyridine appears as a colorless oily liquid. Toxic by ingestion and/or skin absorption. Used to make other chemicals., Liquid, A colorless oily liquid; [CAMEO]
Record name 2-CHLOROPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pyridine, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2478
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

170 °C
Record name 2-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

68 °C (154 °F) - closed cup
Record name 2-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 2.00X10+4 mg/L t 25 °C, Slightly soluble in water, Soluble in alcohol, ether
Record name 2-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.205 g/cu cm at 15 °C
Record name 2-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.18 [mmHg], 2.18 mm Hg at 25 °C
Record name 2-Chloropyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2478
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Oil, Oily liquid

CAS No.

109-09-1, 68412-40-8
Record name 2-CHLOROPYRIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2923
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, chloro derivs.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLOROPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8024810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HMD45AYEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Chloropyridine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8442
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropyridine: Fundamental Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloropyridine is a pivotal heterocyclic building block in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This colorless to light yellow liquid, with the chemical formula C₅H₄ClN, is a halogenated derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.[1][2] The strategic placement of the chlorine atom at the 2-position profoundly influences the electronic properties of the pyridine ring, rendering it a versatile substrate for a wide array of chemical transformations. Its utility as a key intermediate stems from the lability of the carbon-chlorine bond and the potential for functionalization at other positions on the ring.[3] This guide provides a comprehensive overview of the fundamental properties and characteristic reactivity of this compound, offering insights into its behavior in key organic reactions and providing practical experimental protocols for its application.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its safe handling, purification, and characterization.

Physical Properties

This compound is a colorless, oily liquid under standard conditions.[4] Key physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₅H₄ClN[1][5]
Molar Mass 113.54 g/mol [1][2][5]
Appearance Colorless to light yellow liquid[1][5][6]
Density 1.20 g/mL at 25 °C[5][7][8]
Melting Point -46 °C[5][6]
Boiling Point 166-170 °C[4][5][6]
Flash Point 65 °C (149 °F)[1][4][6]
Solubility in Water 27 g/L at 20 °C[1][5]
Refractive Index (n²⁰/D) 1.532[1][7][8]
logP 1.22[4][9]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of this compound exhibits four distinct signals in the aromatic region. The proton at the 6-position (adjacent to nitrogen) is the most deshielded.

    • δ 8.32 (ddd, J = 4.8, 2.0, 0.9 Hz, 1H, H-6)

    • δ 7.64 (td, J = 7.7, 2.0 Hz, 1H, H-4)

    • δ 7.26 (ddd, J = 7.5, 4.8, 0.9 Hz, 1H, H-5)

    • δ 7.16 (ddd, J = 7.5, 2.0, 0.9 Hz, 1H, H-3)[2]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum shows five signals, with the carbon bearing the chlorine atom being the most deshielded among the carbon atoms.

    • δ 150.5 (C-2)

    • δ 149.8 (C-6)

    • δ 139.3 (C-4)

    • δ 124.2 (C-3)

    • δ 122.9 (C-5)[8][10][11]

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-Cl bond.

  • Key Absorptions (cm⁻¹): 3060-3010 (C-H stretching, aromatic), 1580, 1560, 1460, 1420 (C=C and C=N stretching of the pyridine ring), 1150-1000 (in-plane C-H bending), 750 (C-Cl stretching).[12]

Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

  • m/z (relative intensity): 113 (M⁺, 100%), 78 (M⁺ - Cl, 95%), 51 (C₄H₃⁺, 40%).[1][13] The isotopic pattern of the molecular ion, with a significant M+2 peak (approximately one-third the intensity of the M⁺ peak), is indicative of the presence of a chlorine atom.

Reactivity of this compound

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. This electronic arrangement makes the pyridine ring electron-deficient, particularly at the 2-, 4-, and 6-positions, and activates the C-Cl bond towards nucleophilic attack and oxidative addition in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

One of the most fundamental reactions of this compound is nucleophilic aromatic substitution (SₙAr), where the chloride is displaced by a variety of nucleophiles.[4]

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The negative charge in this intermediate is delocalized over the pyridine ring, with a significant resonance contributor placing the negative charge on the electronegative nitrogen atom. This stabilization is a key factor in the high reactivity of the 2-position towards nucleophilic attack.[15] The subsequent elimination of the chloride ion restores the aromaticity of the ring.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

The electron-withdrawing effect of the ring nitrogen makes the 2- and 4-positions particularly susceptible to nucleophilic attack.[15] In this compound, the attack occurs at the C-2 position, facilitated by the presence of a good leaving group (chloride).

A wide range of nucleophiles can be employed in SₙAr reactions with this compound:

  • Hydroxides (e.g., NaOH): Yield 2-hydroxypyridine.[14]

  • Alkoxides (e.g., NaOEt): Form 2-alkoxypyridines.

  • Amines (e.g., R₂NH): Produce 2-aminopyridines. This reaction can sometimes require harsh conditions, but the use of flow reactors at high temperatures can significantly improve yields and reduce reaction times.

  • Thiols (e.g., RSH): Give 2-thiopyridines.

  • Cyanide (e.g., KCN): Lead to 2-cyanopyridine.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction of this compound with boronic acids or their derivatives is a widely used method for the synthesis of 2-arylpyridines.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 mmol, 2-5 mol%).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylpyridine.[5]

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[16] this compound readily participates in this reaction with a variety of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the secondary amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the resulting 2-aminopyridine derivative by column chromatography.[17]

  • Stille Coupling: This reaction involves the coupling of this compound with organotin compounds (organostannanes) in the presence of a palladium catalyst.[3][18] It is a versatile method for forming carbon-carbon bonds.

  • Heck Reaction: The Heck reaction couples this compound with alkenes to form 2-vinylpyridines or substituted derivatives.[19]

  • Negishi Coupling: This reaction utilizes organozinc reagents to couple with this compound, catalyzed by palladium or nickel complexes.[9][20][21] It is known for its high functional group tolerance.

  • Sonogashira Coupling: This involves the coupling of this compound with terminal alkynes, providing a direct route to 2-alkynylpyridines.

  • Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides offers a direct method for the synthesis of 2-alkylated pyridines.[22]

Lithiation and Reactions with Electrophiles

The deprotonation of this compound with strong bases, particularly organolithium reagents, is a powerful strategy for introducing substituents at specific positions on the pyridine ring. The regioselectivity of this reaction is highly dependent on the base and reaction conditions.

  • With Lithium Diisopropylamide (LDA): LDA typically promotes lithiation at the C-3 position due to a directed ortho-metalation effect of the chlorine atom.

  • With n-Butyllithium (n-BuLi): The reaction with n-BuLi can be complex, often leading to nucleophilic addition to the C=N bond.

  • With BuLi-LiDMAE Superbase: A combination of n-butyllithium and lithium 2-(dimethylamino)ethoxide (LiDMAE) has been shown to achieve regioselective lithiation at the C-6 position. This "superbase" approach avoids nucleophilic addition and allows for the introduction of a wide range of electrophiles at this position.

Experimental Protocol: Regioselective C-6 Lithiation and Quenching with an Electrophile

  • Base Preparation: In a flame-dried, nitrogen-flushed flask, prepare the BuLi-LiDMAE reagent by reacting n-butyllithium with 2-(dimethylamino)ethanol in an appropriate solvent like hexane.

  • Lithiation: Cool the solution of this compound in an apolar solvent (e.g., hexane) to -78 °C. Add the pre-formed BuLi-LiDMAE reagent dropwise. Stir the mixture at this temperature for the specified time to ensure complete lithiation.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the 6-substituted-2-chloropyridine derivative by column chromatography.

Applications in Synthesis

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of important molecules.

  • Pharmaceuticals: It is a key building block for numerous active pharmaceutical ingredients (APIs), including antihistamines (e.g., pheniramine), antiarrhythmics, and antifungal agents.[1]

  • Agrochemicals: this compound is used in the production of fungicides, insecticides, and herbicides.[1][2] For example, it is a precursor to pyrithione, an antifungal and antibacterial agent found in anti-dandruff shampoos.[2][5]

  • Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex substituted pyridines, which are important ligands in coordination chemistry and catalysis.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[6][10][23] It can cause severe skin and eye irritation.[6][10][23]

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][12] Avoid inhalation of vapors and contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10][23]

Conclusion

This compound is a cornerstone of modern heterocyclic chemistry. Its unique electronic properties, arising from the interplay between the ring nitrogen and the chlorine substituent, endow it with a rich and versatile reactivity. A comprehensive understanding of its fundamental properties and its behavior in key transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and regioselective lithiation is essential for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical guidance for chemists working with this important synthetic intermediate.

References

An In-Depth Technical Guide to 2-Chloropyridine (CAS: 109-09-1): Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloropyridine, a pivotal heterocyclic intermediate in the pharmaceutical and agrochemical industries. We will delve into its fundamental properties, molecular structure, established synthetic routes, characteristic reactivity, and critical applications, grounding the discussion in established scientific principles and field-proven insights.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a halogenated derivative of pyridine, an aromatic heterocyclic compound.[1] It is a colorless to light yellow, oily liquid at standard conditions.[2][3][4] Its identity is unequivocally established by its CAS Registry Number.

Core Identifiers

A compound's identity in research, manufacturing, and regulatory contexts relies on standardized identifiers. The definitive CAS number for this compound is 109-09-1.[5][6][7][8]

IdentifierValueSource
CAS Number 109-09-1[5][6][7]
Molecular Formula C₅H₄ClN[2][6][7]
Molecular Weight 113.54 g/mol [2][6]
IUPAC Name This compound[1]
Synonyms o-Chloropyridine, α-Chloropyridine[1][3][7]
InChI Key OKDGRDCXVWSXDC-UHFFFAOYSA-N[5][7]
Molecular Structure

The structure consists of a pyridine ring where a chlorine atom substitutes the hydrogen atom at the C-2 position (alpha position) adjacent to the nitrogen. This specific placement is critical to its reactivity.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application conditions. It is a combustible liquid that is soluble in alcohol and ether, with moderate solubility in water.[2][3]

PropertyValueSource
Appearance Colorless to light yellow liquid[2][5]
Boiling Point 166 °C (at 714 mmHg)
Melting Point -46 °C[2][5]
Density ~1.20 g/mL at 25 °C[5]
Refractive Index (n20/D) ~1.532[2]
Water Solubility 27 g/L at 20 °C[2][5]
Vapor Pressure 1.7 mmHg at 20 °C

Section 2: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, each with distinct advantages regarding yield, selectivity, and process safety.

Overview of Synthetic Routes
  • Direct Chlorination of Pyridine: This method involves the high-temperature, vapor-phase reaction of pyridine with chlorine gas.[3] While direct, this process often requires high temperatures (>300°C) and can suffer from poor selectivity, leading to the formation of 2,6-dichloropyridine as a significant byproduct.[1][5][9]

  • From 2-Hydroxypyridine: The original reported synthesis involved the chlorination of 2-hydroxypyridine (or its tautomer, 2-pyridone) using a strong chlorinating agent like phosphoryl chloride (POCl₃) or phosgene (COCl₂).[1][4][5] This method is effective but involves harsh reagents.

  • From Pyridine-N-Oxide: This is often the preferred laboratory and industrial method due to its high yield and selectivity.[1][5][9] The N-oxide functionality activates the C-2 and C-6 positions for chlorination under milder conditions, and subsequent reduction removes the N-oxide to yield the target product.[9]

Featured Protocol: Synthesis from Pyridine-N-Oxide

This protocol describes a common and efficient two-step process. The causality behind this choice is rooted in reaction control; the N-oxide group acts as a powerful activating and directing group, mitigating the issues of low reactivity and poor selectivity seen in direct chlorination.[9]

Step 1: Chlorination of Pyridine-N-Oxide

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place pyridine-N-oxide.

  • Reaction: Cool the flask in an ice bath. Slowly add a chlorinating agent (e.g., POCl₃ or SO₂Cl₂) dropwise while maintaining the internal temperature below 10 °C. The electron-donating N-oxide group makes the C-2 position highly susceptible to electrophilic attack by the chlorinating agent.

  • Workup: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC). Carefully quench the reaction by pouring it over crushed ice.

  • Neutralization & Extraction: Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃) to a pH of 9-11.[9] Extract the aqueous layer multiple times with an organic solvent like dichloromethane or chloroform.

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield this compound-N-oxide.

Step 2: Reduction of this compound-N-Oxide

  • Reaction: Dissolve the crude this compound-N-oxide from the previous step in a suitable solvent like acetic acid.

  • Reduction: Add a reducing agent, such as iron powder or phosphorus trichloride (PCl₃), in portions. The reducing agent selectively removes the oxygen atom from the N-oxide without affecting the chloro-substituent or the aromatic ring.

  • Workup: After the reaction is complete, filter off any solids. Neutralize the filtrate and extract the product with an organic solvent.

  • Purification: Purify the final product by distillation under reduced pressure to obtain pure this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound as a synthetic intermediate stems from the reactivity of the C-Cl bond, which is significantly influenced by the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction of this compound is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile.[1][5] This reaction is facile because the electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (C-2) and para (C-4) positions, making them electrophilic and susceptible to nucleophilic attack.[10]

SNAr_Mechanism cluster_0 SNAr Reaction of this compound 2-CP This compound Meisenheimer Meisenheimer Complex (Intermediate) 2-CP->Meisenheimer Attack at C-2 Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product 2-Substituted Pyridine Meisenheimer->Product Loss of Cl⁻ Cl_ion Chloride Ion (Cl⁻) Meisenheimer->Cl_ion

Caption: Generalized workflow for SNAr on this compound.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, providing significant stabilization. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring to yield the substituted product.[11] This reactivity is fundamental to its use in synthesizing a wide range of derivatives.[12]

Section 4: Spectroscopic Characterization

Verifying the identity and purity of this compound requires standard spectroscopic techniques. The data below are typical expected values.

TechniqueExpected Observations
¹H NMR (CDCl₃)Four distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C-6 (adjacent to N) will be the most downfield. The protons will exhibit characteristic doublet and triplet splitting patterns.[13][14]
¹³C NMR Five signals for the pyridine ring carbons. The carbon atom bonded to chlorine (C-2) will be significantly shifted due to the electronegativity of the halogen.[15]
Mass Spec. (EI) A molecular ion peak (M⁺) at m/z = 113 and a characteristic (M+2)⁺ peak at m/z = 115 with an intensity ratio of ~3:1, confirming the presence of one chlorine atom.[7][16]
IR Spectroscopy C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (~1400-1600 cm⁻¹), and a characteristic C-Cl stretching band.[4][17]

Section 5: Core Applications in Research and Development

This compound is not an end-product but a crucial building block, primarily in the "three medicines": pharmaceuticals, pesticides, and herbicides.[3][9]

  • Pharmaceutical Synthesis: It is a key intermediate in the production of numerous active pharmaceutical ingredients (APIs).[3] Notable examples include:

    • Antihistamines: Used to synthesize pheniramine and chlorphenamine.[1][5]

    • Antiarrhythmics: A starting material for disopyramide.[3][5]

    • Antifungals: The precursor to pyrithione, the active ingredient in many anti-dandruff shampoos.[2][5]

  • Agrochemical Development: In agriculture, it is used to produce fungicides and insecticides that are vital for crop protection.[2] For example, it is a precursor for the insecticide pyripropoxyfen.[5]

  • Versatile Building Block: Beyond these specific roles, its ability to undergo SNAr reactions makes it a versatile tool for organic chemists to introduce the pyridyl moiety into complex molecules, which is a common structural motif in biologically active compounds.[2][12]

Section 6: Safety, Handling, and Environmental Considerations

This compound is a hazardous substance and must be handled with stringent safety protocols.

Hazard Identification
  • Toxicity: It is classified as toxic. It is fatal if inhaled or in contact with skin and toxic if swallowed.[5][18][19][20] The dermal LD₅₀ in rabbits is 64 mg/kg.[5]

  • Irritation/Corrosion: It causes skin irritation and serious eye damage.[18][20][21]

  • Organ Damage: May cause damage to organs (specifically the liver) through prolonged or repeated exposure.[21][22]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[18][21]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent vapor formation and inhalation.[18][21]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., PVC, neoprene).[20][22] Always inspect gloves before use and use proper removal techniques.

    • Eye Protection: Use chemical safety goggles and a face shield.[22]

    • Body Protection: Wear a lab coat or chemical-resistant overalls.[20]

    • Respiratory Protection: If ventilation is inadequate or in case of spills, wear an approved respirator with an organic vapor cartridge.[18][21]

  • Safe Handling Practices: Avoid all personal contact.[20] Do not eat, drink, or smoke in the handling area.[21][23] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[23]

  • Emergency Procedures:

    • Spills: Evacuate the area. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.[21]

    • Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[21] For eye contact, flush continuously with running water for at least 15 minutes.[20][21] If inhaled, move the person to fresh air. Seek immediate medical attention for any exposure.[21]

Environmental Fate

The introduction of a halogen to the pyridine ring significantly retards its microbiological degradation.[5] this compound is persistent in soil and water, with an estimated degradation time exceeding 30 days.[5] It should not be allowed to enter drains or waterways.[22]

References

The Synthesis of 2-Chloropyridine: A Journey Through Time and Technique

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Molecular Innovation

In the vast landscape of heterocyclic chemistry, 2-chloropyridine (C₅H₄ClN) stands as a cornerstone, a seemingly simple molecule that has played a pivotal role in the development of countless pharmaceuticals, agrochemicals, and advanced materials.[1] This colorless to light yellow liquid, with its characteristic pungent odor, is more than a mere building block; it is a versatile intermediate whose reactivity has been harnessed by chemists for over a century to construct complex molecular architectures.[1][2] Its significance lies in the strategic placement of the chlorine atom at the 2-position of the pyridine ring, which renders the carbon susceptible to nucleophilic substitution, opening a gateway to a diverse array of functionalized pyridines. This guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering a technical narrative that illuminates the evolution of its preparation from early, often arduous methods to the sophisticated and high-yield processes employed today. For the modern researcher, understanding this historical and synthetic landscape is not merely an academic exercise, but a means to appreciate the ingenuity of past chemists and to make informed, causality-driven decisions in the laboratory.

I. The Dawn of Pyridine Chemistry and the Emergence of a Chloro-Substituted Pioneer

The story of this compound is intrinsically linked to the broader history of pyridine chemistry. Pyridine itself was first isolated in its pure form in 1849 by the Scottish chemist Thomas Anderson from bone oil. However, it was not until the late 19th century that the systematic exploration of its derivatives began in earnest. The original synthesis of this compound is attributed to the chlorination of 2-hydroxypyridine (or its tautomer, 2-pyridone) with reagents like phosphoryl chloride (POCl₃).[1] This early method, while foundational, set the stage for a continuous quest for more efficient, selective, and scalable synthetic routes.

II. A Comparative Analysis of Synthetic Methodologies

The synthesis of this compound has evolved significantly since its initial preparation. Modern synthetic chemists have a diverse toolkit at their disposal, each with its own set of advantages and disadvantages. The choice of method is often dictated by factors such as desired yield, purity, scale, and the availability of starting materials. This section provides a detailed examination of the four principal synthetic routes to this compound, complete with mechanistic insights and experimental protocols.

A. From Pyridine-N-Oxide: A Tale of Regioselectivity and High Yield

The synthesis of this compound from pyridine-N-oxide is one of the most widely employed and efficient methods, prized for its high regioselectivity and excellent yields.[3] The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic attack.

The reaction with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine proceeds through a well-understood mechanism. The lone pair on the oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive intermediate. The chloride ion then acts as a nucleophile, attacking the activated 2-position of the pyridine ring. A subsequent elimination of a phosphate byproduct regenerates the aromaticity of the ring, yielding this compound. The presence of triethylamine is crucial as it acts as a base to neutralize the generated acid, driving the reaction to completion.

G Mechanism of this compound Synthesis from Pyridine-N-Oxide Pyridine_N_Oxide Pyridine-N-Oxide Intermediate Activated Intermediate Pyridine_N_Oxide->Intermediate Attack on P POCl3 POCl₃ POCl3->Intermediate Product This compound Intermediate->Product Nucleophilic attack by Cl⁻ Byproduct Phosphate Byproduct Intermediate->Byproduct Elimination Chloride_ion Cl⁻ Chloride_ion->Product G Direct Chlorination of Pyridine Workflow Pyridine Pyridine Vapor Reactor High-Temperature Reactor (e.g., >300°C) Pyridine->Reactor Chlorine Chlorine Gas Chlorine->Reactor Crude_Product Crude Product Mixture (this compound, 2,6-dichloropyridine, etc.) Reactor->Crude_Product Separation Fractional Distillation Crude_Product->Separation Product This compound Separation->Product Byproducts Byproducts Separation->Byproducts G Mechanism of the Sandmeyer Reaction for this compound Synthesis Aminopyridine 2-Aminopyridine Diazonium_Salt 2-Pyridinediazonium Salt Aminopyridine->Diazonium_Salt Diazotization Nitrous_Acid HNO₂ (from NaNO₂ + HCl) Nitrous_Acid->Diazonium_Salt Aryl_Radical Pyridyl Radical Diazonium_Salt->Aryl_Radical SET from Cu(I) Copper_I Cu(I)Cl Copper_I->Aryl_Radical Nitrogen_Gas N₂ Aryl_Radical->Nitrogen_Gas Loss of N₂ Product This compound Aryl_Radical->Product Cl abstraction Copper_II Cu(II)Cl₂ Copper_II->Copper_I Regeneration Copper_II->Product

References

Spectroscopic Data of 2-Chloropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-chloropyridine, a pivotal heterocyclic compound in the synthesis of pharmaceuticals and agrochemicals. An understanding of its spectroscopic signature is fundamental for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for monitoring chemical transformations. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering expert interpretation and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the four protons on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly influences the chemical shifts, causing the protons to be deshielded and resonate at a lower field compared to benzene.

The proton adjacent to the nitrogen (H-6) is the most deshielded due to the strong anisotropic effect of the nitrogen lone pair and its proximity to the electronegative atom. The remaining protons exhibit a complex splitting pattern due to spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-6~8.39Doublet of doubletsJ = 4.8, 2.0
H-4~7.64Triplet of doubletsJ = 7.7, 2.0
H-5~7.23Doublet of doubletsJ = 7.7, 4.8
H-3~7.32Doublet of tripletsJ = 7.7, 1.0

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and the spectrometer frequency. Data is compiled from various sources.[1]

The observed coupling constants are consistent with ortho (J ≈ 7-8 Hz), meta (J ≈ 2-3 Hz), and para (J ≈ 0-1 Hz) couplings in a pyridine ring system.

Caption: Spin-spin coupling interactions in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays five signals, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms. The carbon atom bonded to the chlorine (C-2) is significantly deshielded, as is the carbon adjacent to the nitrogen (C-6).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~150.1
C-6~149.8
C-4~139.3
C-3~124.3
C-5~122.9

Note: Chemical shifts are approximate and can vary depending on the solvent. Data is compiled from various sources.[2][3][4]

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of this compound is essential for accurate structural verification.

Sample Preparation: [5][6][7][8][9]

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (around 50 mg) may be beneficial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is between 4-5 cm to allow for proper shimming.

  • Cap the NMR tube securely to prevent solvent evaporation.

Instrumental Acquisition: [8]

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a single scan is often sufficient, while ¹³C NMR will require multiple scans to achieve a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound provides characteristic signals for the aromatic ring and the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100-3000C-H stretching (aromatic)Medium
1580-1550C=C and C=N stretching (ring vibrations)Strong
1460-1420C=C and C=N stretching (ring vibrations)Strong
1150-1100C-H in-plane bendingMedium
780-740C-H out-of-plane bendingStrong
750-700C-Cl stretchingStrong

Note: Frequencies are approximate and can be influenced by the sampling method. Data is compiled from various sources.[10][11]

Caption: Key vibrational modes of this compound observed in IR spectroscopy.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of liquid samples with minimal preparation.[12][13][14][15][16]

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Place a single drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

  • After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common method that provides information about the molecular weight and the fragmentation pattern, which can aid in structural confirmation.

The mass spectrum of this compound exhibits a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion appears as a pair of peaks at m/z 113 and 115, with an intensity ratio of approximately 3:1.[17]

Major Fragmentation Pathways

Under electron ionization, the this compound molecular ion undergoes fragmentation, leading to several characteristic daughter ions.

Table 4: Key Ions in the Mass Spectrum of this compound

m/zIon FormulaFragmentation Pathway
115[C₅H₄³⁷ClN]⁺Molecular ion with ³⁷Cl
113[C₅H₄³⁵ClN]⁺Molecular ion with ³⁵Cl
78[C₅H₄N]⁺Loss of a chlorine radical (•Cl) from the molecular ion
51[C₄H₃]⁺Loss of hydrogen cyanide (HCN) from the [C₅H₄N]⁺ ion

digraph "2-Chloropyridine_Fragmentation" {
bgcolor="transparent";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[C₅H₄ClN]⁺˙\nm/z = 113, 115"]; F1 [label="[C₅H₄N]⁺\nm/z = 78"]; F2 [label="[C₄H₃]⁺\nm/z = 51"];

M -> F1 [label="- •Cl"]; F1 -> F2 [label="- HCN"]; }

Caption: Major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

The following is a generalized protocol for obtaining the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.[18][19][20][21][22]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the range of 10-100 µg/mL.

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, which separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization:

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Integrated Spectroscopic Analysis

The collective interpretation of NMR, IR, and MS data provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra establish the connectivity of the atoms in the pyridine ring and the position of the chlorine substituent. The IR spectrum confirms the presence of the aromatic ring and the C-Cl bond. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern that is consistent with the proposed structure, including the signature isotopic pattern of chlorine. This integrated approach is indispensable for the unambiguous characterization of this compound in research and industrial applications.

References

An In-Depth Technical Guide to 2-Chloropyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloropyridine (2-CP), a halogenated derivative of pyridine, stands as a cornerstone intermediate in the synthesis of a multitude of high-value compounds across the pharmaceutical and agrochemical industries. Its unique electronic structure, governed by the interplay between the electronegative chlorine atom and the electron-withdrawing pyridine ring nitrogen, imparts a distinct reactivity profile. This guide provides a comprehensive exploration of the physical and chemical properties of this compound, offering field-proven insights into its reactivity, synthetic applications, and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize this versatile synthon in their work.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a distinct, irritating odor.[1] Its physical properties are fundamental to its handling, storage, and application in various reaction conditions. The key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₄ClN[2][3]
Molar Mass 113.54 g/mol [2]
Appearance Colorless to pale yellow clear liquid[1][2]
Melting Point -46 °C[1][2][4]
Boiling Point 166 - 170 °C[1][2][5]
Density ~1.20 g/mL at 20-25 °C[1][2][4]
Flash Point 65 - 68 °C[1][5]
Water Solubility Sparingly soluble (~27 g/L)[1][2][4]
Solubility Miscible with most organic solvents, including ethanol and ether.[1]
Vapor Pressure ~2.18 mmHg at 25 °C[1]
Refractive Index n20/D ~1.532[4]
pKa (conjugate acid) 0.49[2][4]

The low pKa value highlights the electron-withdrawing nature of the pyridine ring, which is further accentuated by the inductive effect of the chlorine atom. This electronic feature is a critical determinant of its chemical reactivity, particularly in nucleophilic substitution reactions.

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is dominated by the chemistry at the C2-Cl bond and the ability to functionalize the pyridine ring itself. Understanding these pathways is crucial for its effective use in complex molecule synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this compound is nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a nucleophile.[2][3] The pyridine nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer complex), thereby activating the C2 position for nucleophilic attack.[6][7] This is in stark contrast to chlorobenzene, which is highly resistant to SNAr reactions.

Causality: The activation of the 2- and 4-positions in the pyridine ring towards nucleophilic attack is a direct consequence of the ability of the ring nitrogen to delocalize the negative charge of the intermediate.[6] The 3-position is not similarly activated.

Common nucleophiles include:

  • Amines: To form 2-aminopyridine derivatives.

  • Alkoxides/Thiolates: To form 2-alkoxy/thio-pyridines.

  • Carbon Nucleophiles: For C-C bond formation.

This reaction is the foundation for synthesizing numerous commercial products, including the antihistamine Pheniramine and the antiarrhythmic agent Disopyramide .[2][8]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Experimental Protocol: Uncatalyzed Amination in a Flow Reactor

While SNAr reactions on activated halopyridines are facile, unsubstituted this compound often requires harsh conditions (e.g., high temperatures, extended reaction times) for successful conversion.[9] Modern flow chemistry offers a robust solution.

  • System Setup: A continuous-flow microreactor system equipped with a high-temperature module is used.

  • Reagent Preparation: Prepare a solution of this compound (1.0 M) and the desired secondary amine (e.g., piperidine, 2.0 M) in a high-boiling point solvent such as N-Methyl-2-pyrrolidone (NMP).

  • Reaction Execution: Pump the reagent solution through the reactor, which is heated to a high temperature (e.g., 250-300 °C). The short residence time at high temperature overcomes the activation barrier without significant decomposition.[9]

  • Workup: The output stream is collected, cooled, and subjected to standard aqueous workup and purification (e.g., extraction followed by column chromatography) to yield the 2-aminopyridine product.

  • Validation: Product identity and purity are confirmed by NMR spectroscopy and mass spectrometry. This self-validating system ensures that the desired product is formed selectively under the specified conditions.

Directed ortho Metalation (DoM)

Functionalization of the pyridine ring via deprotonation is a powerful strategy. The reaction of this compound with organolithium reagents is highly dependent on the base used, allowing for exquisite regiochemical control.

  • With LDA: Using lithium diisopropylamide (LDA) in THF results in exclusive lithiation at the C-3 position, directed by the chlorine atom.[10]

  • With BuLi-LiDMAE: A "superbase" combination of n-butyllithium (BuLi) and lithium 2-(dimethylamino)ethoxide (LiDMAE) promotes an unusual and highly regioselective lithiation at the C-6 position.[10]

This differential reactivity allows for the selective introduction of electrophiles at either the C-3 or C-6 position, dramatically expanding the synthetic utility of the 2-CP scaffold.

Lithiation CP This compound LDA LDA, THF CP->LDA BuLi BuLi-LiDMAE, Hexane CP->BuLi C3_Lith 3-Lithio-2-chloropyridine LDA->C3_Lith C-3 Deprotonation C6_Lith 6-Lithio-2-chloropyridine BuLi->C6_Lith C-6 Deprotonation E_plus Electrophile (E⁺) C3_Lith->E_plus C6_Lith->E_plus Product_3E 3-Substituted Product E_plus->Product_3E Reaction Product_6E 6-Substituted Product E_plus->Product_6E Reaction

Caption: Regioselective lithiation of this compound based on the choice of base.

Oxidation

Oxidation of this compound, typically with an oxidizing agent like hydrogen peroxide in acetic acid, yields this compound-N-oxide.[2][11] This N-oxide is a valuable intermediate in its own right. The N-oxide functional group further activates the pyridine ring, particularly at the 4-position, for both nucleophilic and electrophilic substitutions.[11][12][13]

Safety and Handling

This compound is a hazardous substance that requires strict handling protocols.

  • Toxicity: It is classified as toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin.[1][14] It is a lachrymator and causes severe irritation to the skin, eyes, and respiratory tract.[1][15] Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys.[1][16]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a lab coat.[15][16]

  • Storage and Incompatibilities: Store in tightly closed containers in a cool, well-ventilated area away from sources of ignition.[17] It is incompatible with strong oxidizing agents and strong acids.[1][17]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a synthetically versatile and commercially significant building block. Its value is derived from a well-defined reactivity profile, highlighted by its susceptibility to nucleophilic aromatic substitution and the potential for regioselective functionalization through directed metalation. While its hazardous nature demands careful handling, a thorough understanding of its properties empowers chemists to leverage this potent intermediate for the efficient synthesis of complex and important molecules in the pharmaceutical and agricultural sciences.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloropyridine in Medicinal Chemistry

This compound is a cornerstone building block in the synthesis of pharmaceuticals and agrochemicals.[1] This colorless to light yellow liquid, with the chemical formula C₅H₄ClN, serves as a versatile precursor for introducing the pyridine moiety, a privileged scaffold found in numerous biologically active compounds.[1][2] Its utility lies in the reactivity of the C2-chloro substituent, which can be readily displaced or engaged in a variety of powerful bond-forming reactions. This reactivity, however, is counterbalanced by the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic substitution but activates the C2 and C4 positions for nucleophilic attack.

This guide provides an in-depth exploration of the key synthetic transformations involving this compound for the preparation of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into experimental design and optimization. The focus is on providing researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this critical synthon.

Critical Safety and Handling Protocols

This compound is a hazardous substance and requires strict adherence to safety protocols. It is harmful if swallowed, fatal if it comes into contact with skin or is inhaled, and causes serious eye damage.[3]

2.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Always wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., PVC, nitrile) inspected prior to use. Wear protective boots and clothing to prevent any skin contact.[4][5] An emergency shower should be readily available.[6]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges is mandatory.[7]

2.2 Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of vapors or mist.[4][5] Grounding and bonding should be used to prevent the buildup of electrostatic charge.[3] Do not eat, drink, or smoke in the handling area.[6]

  • Storage: Store in tightly closed, non-iron containers in a cool, well-ventilated, and locked area.[6][7] Keep away from all sources of ignition, including heat, sparks, and open flames.[6]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents (peroxides, nitrates, etc.) and strong acids (hydrochloric, sulfuric, etc.).[6]

2.3 Spill and Waste Disposal

  • Spills: Evacuate the area immediately. Remove all ignition sources. Absorb the spill with an inert material like vermiculite or dry sand and place it in a sealed container for disposal.[6]

  • Disposal: this compound and its containers must be disposed of as hazardous waste.[5] This should be done through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7]

Key Synthetic Transformations of this compound

The reactivity of the C-Cl bond is the lynchpin of this compound's utility. The primary transformations fall into three main categories: Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Organometallic Reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for this compound. The electron-withdrawing nitrogen atom stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack, facilitating the displacement of the chloride.[8] This pathway is significantly more facile than for chlorobenzene and is a direct method for forming C-N, C-O, and C-S bonds.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles are required. For amines, primary and secondary amines are effective. For oxygen nucleophiles, alkoxides (e.g., sodium methoxide) are used.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to solvate the cation of the nucleophile and increase its reactivity.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy associated with disrupting the ring's aromaticity.[9]

Protocol 3.1.1: General Procedure for SNAr Amination (e.g., Synthesis of a Nevirapine Precursor)

This protocol is adapted from the general principles of Nevirapine synthesis, where a substituted this compound is reacted with an amine.[10][11]

Workflow for SNAr Amination

reagents Reagents: - this compound Derivative - Amine Nucleophile - Base (e.g., K2CO3) - Solvent (e.g., Diglyme) setup Reaction Setup (Inert Atmosphere) reagents->setup heating Heat Reaction (e.g., 135-145 °C) setup->heating Stir workup Aqueous Work-up & Extraction heating->workup Cool purification Purification (Crystallization/Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for an SNAr amination reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the this compound derivative (1.0 eq).

  • Reagent Addition: Add the amine nucleophile (1.1 - 2.0 eq) and a suitable base such as potassium carbonate or calcium oxide (2.0 eq).[11]

  • Solvent: Add a high-boiling polar solvent, such as diglyme or NMP, to the flask.

  • Reaction: Heat the reaction mixture to 130-150 °C and stir vigorously under a nitrogen atmosphere for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction and dilute the solvent.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 2-aminopyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-N and C-C bond formation, and they are highly applicable to less reactive aryl chlorides like this compound.

The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for forming C-N bonds, often proceeding under milder conditions with a broader substrate scope.[12] The key to its success with aryl chlorides is the use of specialized, bulky, and electron-rich phosphine ligands that facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[13]

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(0) source (or a Pd(II) precatalyst like Pd(OAc)₂ that reduces in situ) is paired with a sterically hindered biarylphosphine ligand (e.g., RuPhos, Xantphos).[13][14] These bulky ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is most common, as it is strong enough to deprotonate the amine or the intermediate palladium-amine complex without competing as a nucleophile.[13]

  • Solvent: Anhydrous, deoxygenated apolar solvents like toluene or dioxane are standard.[15]

Catalytic Cycle of Buchwald-Hartwig Amination

center Pd(0)L A Oxidative Addition center->A Complex1 L-Pd(II)(Ar)(Cl) A->Complex1 B Amine Coordination Complex2 [L-Pd(II)(Ar)(NHR2)]+Cl- B->Complex2 C Deprotonation (Base) Complex3 L-Pd(II)(Ar)(NR2) C->Complex3 D Reductive Elimination D->center Catalyst Regeneration Product Product (Ar-NR2) D->Product ArCl This compound (Ar-Cl) ArCl->A Amine Amine (R2NH) Amine->B Complex1->B Complex2->C Complex3->D

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3.2.1.1: Buchwald-Hartwig Amination of this compound

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strictly inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (NaOtBu, 1.4 eq) to an oven-dried Schlenk flask.

  • Reagent Addition: Add the this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the N-arylpyridine product.

ParameterBuchwald-Hartwig AminationClassical SNAr Amination
Temperature 80-110 °C[13]>130 °C
Base NaOtBu, K₃PO₄, Cs₂CO₃[13]K₂CO₃, CaO[11]
Substrate Scope Broader (less reactive amines)More limited (requires strong nucleophiles)
Key Reagent Pd Catalyst / Phosphine LigandNone
Pressure AtmosphericCan require sealed vessel/autoclave

Table 1: Comparison of Buchwald-Hartwig and SNAr Amination Conditions.

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds, particularly for creating biaryl structures common in pharmaceuticals like the COX-2 inhibitor Etoricoxib or the PARP inhibitor Niraparib.[16][17] The reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. For this compound, this reaction requires a highly active catalyst system.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a suitable ligand are essential. For challenging substrates like this compound, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be highly effective.[18]

  • Base: A base such as Na₂CO₃, K₂CO₃, or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent System: Often a two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, DMF) is used.

Catalytic Cycle of Suzuki-Miyaura Coupling

center Pd(0)L2 A Oxidative Addition center->A Complex1 L2-Pd(II)(Ar)(Cl) A->Complex1 B Transmetalation Complex2 L2-Pd(II)(Ar)(Ar') B->Complex2 C Reductive Elimination C->center Catalyst Regeneration Product Product (Ar-Ar') C->Product ArCl This compound (Ar-Cl) ArCl->A Boronic Ar'-B(OH)2 Boronic->B Base Base (e.g., Na2CO3) Base->B Complex1->B Complex2->C

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Organometallic Reactions: Grignard and Lithiation

Direct functionalization via organometallic intermediates provides powerful routes to novel this compound derivatives.

This compound can be converted into a Grignard reagent (2-pyridylmagnesium chloride), though this can be challenging. More commonly, it is used as an electrophile in Kumada-type cross-coupling reactions with other Grignard reagents.[19] This allows for the introduction of alkyl or aryl groups at the C2 position.

Protocol 3.3.1.1: Palladium-Catalyzed Cross-Coupling with a Grignard Reagent

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, three-necked flask under nitrogen, add this compound (1.0 eq) and a palladium catalyst such as Pd(dppf)Cl₂ (1-3 mol%).[19]

  • Solvent: Add anhydrous THF. Heat the mixture to 45-50 °C.

  • Grignard Addition: Add the Grignard reagent (e.g., Aryl-MgBr, 1.1 eq) dropwise via a syringe or addition funnel, maintaining the temperature.

  • Reaction: Stir at 45-50 °C for 1-4 hours, monitoring by HPLC or TLC.

  • Work-up: Cool the reaction to 20-25 °C and carefully quench by the slow addition of water or saturated NH₄Cl solution.

  • Extraction and Purification: Extract with an organic solvent (e.g., MTBE), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography.

While typical alkyllithium reagents might add to the pyridine ring, specific reagent combinations can achieve regioselective deprotonation (lithiation). The use of a "superbase" like n-BuLi with lithium 2-(dimethylamino)ethoxide (LiDMAE) has been shown to promote an unusual and highly useful lithiation at the C6 position.[20][21] This allows for the introduction of an electrophile at a position not typically accessible.

Causality Behind Experimental Choices:

  • The BuLi-LiDMAE mixed aggregate is believed to coordinate to the pyridine nitrogen, directing the deprotonation to the adjacent C6 position while preventing nucleophilic addition of the butyl group.[21] This provides a powerful tool for creating 2,6-disubstituted pyridine intermediates.

Case Studies in Pharmaceutical Intermediate Synthesis

Nevirapine Intermediate Synthesis

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to treat HIV. A key step in its synthesis involves the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with cyclopropylamine, followed by a base-mediated intramolecular cyclization.[10][22]

The first part of this transformation is a classic SNAr reaction where cyclopropylamine displaces the chlorine on the nicotinoyl ring. The subsequent cyclization is an intramolecular nucleophilic attack by the aniline-type nitrogen onto the second this compound ring, displacing the final chlorine to form the diazepine ring system of Nevirapine.

StepReaction TypeKey ReagentsPurpose
1 SNArCyclopropylamine, CaO[11]Displace activated chlorine on nicotinoyl moiety.
2 Intramolecular SNArStrong Base (e.g., NaH)[22]Ring closure to form the diazepine core.

Table 2: Key steps in the synthesis of Nevirapine from a this compound-containing precursor.

Etoricoxib Intermediate Synthesis

Etoricoxib is a selective COX-2 inhibitor. A key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, can be synthesized using a palladium-catalyzed α-arylation of an acetylpicoline derivative with a halo-phenyl methyl sulfone.[17][23] While not directly starting from this compound, many synthetic routes to the required substituted pyridines rely on cross-coupling reactions where a this compound derivative could be a viable coupling partner. For example, a Suzuki coupling between a this compound boronic acid and an aryl halide is a standard method for building the core biaryl structure.[16][24]

Conclusion

This compound remains an indispensable tool in the arsenal of the medicinal chemist. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures. Mastery of its fundamental transformations—Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Organometallic functionalization—provides a direct and versatile pathway to a vast array of pharmaceutical intermediates. The protocols and insights provided herein serve as a robust foundation for researchers to innovate and accelerate the drug development process.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction offers a powerful method for its synthesis. While 2-chloropyridines are economically attractive and widely available electrophilic partners, their application is hampered by the inherent inertness of the C-Cl bond and potential catalyst inhibition. This comprehensive guide provides an in-depth analysis of the challenges and solutions associated with the Suzuki-Miyaura coupling of 2-chloropyridines. We will explore the mechanistic nuances, delve into the rationale behind optimizing each reaction parameter, and furnish detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of 2-Chloropyridines

The Suzuki-Miyaura reaction is an indispensable tool for constructing C(sp²)–C(sp²) bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and organic materials.[1][2] The 2-arylpyridine scaffold, in particular, is a privileged structure found in numerous biologically active molecules. Traditionally, the synthesis of these compounds via Suzuki-Miyaura coupling has relied on more reactive 2-bromo or 2-iodopyridines. However, from an industrial and economic standpoint, 2-chloropyridines are far more desirable starting materials due to their lower cost and broader commercial availability.[3]

The primary obstacle to their widespread use lies in their lower reactivity. The carbon-chlorine bond is significantly stronger than its bromine or iodine counterparts, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more challenging.[4] Furthermore, the chemistry of pyridyl substrates introduces a unique complication known as the "2-Pyridyl Problem." The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive or less active complexes that hinder the catalytic cycle.[5][6][7]

Overcoming these hurdles requires a carefully optimized catalytic system. This guide will illuminate the path to success by dissecting the critical reaction parameters and providing robust protocols to unlock the synthetic potential of 2-chloropyridines.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9][10] Understanding this cycle is fundamental to troubleshooting and optimizing reactions with challenging substrates like 2-chloropyridine.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) Pd(0)L2->OxAdd Ar-Cl (this compound) Pd(II)Complex Pd(II) Intermediate Ar-Pd(II)(Cl)L2 OxAdd->Pd(II)Complex Transmetal Transmetalation Pd(II)Complex->Transmetal Ar'-B(OR)2 Base Pd(II)Complex2 Pd(II) Intermediate Ar-Pd(II)(Ar')L2 Transmetal->Pd(II)Complex2 RedElim Reductive Elimination Pd(II)Complex2->RedElim Forms C-C Bond RedElim->Pd(0)L2 Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is a kinetically demanding step for aryl chlorides.[9]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base.[9][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired 2-arylpyridine product and regenerating the active Pd(0) catalyst.[12]

Optimizing Reaction Parameters for this compound Coupling

Success with 2-chloropyridines hinges on the judicious selection of the catalyst, ligand, base, and solvent to favor the desired catalytic cycle over potential side reactions.

Catalyst and Ligand: The Heart of the System

For unreactive electrophiles like 2-chloropyridines, the choice of palladium source and, more importantly, the ancillary ligand is critical. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[13]

  • Palladium Source : Common precatalysts include air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf), and Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(II) sources require in situ reduction to the active Pd(0) state, which can be achieved by phosphine ligands or other reagents in the mixture.[14]

  • The Ligand's Role : The ligand stabilizes the palladium center and modulates its reactivity. To activate the strong C-Cl bond, the palladium center must be highly electron-rich to facilitate oxidative addition. Therefore, bulky, electron-donating phosphine ligands are required.[13][4]

    • Buchwald Ligands : A class of sterically hindered biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are exceptionally effective. Their bulk promotes the formation of monoligated Pd(0)L species, which are highly reactive, while their electron-donating nature enhances the rate of oxidative addition.

    • N-Heterocyclic Carbenes (NHCs) : NHCs (e.g., IPr, SIPr) are strong sigma-donors that form very stable and highly active palladium complexes, capable of activating even the most challenging aryl chlorides.[15][16]

The Role of the Base

The base plays multiple, crucial roles in the catalytic cycle.[11] It facilitates the transmetalation step by forming a more nucleophilic boronate species and assists in the ligand exchange at the palladium center.

  • Common Choices : A range of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (KOtBu).

  • Causality : For this compound couplings, stronger bases like K₃PO₄ are often preferred as they can accelerate the slow transmetalation step. However, excessively strong bases or the presence of water can promote a key side reaction: protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4] A careful balance must be struck. The use of anhydrous conditions can sometimes mitigate this issue.[4]

Boron Reagent: Stability Matters

While arylboronic acids are the most common coupling partners, their stability can be a concern, especially under harsh reaction conditions required for activating this compound.

  • Arylboronic Acids (ArB(OH)₂) : Readily available but susceptible to protodeboronation.

  • Boronic Pinacol Esters (ArBpin) : These esters are more stable than the corresponding boronic acids and are less prone to decomposition and homocoupling side reactions. They are excellent alternatives for challenging couplings.[6][14][17]

  • Organotrifluoroborates (ArBF₃K) : Potassium aryltrifluoroborates are highly stable, crystalline solids that are often used when the corresponding boronic acid is unstable.

Solvent and Temperature

The choice of solvent influences the solubility of reagents and the stability of catalytic intermediates.

  • Typical Solvents : Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly employed.[11][18]

  • Aqueous Media : The addition of a small amount of water is common and often beneficial. It can help dissolve inorganic bases like K₃PO₄ and is thought to accelerate the transmetalation step.[2]

  • Temperature : Due to the strength of the C-Cl bond, elevated temperatures (typically 80-110 °C) are almost always necessary to achieve a reasonable reaction rate.[13] Microwave irradiation can also be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.[19][20]

Experimental Protocols and Workflows

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of 2-chloropyridines. Note: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be degassed prior to use.

Suzuki_Workflow start Start reagents 1. Add Solids to Reaction Vessel (this compound, Boronic Acid, Base, Pd Catalyst, Ligand) start->reagents atmosphere 2. Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere solvent 3. Add Degassed Solvent(s) via Syringe atmosphere->solvent reaction 4. Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor 5. Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup 6. Cool, Dilute, and Perform Aqueous Workup monitor->workup Upon Completion purify 7. Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End Product purify->end

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Coupling with a Buchwald Ligand

This protocol is a reliable starting point for coupling various arylboronic acids with this compound.

Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-arylpyridine.

Protocol 2: Microwave-Assisted Coupling

This protocol is advantageous for rapid optimization and can often provide higher yields in shorter times.[19][20]

Reagents:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic Acid Pinacol Ester (0.6 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.01 mmol, 2 mol%)

  • XPhos (0.04 mmol, 8 mol%)

  • K₂CO₃ (1.0 mmol, 2.0 equiv)

  • Degassed DMF/Water (4:1, 2.5 mL)

Procedure:

  • To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add all solid reagents.

  • Add the degassed DMF/water solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor. Heat the reaction to 120 °C for 30-60 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Data and Troubleshooting

The success of the coupling is highly dependent on the electronic and steric nature of the coupling partners. Below is a table compiling representative conditions.

This compound Derivative Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
This compoundPhenylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O10085[21]
This compound4-Methoxyphenylboronic AcidPd/C (5)PPh₃ (10)K₃PO₄Dioxane10090[22]
2,6-DichloropyridineHeptyl pinacol boronic esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOtBuDioxane/H₂O10094 (dialkylated)[6]
3-Amino-2-chloropyridinePyridine-3-boronic acidPd[PPh₃]₂Cl₂ (5)-Na₂CO₃Dioxane/H₂OReflux91[23]
This compoundPhenylboronic AcidPd(OAc)₂ (1)Benzimidazolium Salt (2)K₂CO₃DMF/H₂O120 (MW)~50[20]
Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst system.[13] 2. C-Cl bond not activated.[4] 3. Catalyst poisoning by pyridine N.[5]1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos, an NHC ligand). 2. Increase temperature or switch to microwave heating. 3. Ensure a sufficiently high ligand-to-palladium ratio (e.g., L:Pd of 4:1).
Significant Protodeboronation 1. Boronic acid is unstable. 2. Reaction conditions are too harsh (high temp, strong base, excess water).[4]1. Switch to a more stable boronic ester (pinacol or MIDA). 2. Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or try anhydrous conditions. 3. Lower the reaction temperature and increase reaction time.
Dehalogenation of Starting Material 1. Presence of hydride sources. 2. Side reaction pathway is competitive.1. Ensure solvents are pure and use a non-protic base if possible. 2. Screen different ligands; sometimes a slightly less bulky ligand can disfavor this pathway. 3. Lower the reaction temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation step.1. Ensure thorough degassing of solvents and use of a robust inert atmosphere. 2. Use a stronger base or add a small amount of water to facilitate transmetalation.

Conclusion

While the Suzuki-Miyaura cross-coupling of 2-chloropyridines presents distinct challenges compared to their bromo- and iodo- analogs, these obstacles are readily surmountable with a rational, mechanism-informed approach to reaction optimization. The key to success lies in employing highly active catalyst systems, typically composed of a palladium precursor and a sterically hindered, electron-rich phosphine or NHC ligand. Careful consideration of the base, solvent, and the stability of the boron reagent allows for the development of efficient and high-yielding protocols. The methods and insights provided in this guide empower researchers to confidently utilize inexpensive and abundant 2-chloropyridines for the synthesis of valuable 2-arylpyridine compounds.

References

Application Notes and Protocols: The Role of 2-Chloropyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-Chloropyridine is a pivotal heterocyclic intermediate, indispensable in the synthesis of a wide array of agrochemicals.[1][2][3][4][5][6][7][8] Its unique reactivity allows for its incorporation into various molecular scaffolds, leading to the development of potent insecticides, herbicides, and fungicides. This document provides a comprehensive overview of the applications of this compound in agrochemical development, detailing synthetic protocols for key active ingredients and elucidating their mechanisms of action.

PART 1: CORE DIRECTIVE

This guide is structured to provide an in-depth technical exploration of this compound's role in agrochemicals. It moves from foundational synthesis concepts to specific applications, offering both theoretical understanding and practical, field-proven protocols.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

As a senior application scientist, the following information is presented with a focus on experimental causality, protocol validation, and authoritative scientific grounding.

Introduction: The Significance of this compound in Agrochemical Synthesis

This compound (C₅H₄ClN) is a colorless, oily liquid that serves as a versatile building block in organic synthesis.[3][4] Its utility in the agrochemical industry stems from the reactivity of the chlorine atom at the 2-position of the pyridine ring, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, enabling the construction of complex molecules with desired biological activities. The pyridine moiety itself is a common feature in many bioactive compounds, contributing to their efficacy and selectivity.[9]

The production of this compound can be achieved through several methods, including the direct chlorination of pyridine at high temperatures or the chlorination of pyridine-N-oxides.[3][7] These processes provide a reliable supply of this crucial intermediate for the large-scale manufacturing of agrochemicals.

Insecticide Development: Neonicotinoids and Beyond

This compound and its derivatives are fundamental to the synthesis of several classes of insecticides, most notably the neonicotinoids.

Neonicotinoids: A Dominant Class of Insecticides

Neonicotinoids are a class of systemic insecticides chemically related to nicotine.[10] They are highly effective against a broad spectrum of sucking and chewing insects.[10][11] Their systemic nature allows them to be absorbed by the plant and transported throughout its tissues, providing long-lasting protection.[10]

2.1.1. Mechanism of Action

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[10][11][12][13] They bind to these receptors, mimicking the action of the neurotransmitter acetylcholine.[11] However, unlike acetylcholine, neonicotinoids are not readily broken down by acetylcholinesterase, leading to persistent receptor stimulation. This overstimulation results in paralysis and ultimately the death of the insect.[10][11] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors contributes to their lower toxicity in mammals.[10][11][12][13]

Neonicotinoid_Mechanism cluster_synapse Insect Synapse cluster_receptor Postsynaptic Membrane Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Presynaptic_Neuron->Postsynaptic_Neuron Acetylcholine (ACh) Paralysis_Death Paralysis & Death Postsynaptic_Neuron->Paralysis_Death Leads to nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Continuous Stimulation Ion_Channel->Postsynaptic_Neuron Uncontrolled Ion Flow Neonicotinoid Neonicotinoid (e.g., Imidacloprid) Neonicotinoid->nAChR Binds Irreversibly

Caption: Mechanism of action of neonicotinoid insecticides.

2.1.2. Synthesis Protocol: Imidacloprid from a this compound Derivative

A key intermediate derived from this compound for the synthesis of many neonicotinoids is 2-chloro-5-(chloromethyl)pyridine. The synthesis of Imidacloprid from this intermediate is a well-established industrial process.[14]

Protocol: Synthesis of Imidacloprid

  • Reaction of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine: In a suitable solvent such as acetonitrile or dimethylformamide (DMF), 2-chloro-5-(chloromethyl)pyridine is reacted with N-nitro-imidazolidin-2-imine in the presence of a base, for example, potassium carbonate.[14]

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14]

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield Imidacloprid.

Other Insecticides Derived from this compound

This compound is also a precursor for other important insecticides, such as Chlorpyrifos and Lufenuron.

2.2.1. Chlorpyrifos: An Organophosphate Insecticide

Chlorpyrifos is a broad-spectrum organophosphate insecticide that has been widely used in agriculture.[15]

Mechanism of Action: Chlorpyrifos acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[15] This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and death.[15]

Synthesis: The industrial synthesis of Chlorpyrifos involves the reaction of 3,5,6-trichloro-2-pyridinol (TCPy) with O,O-diethyl phosphorochloridothioate.[15][16] While not directly synthesized from this compound in a single step, the precursor TCPy can be derived from pyridine through a series of chlorination and hydroxylation reactions where this compound can be an intermediate. Some patented methods describe the synthesis of chlorpyrifos from tetrachloropyridine.[17][18]

2.2.2. Lufenuron: A Chitin Synthesis Inhibitor

Lufenuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor.[19][20]

Mechanism of Action: Lufenuron interferes with the synthesis of chitin, a key component of the insect exoskeleton.[20] This disruption of the molting process is lethal to larval stages of insects.[20]

Synthesis: The synthesis of Lufenuron involves the reaction of 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline with 2,6-difluorobenzoyl isocyanate.[19][21][22] The aniline intermediate can be prepared from precursors that may involve chlorinated pyridines in their synthesis pathway.

Herbicide Development: Pyridine Herbicides

The pyridine ring system is a core structural feature of a class of herbicides known as pyridine herbicides.[23][24][25][26] These herbicides are typically used for the control of broadleaf weeds.[25][27]

Mechanism of Action of Pyridine Herbicides

Pyridine herbicides, such as Clopyralid and Picloram, are synthetic auxins.[23][25] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but at much higher concentrations and with greater persistence.[23][25] This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants.[23] Grasses are generally tolerant to these herbicides.[27]

Auxin_Herbicide_Action Pyridine_Herbicide Pyridine Herbicide (e.g., Clopyralid) Auxin_Receptor Auxin Receptor Pyridine_Herbicide->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Mode of action of pyridine herbicides.

Synthesis of Pyridine Herbicides

The synthesis of many pyridine herbicides involves the modification of a pre-existing pyridine ring, which can be derived from this compound. For example, the synthesis of Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) involves the introduction of a carboxylic acid group and further chlorination of a pyridine precursor.[27]

Fungicide Development

This compound is also a valuable intermediate in the synthesis of fungicides.[1][3][4][5]

Pyrithione-Based Fungicides

Pyrithione (2-mercaptopyridine-N-oxide) and its metal complexes, such as zinc pyrithione and copper pyrithione, are widely used as fungicides and bactericides.

Synthesis: this compound can be oxidized to this compound-N-oxide, which is a key intermediate in the synthesis of pyrithione.[3] The chlorine atom is then displaced by a thiol group to form the final product.

Summary of Key Agrochemicals Derived from this compound

Agrochemical ClassExample CompoundPrimary Use
Insecticides ImidaclopridSystemic insecticide for sucking and chewing insects
ChlorpyrifosBroad-spectrum organophosphate insecticide
LufenuronChitin synthesis inhibitor for larval control
Herbicides ClopyralidSelective herbicide for broadleaf weeds
PicloramSystemic herbicide for broadleaf weeds and woody plants
Fungicides Zinc PyrithioneBroad-spectrum fungicide and bactericide

Conclusion

This compound remains a cornerstone of the agrochemical industry. Its versatility as a chemical intermediate enables the synthesis of a diverse range of high-performance insecticides, herbicides, and fungicides. The continued exploration of new reactions and derivatives of this compound will undoubtedly lead to the development of novel and more effective crop protection solutions.

References

Application Note: A Strategic Guide to the Sonogashira Coupling of 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview and detailed protocols for performing the Sonogashira cross-coupling reaction with 2-chloropyridine. It is designed for researchers, medicinal chemists, and process development scientists who require robust methods for synthesizing substituted alkynylpyridines, a crucial scaffold in modern pharmaceuticals and functional materials. We will move beyond standard procedures to explain the causal factors behind experimental design, focusing on strategies to overcome the inherent challenges posed by this heteroaryl chloride.

The Strategic Importance and Challenge of this compound

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for its efficiency in forming C(sp²)-C(sp) bonds.[1][2] The resulting arylalkyne motifs are prevalent in a vast array of applications, from natural products and pharmaceuticals, like the nicotinic receptor agonist Altinicline, to advanced organic materials.[1]

However, the utility of this reaction is often tested by challenging substrates. This compound represents a class of heteroaryl halides that presents two primary obstacles:

  • Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. Consequently, the rate-limiting step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is considerably more difficult.[3][4]

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Overcoming these challenges requires a rational approach to catalyst selection, ligand design, and reaction parameter optimization, which this guide will detail.

Mechanistic Underpinnings: A Tale of Two Cycles

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the generation of a catalytically active 14-electron Pd(0) species. This species undergoes oxidative addition into the this compound C-Cl bond. This step is the most challenging and often dictates the success of the reaction.[4]

  • The Copper Cycle: The copper(I) co-catalyst serves to activate the terminal alkyne. It reacts with the alkyne to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic and readily undergoes transmetalation with the Pd(II)-pyridyl complex.

  • The Final Steps: Following transmetalation, the two organic fragments are brought together on the palladium center. A final reductive elimination step releases the desired 2-alkynylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

The causality is clear: for an unreactive substrate like this compound, the efficiency of the oxidative addition step must be maximized. This is primarily achieved through the choice of ligand on the palladium catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Cl-Pd(II)L₂-Py OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both R-≡-Pd(II)L₂-Py Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Product Py-≡-R RedElim->Product ArylHalide 2-Cl-Py ArylHalide->OxAdd CuI Cu(I)X PiComplex π-Alkyne-Cu Complex CuI->PiComplex Alkyne H-≡-R Alkyne->PiComplex Base Base Base->PiComplex CuAcetylide Cu-≡-R PiComplex->CuAcetylide Deprotonation CuAcetylide->Transmetal To Pd Cycle Workflow start Start prep Prepare Glassware (Oven-dry, cool under Ar) start->prep add_solids Add Solids to Flask (2-Cl-Py, Pd(OAc)₂, SPhos, Cs₂CO₃) prep->add_solids purge Evacuate & Backfill with Argon (3x) add_solids->purge add_liquids Add Anhydrous Toluene and Terminal Alkyne via Syringe purge->add_liquids react Heat Reaction Mixture (e.g., 100-110 °C) Monitor by TLC/GC-MS add_liquids->react workup Cool, Quench, and Extract (e.g., H₂O, Ethyl Acetate) react->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

References

Application Notes & Protocols: 2-Chloropyridine as a Foundational Precursor for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloropyridine

This compound is a colorless to light yellow oily liquid that serves as a cornerstone in the synthesis of a vast array of complex functional molecules.[1][2] Its utility stems not from its own properties, but from the versatile reactivity of the chloro-substituent at the 2-position of the pyridine ring. The inherent electron-withdrawing nature of the ring nitrogen atom activates the C2-Cl bond, rendering it susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.[3][4] This reactivity profile makes this compound an indispensable intermediate in the production of high-value materials, including pharmaceuticals, agrochemicals, and novel organic electronics.[5][6][7][8]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides not just protocols, but the underlying strategic reasoning for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.

Safety & Handling: A Mandatory Prerequisite

Before any experimental work, it is imperative to understand and mitigate the risks associated with this compound.

  • Toxicity and Exposure: this compound is toxic if inhaled, swallowed, or absorbed through the skin.[9][10][11] It is a severe irritant to the eyes and skin and may cause damage to organs through prolonged or repeated exposure.[12]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[11] Mandatory PPE includes tightly fitting safety goggles, a face shield, chemical-resistant gloves (consult manufacturer data for appropriate material), and a lab coat.[9][11] For operations with a high risk of vapor generation, respiratory protection should be used.[10]

  • Handling and Storage: Keep the compound away from sources of ignition as it is combustible.[2] Store in a cool, dry, well-ventilated area in a tightly closed, non-iron container.[9] It is incompatible with strong oxidizing agents and strong acids.[9]

  • Emergency Procedures: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11] Emergency shower and eyewash stations must be readily accessible.[9]

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom polarizes the pyridine ring, making the C2 and C4 positions electron-deficient and thus susceptible to attack by nucleophiles. The attack disrupts the ring's aromaticity, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[3] Aromaticity is restored upon the expulsion of the chloride leaving group.[4]

This pathway is fundamental to creating a diverse range of 2-substituted pyridines, which are key scaffolds in many functional molecules.

Diagram: General SNAr Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Reactant This compound Intermediate Meisenheimer Complex Reactant->Intermediate Attack at C2 Nucleophile Nucleophile (Nu⁻) Product 2-Substituted Pyridine Intermediate->Product Expulsion of Cl⁻ LeavingGroup Chloride (Cl⁻)

Caption: Simplified mechanism for SNAr on this compound.

Application Protocol 1.1: Synthesis of Pyrithione Precursor (2-Mercaptopyridine)

Pyrithione, derived from 2-mercaptopyridine, is a widely used fungicide and bactericide.[2] The synthesis leverages a classic SNAr reaction with a sulfur nucleophile.

Principle: Sodium hydrosulfide (NaSH) acts as the sulfur nucleophile, displacing the chloride from this compound. The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of the nucleophile and stabilize the charged intermediate.

Step-by-Step Protocol:

  • Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with sodium hydrosulfide hydrate (NaSH·xH₂O, 1.2 equivalents) and anhydrous N,N-Dimethylformamide (DMF).

  • Heating: Heat the mixture to 80-90 °C with stirring to ensure the NaSH is fully dissolved and homogenous.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) dropwise to the heated solution over 30 minutes. An exotherm may be observed; maintain the temperature below 100 °C.

  • Reaction Monitoring: Stir the reaction mixture at 90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH ~4-5 with a dilute acid (e.g., 1 M HCl). The product, 2-mercaptopyridine, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

ParameterValue/ConditionRationale
Nucleophile Sodium Hydrosulfide (NaSH)Potent and readily available sulfur nucleophile.
Solvent N,N-Dimethylformamide (DMF)High-boiling polar aprotic solvent, good for SNAr.
Temperature 90 °CProvides sufficient energy to overcome the activation barrier.
Workup AcidificationProtonates the thiolate to precipitate the neutral thiol product.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is powerful, modern organic synthesis demands more sophisticated methods for forming C-C and C-N bonds. Palladium-catalyzed cross-coupling reactions have revolutionized this field, and this compound is an excellent substrate, albeit a challenging one due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[13] The development of sterically hindered, electron-rich phosphine ligands has been critical to enabling efficient reactions with aryl chlorides.[14]

Diagram: General Synthetic Workflow

General_Workflow Setup Reactor Setup (Inert Atmosphere) Reagents Charge Reagents (2-CP, Partner, Base, Solvent) Setup->Reagents Catalyst Add Catalyst System (Pd Precursor + Ligand) Reagents->Catalyst Reaction Reaction (Heating & Stirring) Catalyst->Reaction Workup Quench & Aqueous Workup (Extraction) Reaction->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Analysis Product Analysis (NMR, MS) Purify->Analysis

Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.

Application Protocol 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for synthesizing anilino-pyridines, a common motif in kinase inhibitors and other pharmaceuticals.[14][15]

Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of this compound. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base deprotonates the amine, and the final product is formed via reductive elimination, regenerating the Pd(0) catalyst.[15] The choice of ligand is critical for activating the C-Cl bond and facilitating reductive elimination.[13]

Step-by-Step Protocol:

  • Reactor Setup: In a glovebox or under a strict stream of argon, add this compound (1.0 eq.), the desired amine (1.2 eq.), a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath to 80-110 °C.

  • Monitoring: Stir vigorously and monitor the reaction by LC-MS or GC-MS. Reactions with aryl chlorides can be slow, often requiring 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with a solvent like ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel.

ParameterValue/ConditionRationale
Catalyst System Pd₂(dba)₃ / RuPhosA common and effective combination for C-Cl bond activation.[13]
Base NaOtBuStrong, non-nucleophilic base essential for amine deprotonation.[13]
Atmosphere Inert (Argon/Nitrogen)The Pd(0) catalyst is sensitive to oxygen and will be deactivated.[13]
Solvent Anhydrous TolueneDry, non-protic solvent required to prevent side reactions.[13]
Application Protocol 2.2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most robust methods for C-C bond formation, widely used to synthesize biaryl compounds for applications in organic electronics and pharmaceuticals.[16]

Principle: The catalytic cycle involves oxidative addition of Pd(0) to the this compound, followed by transmetalation with a boronic acid or ester (activated by a base), and finally reductive elimination to form the new C-C bond.[17]

Step-by-Step Protocol:

  • Reactor Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 ratio), via syringe.

  • Reaction Execution: Seal the tube and heat the biphasic mixture to 90-100 °C with vigorous stirring for 8-16 hours.

  • Monitoring: Follow the disappearance of the limiting reagent (this compound) by GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash chromatography or recrystallization.

ParameterValue/ConditionRationale
Coupling Partner Arylboronic AcidStable, commercially available, and highly effective C-C coupling partner.
Catalyst Pd(PPh₃)₄A classic, reliable catalyst for Suzuki couplings.
Base K₂CO₃Activates the boronic acid for the transmetalation step.[17]
Solvent Dioxane/WaterThe aqueous phase is crucial for the base to function and facilitate the catalytic cycle.[18]
Application Protocol 2.3: Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for producing conjugated systems used in organic electronics and as pharmaceutical intermediates.[19][20]

Principle: This reaction uniquely uses a dual-catalyst system. A palladium catalyst activates the this compound via oxidative addition, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination.[19] An amine serves as both the base and often as the solvent.[21]

Step-by-Step Protocol:

  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Reagent Addition: Add this compound (1.0 eq.) and the terminal alkyne (1.2 eq.).

  • Solvent/Base Addition: Add a degassed amine solvent, such as triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-8 hours).

  • Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in a solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic solution with water or a dilute ammonium chloride solution to remove copper salts. Dry the organic layer, concentrate, and purify by flash column chromatography.

ParameterValue/ConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe standard, highly effective dual-catalyst system for Sonogashira reactions.[19]
Base/Solvent Triethylamine (Et₃N)Acts as a base to deprotonate the alkyne and as a solvent.[19]
Temperature Room Temp to 60 °CThe reaction is often efficient under mild thermal conditions.[19]
Atmosphere Inert (Argon/Nitrogen)Protects the catalysts and prevents oxidative homocoupling of the alkyne.

Conclusion

This compound's value lies in its predictable and versatile reactivity, which provides a reliable entry point into a multitude of complex molecular architectures. By mastering the fundamental transformations of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can effectively leverage this precursor to construct novel functional materials. The protocols outlined herein provide a robust starting point, but the true art of synthesis lies in understanding the principles behind them to troubleshoot and adapt these methods for new and challenging molecular targets.

References

step-by-step synthesis of 2-aminopyridine from 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Aminopyridine from 2-Chloropyridine for Pharmaceutical and Chemical Research

Introduction: The Strategic Importance of 2-Aminopyridine

2-Aminopyridine is a cornerstone building block in modern medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, acting as key pharmacophores in drugs for various therapeutic areas.[1][2] The synthesis of this vital intermediate is, therefore, a subject of significant interest for researchers in both academic and industrial settings. The most common precursor for its synthesis is this compound, an accessible and cost-effective starting material.

This guide provides a detailed, expert-level overview of the primary methods for converting this compound to 2-aminopyridine. We will explore two distinct and powerful chemical strategies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern, palladium-catalyzed Buchwald-Hartwig amination. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for scientists engaged in drug development and synthetic chemistry.

Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Amination Pathway

The direct displacement of the chloride in this compound with an amine source is a fundamental approach rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The inherent electronic properties of the pyridine ring are central to the success of this reaction. The ring nitrogen acts as a powerful electron-withdrawing group, which reduces electron density at the C-2 and C-4 positions, making them susceptible to nucleophilic attack.[3] This activation facilitates the addition of a nucleophile, like ammonia, to form a stabilized intermediate known as a Meisenheimer complex, before the chloride leaving group is expelled to restore aromaticity.[4][5]

While mechanistically straightforward, SNAr reactions on less-activated aryl chlorides like this compound can require forcing conditions, such as high temperatures and pressures, to achieve reasonable conversion rates.[4][6]

Reaction Mechanism: SNAr

The reaction proceeds via a two-step addition-elimination mechanism. First, the ammonia nucleophile attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring to form a negatively charged sigma complex (Meisenheimer intermediate). This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative ring nitrogen. In the second step, the aromaticity is restored by the elimination of the chloride ion, yielding the 2-aminopyridine product.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)(NH₂)L₂ OA_Complex->Amido_Complex Amine Binding & Deprotonation BaseH Base-H⁺ Amido_Complex->Pd0 Reductive Elimination Product 2-Aminopyridine ArCl This compound Ammonia NH₃ Base Base Synthesis_Workflow Start This compound Decision Choose Synthesis Method Start->Decision SNAr_Path Method 1: SNAr Decision->SNAr_Path High-Pressure Equipment Available BH_Path Method 2: Buchwald-Hartwig Decision->BH_Path Mild Conditions & High Yield Required SNAr_Steps High Temp/Pressure with aq. NH₃ SNAr_Path->SNAr_Steps BH_Steps Pd-Catalyst/Ligand/Base with aq. NH₃ BH_Path->BH_Steps Workup Aqueous Work-up & Extraction SNAr_Steps->Workup BH_Steps->Workup Purify Column Chromatography Workup->Purify End Pure 2-Aminopyridine Purify->End

References

Application Note & Protocol: Palladium-Catalyzed Amination of 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The palladium-catalyzed amination of 2-chloropyridine, a cornerstone of the Buchwald-Hartwig reaction, is a powerful and versatile method for the formation of C–N bonds.[1][2][3] This transformation is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where the 2-aminopyridine moiety is a prevalent structural motif. However, the electron-deficient nature of the pyridine ring and the relative inertness of the C–Cl bond present unique challenges compared to the amination of simpler aryl chlorides.[4] This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and field-proven insights to empower researchers in successfully executing this critical transformation. We will delve into the causality behind the selection of catalysts, ligands, bases, and solvents, offering a robust framework for reaction optimization and troubleshooting.

Introduction: The Challenge and Importance of this compound Amination

The synthesis of 2-aminopyridines is of paramount importance in drug discovery and development. This structural unit is found in a multitude of biologically active compounds. Traditionally, methods like nucleophilic aromatic substitution (SNAr) have been used, but they often require harsh conditions and are limited by a narrow substrate scope, particularly for less activated pyridines.[5]

The advent of the Buchwald-Hartwig amination revolutionized this field, providing a general and mild pathway for C–N bond formation.[3] However, 2-chloropyridines pose a specific challenge:

  • Inert C–Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. Its activation, specifically the oxidative addition step, is often the rate-limiting step of the catalytic cycle.[4]

  • Ligand Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst and disrupting the catalytic cycle.[6]

Overcoming these hurdles requires a carefully selected catalytic system, where the ligand plays a crucial role in promoting the desired reactivity while ensuring catalyst stability.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination of this compound proceeds through a well-established catalytic cycle. Understanding this mechanism is fundamental to rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][7][8]

  • Catalyst Activation & Oxidative Addition: The cycle begins with an active Pd(0) complex, typically generated in situ from a Pd(II) or Pd(0) precatalyst. This Pd(0) species undergoes oxidative addition into the C–Cl bond of the this compound, forming a Pd(II) intermediate. This step is often the slowest in the cycle for chloro-substrates and is heavily influenced by the choice of ligand.[4][9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are critical here; it must be strong enough to deprotonate the amine complex without causing substrate degradation.[10]

  • Reductive Elimination: This final step involves the formation of the desired C–N bond and the release of the 2-aminopyridine product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3][9]

Visualization of the Catalytic Cycle

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Chloropyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 2-chloropyridine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving optimal yields. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and logically devise effective solutions.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts governing the reactivity of this compound. A solid understanding of these principles is the first step in effective troubleshooting.

Q1: What is the primary mechanism for substitution on this compound, and why is it challenging?

The reaction proceeds predominantly through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1][2]

  • Addition: The nucleophile attacks the carbon atom bonded to the chlorine (C2 position), breaking the aromaticity of the pyridine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The primary challenge is the high activation energy required for the initial attack, which temporarily disrupts the stable aromatic system.[3] Unlike more activated systems, this compound can be sluggish to react, often requiring heat.[3]

Caption: The SNAr mechanism for this compound substitution.

Q2: How does the reactivity of this compound compare to its isomers and other chloro-heterocycles?

The position of the chlorine atom is critical. The general reactivity order for chloropyridine isomers in SNAr reactions is: 4-chloropyridine > this compound >> 3-chloropyridine .[1]

This trend is dictated by the ability of the electronegative ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][4] For 2- and 4-chloropyridine, a resonance structure can be drawn that places the negative charge directly on the nitrogen atom, which is a highly stabilizing contribution.[1][2] This is not possible for the 3-chloro isomer, resulting in a much higher energy intermediate and a significantly slower reaction.[4]

Furthermore, this compound is substantially less reactive than chloro-substituted heterocycles with additional nitrogen atoms, such as 2-chloropyrimidine, which can be up to 100 million times more reactive.[5][6] This is due to the increased inductive electron withdrawal from the additional ring nitrogens.

Q3: My nucleophile is an amine. Is a base always necessary?

Yes, in most cases, a base is essential for two reasons:

  • Nucleophile Activation: If you are using a neutral nucleophile like a primary or secondary amine, a base is not strictly required for the initial attack. However, the reaction generates HCl as a byproduct.

  • Scavenging Acid: The generated HCl will protonate the starting amine nucleophile and the basic pyridine nitrogen of the product, rendering them non-nucleophilic and effectively quenching the reaction. A stoichiometric or excess amount of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine) is required to neutralize this acid and allow the reaction to proceed to completion.

Part 2: Troubleshooting Guide - Diagnosing and Solving Low Yield

This section provides a structured, question-based approach to pinpointing and resolving common experimental failures.

Q4: My reaction is very slow or fails to start. What are the first things to check?

A stalled reaction is typically an issue of insufficient activation energy or poor reagent choice.

Causality & Explanation: The SNAr reaction on this compound has a significant activation barrier due to the temporary loss of aromaticity.[3] If the thermal energy is insufficient or the nucleophile is not potent enough, the reaction will not proceed at a reasonable rate.

Troubleshooting Steps:

  • Increase Temperature: This is the most common solution. Many SNAr reactions on this compound require elevated temperatures (80-150 °C).[7] Consider switching to a higher-boiling solvent if necessary (e.g., from acetonitrile to DMF or DMSO).

  • Evaluate Your Nucleophile: Is your nucleophile strong enough? Thiols and thiolates are generally more nucleophilic than amines or alcohols and may react under milder conditions.[7] If using an alcohol or amine, ensure it is sufficiently deprotonated by a strong enough base to form the more potent alkoxide or amide.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP, acetonitrile) are standard.[7] They are effective at solvating the charged Meisenheimer complex, stabilizing it and accelerating the rate-determining step. Using a non-polar solvent like toluene or THF will significantly hinder the reaction.

  • Consider a More Reactive Substrate: If feasible, switching from this compound to 2-fluoropyridine can dramatically increase the reaction rate. Fluorine is a better leaving group in SNAr reactions because its high electronegativity makes the C2 carbon more electrophilic and stabilizes the intermediate, despite the stronger C-F bond.[8][9]

Q5: The reaction proceeds, but I'm left with a lot of unreacted this compound. How can I improve conversion?

Incomplete conversion points to issues with reaction equilibrium, reagent stoichiometry, or deactivation of the nucleophile.

Causality & Explanation: If the reaction stalls, it's often because the nucleophile has been consumed by side reactions or protonation. Alternatively, if the reaction is reversible, it may have simply reached equilibrium.

Troubleshooting Steps:

  • Check Base Stoichiometry and Strength: As discussed in Q3, acid is generated. Ensure you are using at least one equivalent of base for each equivalent of HCl produced. For weakly acidic nucleophiles (like alcohols), a very strong base (e.g., NaH, KHMDS) is needed to fully generate the active nucleophile.

  • Increase Nucleophile Equivalents: Try using an excess of the nucleophile (e.g., 1.5 to 2.0 equivalents). This can help shift the equilibrium towards the product according to Le Châtelier's principle.

  • Water Contamination: Anhydrous conditions are often crucial, especially when using strong bases like NaH, which react violently with water. Ensure your solvent is dry and the reaction is performed under an inert atmosphere (N₂ or Ar).

  • Product Inhibition: Check if your product is precipitating from the reaction mixture. If so, it could be physically preventing reagents from interacting. A more effective solvent or higher temperature might be needed to maintain homogeneity.

Q6: I'm getting my product, but also significant impurities. What are the likely side reactions?

Side products typically arise from competing reaction pathways or degradation.

Causality & Explanation: this compound has multiple reactive sites. While the C2 position is the target for SNAr, the ring nitrogen is also nucleophilic and can react with electrophiles.[10]

Common Side Reactions & Solutions:

  • N-Alkylation/Arylation of the Pyridine Ring: If your reaction involves alkylating or arylating agents, they can react at the pyridine nitrogen to form a pyridinium salt.[10] This is less common with simple nucleophilic substitution but can occur.

    • Solution: This is difficult to avoid completely but can be minimized by controlling stoichiometry and temperature.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures to produce dimethylamine, which can act as a competing nucleophile.

    • Solution: If you suspect this, switch to a more stable solvent like DMSO or NMP, or try to run the reaction at a lower temperature for a longer time.

  • Dimerization/Polymerization: Highly reactive nucleophiles or intermediates can sometimes self-react.

    • Solution: Use dilute conditions by increasing the solvent volume. Consider adding the nucleophile slowly to the heated solution of this compound to keep its instantaneous concentration low.

  • Further Chlorination: In some synthesis routes for this compound, over-chlorination to 2,6-dichloropyridine can occur, leading to it as an impurity in the starting material.[11]

    • Solution: Purify your starting this compound before use if you suspect this impurity, as it may also react to form a disubstituted byproduct.

Troubleshooting_Workflow Start Low Yield in This compound Substitution q1 Is Starting Material (SM) Largely Unconsumed? Start->q1 q2 Is SM Consumed, but Product Yield is Low? Start->q2 sol1a Increase Temperature (e.g., 80 -> 120 °C) q1->sol1a Yes sol1b Use Stronger Nucleophile (e.g., R-OH + NaH -> R-O⁻Na⁺) q1->sol1b Yes sol1c Switch to Polar Aprotic Solvent (e.g., Toluene -> DMSO) q1->sol1c Yes sol1d Switch to 2-Fluoropyridine (More reactive substrate) q1->sol1d Yes q3 Are there significant side products by TLC/LCMS? q2->q3 Yes sol2a Check for solvent decomposition (e.g., DMF -> Me₂NH). Use DMSO or NMP instead. q3->sol2a Yes sol2b Check for competing reactions (e.g., dimerization). Use dilute conditions. q3->sol2b Yes sol2c Purify starting material to remove reactive impurities. q3->sol2c Yes sol3 Product may be unstable under reaction conditions. Try lower temp, shorter time. q3->sol3 No (Mass balance is poor)

Caption: A logical workflow for troubleshooting low yield issues.

Part 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This baseline protocol can be used as a starting point for optimization.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), your amine nucleophile (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to achieve a concentration of 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Screening for Optimal Solvent and Base

If the general protocol fails, a parallel screen can quickly identify better conditions.

  • Setup: In an array of reaction vials, add this compound (1.0 eq) and your nucleophile (1.2 eq) to each vial.

  • Variable Addition:

    • To sets of vials, add different bases (2.0 eq): K₂CO₃, Cs₂CO₃, K₃PO₄, and triethylamine.

    • For each base, add a different anhydrous solvent: acetonitrile, DMF, DMSO, and NMP.

  • Reaction: Seal the vials and place them in a heating block set to 100 °C. Stir for a set period (e.g., 12 hours).

  • Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the relative conversion to the desired product. This will identify the most promising base/solvent combination for a larger-scale reaction.

Part 4: Data Summary

For successful synthesis design, understanding typical reaction parameters is key.

Table 1: Typical Conditions for this compound SNAr with Various Nucleophiles

Nucleophile ClassTypical BaseTypical Solvent(s)Typical Temperature (°C)Key Considerations
Primary/Secondary Amines K₂CO₃, Cs₂CO₃, Et₃NDMF, DMSO, NMP80 - 140Base is crucial to scavenge HCl. Excess amine can sometimes be used as the base.
Alcohols / Phenols NaH, K₂CO₃, Cs₂CO₃DMF, THF, Dioxane60 - 120Strong base (e.g., NaH) is needed to form the more nucleophilic alkoxide/phenoxide.
Thiols / Thiophenols K₂CO₃, NaOH, Et₃NAcetonitrile, Ethanol, DMF25 - 100Often the most reactive class of nucleophiles; reactions can sometimes proceed at room temp.[7]
Carbon Nucleophiles (e.g., enolates) NaH, KHMDS, LDATHF, Dioxane25 - 80Requires strong, non-nucleophilic bases and strictly anhydrous conditions.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloropyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these synthetic transformations. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.

The Challenge of 2-Chloropyridines in Cross-Coupling Reactions

2-Chloropyridines are valuable building blocks in medicinal chemistry and materials science. However, their use in popular cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations can be challenging. Several factors contribute to these difficulties:

  • Lower Reactivity: The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the palladium catalyst compared to carbon-bromine or carbon-iodine bonds. This often necessitates more active catalyst systems and harsher reaction conditions.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][3][4] This "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[5][6]

This guide will address these issues and provide practical solutions to achieve high yields and reproducible results.

Troubleshooting Guide for 2-Chloropyridine Couplings

This section is designed to help you quickly diagnose and solve common problems encountered during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion Inactive Catalyst System: The chosen palladium precursor and/or ligand may not be active enough to facilitate the oxidative addition of the this compound. Standard catalysts like Pd(PPh₃)₄ can be ineffective.[1]Catalyst/Ligand Screening: Employ more active palladium precatalysts such as Pd₂(dba)₃ or palladium palladacycles (e.g., G3 or G4 precatalysts).[2] Utilize bulky, electron-rich phosphine ligands like SPhos, RuPhos, BrettPhos, or N-heterocyclic carbene (NHC) ligands, which are known to promote the coupling of aryl chlorides.[1][2][3] Consider increasing the catalyst loading, for instance, up to 5 mol%.[2]
Suboptimal Reaction Conditions: The temperature may be too low, or the chosen base and solvent may not be appropriate for the specific substrates.Optimize Conditions: Increase the reaction temperature, often in the range of 80-120 °C.[2][7] Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[2][3][4] For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[3] For Buchwald-Hartwig aminations, anhydrous solvents like toluene or dioxane are preferred.[2]
Poor Quality of Reagents: The this compound, boronic acid/ester, or amine may be impure or degraded. Boronic acids, in particular, can be prone to decomposition.[4]Verify Reagent Quality: Use freshly purchased or purified starting materials. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[1][4]
Significant Side Product Formation Protodeboronation (Suzuki): The boronic acid group is replaced by a hydrogen atom, a common side reaction, especially with aqueous bases.[1][3]Minimize Protodeboronation: Use anhydrous conditions if possible. Consider using more stable boronic esters (e.g., pinacol esters).[4] Shorter reaction times and milder bases can also be beneficial.
Hydrodehalogenation (Buchwald-Hartwig): The chlorine atom is replaced by a hydrogen atom.[2] This can occur when reductive elimination is slow.Suppress Hydrodehalogenation: Employ a slight excess of the amine coupling partner (1.2-1.5 equivalents).[2] Ensure strictly anhydrous conditions and use a high-purity base.[2]
Homocoupling: The boronic acid or organometallic reagent couples with itself. This can be exacerbated by the presence of oxygen.[1]Reduce Homocoupling: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen).[1] Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses should be avoided.[4]
Lack of Regioselectivity (with di- or poly-substituted pyridines) Similar Reactivity of Halogen Atoms: In substrates like 2,4-dichloropyridine, both chlorine atoms can potentially react.Ligand and Temperature Control: The choice of ligand can significantly influence regioselectivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the C4 position of 2,4-dichloropyridines.[8] Generally, the C2 position is more electronically activated and will react preferentially, especially at lower temperatures.[9]

Frequently Asked Questions (FAQs)

Q1: Why is the choice of ligand so critical for this compound couplings?

A1: The ligand plays a multifaceted role in the catalytic cycle. For challenging substrates like 2-chloropyridines, bulky and electron-rich ligands are essential for several reasons:

  • Facilitating Oxidative Addition: They stabilize the electron-rich Pd(0) center, promoting the otherwise difficult oxidative addition of the C-Cl bond.[1]

  • Promoting Reductive Elimination: They accelerate the final step of the catalytic cycle, the reductive elimination of the product, which can help to outcompete side reactions like hydrodehalogenation.[10]

  • Preventing Catalyst Deactivation: The steric bulk of the ligand can help to prevent the formation of inactive palladium dimers and mitigate inhibition by the pyridine nitrogen.

Q2: What is the role of the base in Suzuki-Miyaura couplings of 2-chloropyridines?

A2: The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers the organic group to the palladium center.[3] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The strength and solubility of the base should be carefully considered for each specific reaction.

Q3: Can I use microwave irradiation to improve my this compound coupling reactions?

A3: Yes, microwave-assisted synthesis can be highly effective. The rapid heating provided by microwave irradiation can significantly reduce reaction times (often from hours to minutes) and improve yields, sometimes even with lower catalyst loadings.[3][11] This is particularly beneficial for less reactive this compound substrates.

Q4: I am working with a this compound that also has an amine group. What special precautions should I take?

A4: The presence of an additional Lewis basic site, such as an amino group, can further complicate the reaction by coordinating to the palladium catalyst and inhibiting its activity.[1] In such cases, the choice of a highly active and sterically hindered ligand is even more critical to shield the palladium center and favor the desired catalytic turnover.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a this compound

This protocol provides a starting point for the optimization of a Suzuki-Miyaura coupling.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add the this compound, arylboronic acid, base, palladium precatalyst, and ligand.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a this compound

This protocol is a general guideline for the amination of 2-chloropyridines.

Materials:

  • This compound derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%)

  • Ligand (e.g., RuPhos, BrettPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Key Concepts

To further aid in the understanding of these complex reactions, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a decision-making workflow for troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product This compound This compound This compound->Oxidative Addition Complex Boronic Acid + Base Boronic Acid + Base Boronate Boronate Boronic Acid + Base->Boronate Boronate->Transmetalation Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Product Formation check_catalyst Is the Catalyst System Active Enough for this compound? start->check_catalyst optimize_catalyst Screen More Active Catalysts/Ligands (e.g., Pd₂(dba)₃/SPhos, Palladacycles) check_catalyst->optimize_catalyst No check_conditions Are Reaction Conditions (Base, Solvent, Temp) Optimized? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Screen Different Bases (K₃PO₄, Cs₂CO₃), Solvents (Dioxane, Toluene), and Increase Temperature check_conditions->optimize_conditions No check_side_reactions Are Side Reactions (Protodeboronation, Hydrodehalogenation) Occurring? check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions Use Anhydrous Conditions, Stable Boronic Esters, or Adjust Stoichiometry check_side_reactions->mitigate_side_reactions Yes check_reagents Are Reagents and Solvents Pure and Degassed? check_side_reactions->check_reagents No mitigate_side_reactions->check_reagents purify_reagents Use Fresh/Purified Reagents and Dry, Degassed Solvents check_reagents->purify_reagents No success Successful Reaction check_reagents->success Yes purify_reagents->success

Caption: Decision-making workflow for troubleshooting this compound couplings.

References

Technical Support Center: Minimizing Side Product Formation in 2-Chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloropyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side products in their experiments. The content is structured in a question-and-answer format to directly address common challenges, providing not only solutions but also the underlying scientific principles.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the functionalization of this compound, a versatile but sometimes challenging substrate.

Category 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic attack.[1] However, this reactivity can also lead to undesired products.

Q1: My SNAr reaction with an amine/alkoxide is sluggish, and upon forcing conditions (high temperature), I observe significant formation of 2-hydroxypyridine. What is happening and how can I prevent it?

A1: The formation of 2-hydroxypyridine is a classic example of a hydrolysis side reaction. While this compound itself is sparingly soluble in water and relatively stable at neutral pH, under the elevated temperatures and basic conditions often required for SNAr, it can react with trace amounts of water in your solvent or with hydroxide ions.[2][3] The resulting 2-hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone, which is often favored.[4][5]

Causality Explained: The pyridine nitrogen activates the C2 position for nucleophilic attack. At high temperatures, water or hydroxide can act as a competing nucleophile, displacing the chloride. This is especially problematic if your primary nucleophile is weak or sterically hindered, making the desired reaction slow.

Troubleshooting Protocol: Minimizing Hydrolysis

  • Rigorous Drying of Reagents and Solvents:

    • Use freshly distilled or commercially available anhydrous solvents. Ensure your solvent is rated for moisture-sensitive reactions.

    • Dry all reagents thoroughly. Amines can be dried over KOH or CaH₂, and solid reagents can be dried in a vacuum oven.

  • Inert Atmosphere:

    • Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction vessel.[6]

  • Choice of Base:

    • If using a base, opt for a non-hydroxide, anhydrous base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like DBU or DIPEA.

  • Phase-Transfer Catalysis (for Hydroxide-Mediated Reactions):

    • In specific cases where hydroxide is the intended nucleophile, the reaction can be inefficient without a catalyst. The use of a tertiary alcohol, such as t-butanol or t-amyl alcohol, has been shown to dramatically increase the yield of 2-hydroxypyridine from this compound and aqueous KOH, avoiding the need for extreme pressures and temperatures.[7]

Workflow for SNAr Troubleshooting

sn_ar_troubleshooting start SNAr Reaction Issue: Low Yield & 2-Hydroxypyridine Formation check_moisture Step 1: Assess Moisture Control - Anhydrous Solvents? - Dried Reagents? - Inert Atmosphere? start->check_moisture implement_drying Action: Implement Rigorous Drying Protocols check_moisture->implement_drying No check_base Step 2: Evaluate Base - Using Hydroxide Base? - Base Anhydrous? check_moisture->check_base Yes implement_drying->check_base switch_base Action: Switch to Anhydrous, Non-nucleophilic Base (e.g., K₂CO₃, Cs₂CO₃) check_base->switch_base Yes optimize_conditions Step 3: Optimize Reaction Conditions - Lower Temperature? - Use More Active Catalyst/Additive? check_base->optimize_conditions No switch_base->optimize_conditions success Successful Reaction: High Yield, Minimal Side Product optimize_conditions->success

Caption: Troubleshooting workflow for SNAr on this compound.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation, but this compound's reactivity profile presents unique challenges.

Q2: In my Suzuki-Miyaura coupling of this compound, I am getting a significant amount of 2,2'-bipyridine (homocoupling product) and/or unreacted starting material. How can I favor the cross-coupling product?

A2: This is a common issue stemming from two competing catalytic cycles. Homocoupling of the boronic acid reagent can occur, but more frequently, the this compound itself homocouples, especially at higher temperatures or with less active catalysts.[8][9] Low conversion is often due to the high activation barrier for the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[6]

Causality Explained: The Pd(0) catalyst must insert into the C-Cl bond. This step is slower for chlorides than for bromides or iodides. If this oxidative addition is slow, side reactions like the homocoupling of your boronic acid (catalyzed by Pd) or the reductive coupling of two this compound molecules can become competitive. Furthermore, the desired 2-pyridyl product can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.[10]

Troubleshooting Protocol: Minimizing Homocoupling in Suzuki Reactions

  • Ligand Selection is Crucial:

    • Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky, electron-rich phosphine ligands that promote the difficult oxidative addition and subsequent reductive elimination.

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[11]

  • Catalyst System and Loading:

    • Use a pre-formed catalyst or an air-stable Pd(II) precatalyst (e.g., Pd(OAc)₂) that is reduced in situ.

    • For challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary.

  • Base and Solvent:

    • Aqueous bases like K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is thoroughly dissolved.

    • Solvent choice is critical. A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) with water is often optimal to dissolve both the organic and inorganic reagents.[12]

  • Temperature Control:

    • While heat is often required, excessive temperatures (>120 °C) can promote decomposition and homocoupling. Find the minimum temperature required for efficient conversion. Microwave irradiation can be effective for rapid heating and shorter reaction times, potentially reducing side product formation.[8]

Table 1: Recommended Conditions for Suzuki Coupling of this compound

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Air-stable precatalysts, reduced in situ.
Ligand SPhos, XPhos, IPr (NHC)Bulky, electron-rich ligands facilitate oxidative addition.
Catalyst Loading 2-5 mol%Overcomes slow kinetics of C-Cl activation.
Base K₂CO₃, K₃PO₄Effective and compatible with a wide range of functional groups.
Solvent Dioxane/H₂O, Toluene/H₂OPromotes solubility of all reaction components.
Temperature 80-110 °CBalances reaction rate against thermal decomposition/side reactions.

Q3: My Buchwald-Hartwig amination of this compound is yielding a significant amount of pyridine (hydrodehalogenation product). What causes this and how can I stop it?

A3: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a well-documented side reaction in Buchwald-Hartwig aminations.[6][13] It arises from a competing pathway within the catalytic cycle.

Causality Explained: After oxidative addition and formation of the palladium-amide complex, the desired pathway is reductive elimination to form the C-N bond. However, an alternative pathway exists where β-hydride elimination from the amine or reaction with trace water can lead to a palladium-hydride species. This intermediate can then reductively eliminate to form the hydrodehalogenated arene (pyridine) and regenerate the catalyst. This side reaction is more prevalent when the final reductive elimination step is slow.[13]

Troubleshooting Protocol: Suppressing Hydrodehalogenation

  • Ligand Choice is Paramount:

    • The ligand has the greatest impact. Use bulky, electron-rich biarylphosphine ligands that are specifically designed to accelerate reductive elimination.

    • Recommended Ligands: RuPhos, BrettPhos, and Josiphos-type ligands are excellent choices.[6] These ligands create a sterically crowded palladium center that favors the C-N bond-forming reductive elimination over competing pathways.

  • Base Purity and Stoichiometry:

    • Use a strong, non-nucleophilic, and strictly anhydrous base. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[6]

    • Ensure the base is of high purity. Contamination with sodium hydroxide or moisture can worsen the problem.

  • Strictly Anhydrous Conditions:

    • As with SNAr, ensure all reagents and the solvent (typically toluene or dioxane) are scrupulously dry. Water can be a source of the hydride that leads to the side product.[6]

  • Amine Stoichiometry:

    • Using a slight excess of the amine coupling partner (e.g., 1.1-1.4 equivalents) can help push the equilibrium towards the formation of the palladium-amide complex and favor the desired amination pathway.[6]

Mechanism: Competing Pathways in Buchwald-Hartwig Amination

buchwald_hartwig cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_pathways Competing Elimination Pathways pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(Cl) oxidative_addition->pd_complex amide_formation Amide Formation (+ R₂NH, - Base·HCl) pd_complex->amide_formation pd_amide L-Pd(II)(Ar)(NR₂) amide_formation->pd_amide reductive_elim Reductive Elimination (Desired Pathway) pd_amide->reductive_elim hydrodehalogenation β-Hydride Elimination / Reaction with H₂O (Side Reaction) pd_amide->hydrodehalogenation product Ar-NR₂ (Product) reductive_elim->product side_product Ar-H (Side Product) hydrodehalogenation->side_product product->pd0 Regenerates Catalyst side_product->pd0 Regenerates Catalyst

Caption: Desired vs. side reaction pathways in Buchwald-Hartwig amination.

Category 3: Organometallic Reactions (Lithiation & Grignard)

Formation of organometallic reagents from this compound can be complicated by the reactivity of the pyridine ring itself.

Q4: When I try to form a Grignard reagent from this compound, I get very low yields and a complex mixture of products. Why is this so difficult?

A4: Direct Grignard formation from this compound is notoriously difficult. The resulting 2-pyridylmagnesium chloride is a powerful nucleophile and base that can react with the starting this compound.

Causality Explained: The initially formed Grignard reagent can undergo a nucleophilic attack on the C2 position of another molecule of this compound, leading to dimerization (2,2'-bipyridine) and other oligomeric byproducts. This self-quenching reaction consumes both the starting material and the desired product. Furthermore, the basicity of the Grignard reagent can lead to other side reactions.

Troubleshooting Protocol: Successful Formation/Use of 2-Pyridyl Organometallics

  • Halogen-Metal Exchange:

    • Instead of direct formation, use a halogen-metal exchange reaction. React 2-bromopyridine (which is more reactive) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a turbo-Grignard reagent (i-PrMgCl·LiCl) at low temperatures (e.g., -78 °C). This allows for the in situ formation of the organometallic species, which can then be trapped with an electrophile before it has a chance to react with the starting material.

  • Directed ortho-Metalation (DoM):

    • Using a strong lithium amide base like LDA at low temperature typically results in deprotonation at the C3 position (ortho to the nitrogen), not C-Cl bond reaction.[14][15] However, specialized superbase systems like BuLi-LiDMAE have been shown to achieve an unusual regioselective C-6 lithiation, tolerating the C-Cl bond.[14][15] This highlights the importance of base selection for controlling regiochemistry.

  • Alternative Coupling Strategies:

    • If the goal is to couple the 2-pyridyl moiety, it is often far more efficient to use a palladium-catalyzed cross-coupling reaction (like Suzuki or Negishi) rather than attempting to form and use a Grignard reagent directly.[16][17]

Section 2: References

  • Process for the production of 2-hydroxypyridine. (US4942239A) Google Patents. --INVALID-LINK--

  • This compound. Wikipedia. --INVALID-LINK--

  • Hydrolysis Kinetics for this compound in Supercritical Water. (2007). Ind. Eng. Chem. Res., 46(19), 6139–6144. --INVALID-LINK--

  • This compound HAZARD SUMMARY. NJ.gov. --INVALID-LINK--

  • This compound Safety Data Sheet. Jubilant Ingrevia. --INVALID-LINK--

  • This compound PubChem CID 7977. PubChem. --INVALID-LINK--

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). Molecules, 18(3), 3711-3723. --INVALID-LINK--

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem. --INVALID-LINK--

  • This compound - National Toxicology Program. NTP. --INVALID-LINK--

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. --INVALID-LINK--

  • Unusual C-6 Lithiation of this compound-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. --INVALID-LINK--

  • Hydrolysis kinetics for this compound in supercritical water. ResearchGate. --INVALID-LINK--

  • Unusual C-6 Lithiation of this compound-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2000). Org Lett, 2(6), 803-5. --INVALID-LINK--

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. --INVALID-LINK--

  • This compound FOR SYNTHESIS MSDS. Loba Chemie. --INVALID-LINK--

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2011). Zeitschrift für Naturforschung B, 66(11), 1067-1083. --INVALID-LINK--

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). Molecules, 21(11), 1549. --INVALID-LINK--

  • Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? Semantic Scholar. --INVALID-LINK--

  • Suzuki-Miyaura coupling of this compound with arylboronic acids. ResearchGate. --INVALID-LINK--

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2001). Drug Metab Dispos, 29(4 Pt 1), 432-6. --INVALID-LINK--

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. ResearchGate. --INVALID-LINK--

  • nucleophilic aromatic substitutions. (2019). YouTube. --INVALID-LINK--

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2017). ChemSusChem, 10(1), 135–144. --INVALID-LINK--

  • Why this compound and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't? Filo. --INVALID-LINK--

  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (Patent 2586777). EPO. --INVALID-LINK--

  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. (EP2586777A1). Google Patents. --INVALID-LINK--

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. --INVALID-LINK--

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). Org. Lett., 21(16), 6239–6242. --INVALID-LINK--

  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. (2020). Phys. Chem. Chem. Phys., 22, 12646-12657. --INVALID-LINK--

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. --INVALID-LINK--

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). Molecules, 24(18), 3290. --INVALID-LINK--

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). J Comb Chem, 5(3), 267-72. --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1979). Acc. Chem. Res., 12(8), 282–288. --INVALID-LINK--

  • Preparation method of 2-hydroxypyridine-N-oxide. (CN102001995A). Google Patents. --INVALID-LINK--

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. --INVALID-LINK--

  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier. --INVALID-LINK--

  • Process for the preparation of this compound. (US3153044A). Google Patents. --INVALID-LINK--

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2010). J. Org. Chem., 75(17), 6035–6038. --INVALID-LINK--

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2017). Chem. Eur. J., 23(34), 8072–8081. --INVALID-LINK--

References

stability of 2-Chloropyridine under basic or acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloropyridine

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability and reactivity of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

Core Stability Profile & Handling

This compound is a versatile intermediate, but its reactivity profile demands careful handling. While stable under standard storage conditions, its stability is highly dependent on the chemical environment.[1][2][3][4]

ParameterRecommendation & Rationale
Storage Store in a cool, dry, well-ventilated area in tightly closed, non-iron containers.[5] Keep away from heat, sparks, open flames, and direct sunlight.[1][6] Rationale: Prevents thermal decomposition, which can yield toxic gases like hydrogen chloride, phosgene, and nitrogen oxides, and avoids potential polymerization.[2][5][6][7]
Incompatible Materials Strong oxidizing agents (peroxides, nitrates), strong acids (HCl, H₂SO₄, HNO₃), acid chlorides, and acid anhydrides.[2][4][5][8] Rationale: this compound is a chemical base that can react exothermically with acids.[2] It can also react vigorously or explosively with strong oxidizers.[2][8]
Handling Use in a well-ventilated area or with local exhaust ventilation. Avoid all personal contact, including inhalation and skin/eye contact.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[6] Rationale: this compound is toxic if swallowed, inhaled, or absorbed through the skin, and can cause serious eye and skin irritation.[1][3][6][8]

Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the use of this compound in synthesis.

Q1: I plan to use a strong base like NaOH or KOH with this compound. What should I expect?

Answer: Exposing this compound to strong aqueous bases like sodium hydroxide (NaOH) will lead to a nucleophilic aromatic substitution (SNAr) reaction, yielding 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone).[10]

  • Mechanism: The reaction proceeds via an SNAr mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride ion.[10] The electron-withdrawing nitrogen atom in the pyridine ring is crucial for stabilizing this intermediate, making the 2- and 4-positions particularly susceptible to this type of reaction.[11][12]

  • Reaction Conditions: This hydrolysis is not always facile. Under standard reflux conditions with concentrated potassium hydroxide, the reaction may not proceed without a catalyst or specific solvent system.[13] However, studies have shown that the hydrolysis can be carried out effectively in basic solutions, and the rate is influenced by the electronic structure of the pyridine ring.[14] For example, a patented process describes a high-yield, one-stage reaction using an aqueous alkaline solution in the presence of a tertiary alcohol.[13]

G cluster_main Reaction with Strong Base (e.g., NaOH) 2CP This compound MC Meisenheimer Complex (Resonance Stabilized) 2CP->MC + OH⁻ (Nucleophilic Attack) 2HP 2-Hydroxypyridine MC->2HP - Cl⁻ (Elimination)

Caption: SNAr pathway for this compound hydrolysis.

Q2: My amination reaction with this compound is sluggish. Why is it so unreactive, and how can I improve the yield?

Answer: This is a common challenge. While 2-chloropyridines undergo SNAr reactions with amines, they are significantly less reactive than other heteroaryl chlorides like 2-chloropyrimidine.[15] Several factors could be at play:

  • Substrate Reactivity: Unsubstituted this compound is an "unactivated" substrate. The SNAr reaction requires overcoming a significant activation energy barrier.[16] Without electron-withdrawing groups on the pyridine ring to further stabilize the Meisenheimer complex, harsh conditions are often necessary. Historically, this meant high pressure or sealed tubes with prolonged heating (e.g., 100°C for 2 days).[16]

  • Catalyst Inhibition (for Cross-Coupling): If you are attempting a metal-catalyzed reaction (e.g., Buchwald-Hartwig), the Lewis basic nitrogen of the pyridine ring and the amino group of your nucleophile can coordinate to and inhibit the palladium catalyst, rendering it inactive.[17]

  • Ineffective Catalyst System: The oxidative addition step for aryl chlorides is slower than for bromides or iodides. It requires a highly active catalyst system, typically one with electron-rich, sterically hindered phosphine ligands (e.g., SPhos).[17] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[17]

Solutions:

  • Elevated Temperatures: Modern flow reactors can achieve high temperatures (up to 300°C) with short residence times, which can overcome the activation barrier, improve yields, and minimize side products.[16]

  • Choose the Right Catalyst/Ligand: For cross-coupling, switch to a more active catalyst system. A combination like Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos is a good starting point for challenging substrates like 2-chloro-3-aminopyridine.[17]

  • Optimize Base and Solvent: The choice of base is critical. For Suzuki couplings, a weaker base like K₃PO₄ can be effective and minimize side reactions.[17] Anhydrous solvents like 1,4-dioxane or toluene are commonly used. Ensure all reagents are dry and the reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent side reactions like protodeboronation.[17]

Q3: Is it safe to use this compound under acidic conditions?

Answer: Caution is strongly advised. This compound is incompatible with strong acids.[1][2][5][8]

  • Protonation: The primary interaction will be an acid-base reaction. The lone pair on the pyridine nitrogen is basic (pKa of the conjugate acid is 0.49[2]) and will be readily protonated by a strong acid to form a 2-chloropyridinium salt. This is an exothermic reaction.[2]

  • Increased Water Solubility: The resulting pyridinium salt will have significantly higher solubility in aqueous media compared to the free base.

  • Degradation/Hydrolysis: While generally more stable to hydrolysis than its 2-bromo or 2-iodo counterparts, this compound can undergo acid-catalyzed hydrolysis under forcing conditions. For example, hydrolysis in concentrated HCl requires heating to 150°C under pressure and gives a very low yield of 2-hydroxypyridine.[13] In studies using supercritical water, acid catalysis was shown to promote its degradation.[18] In diazotization reactions using sodium nitrite in aqueous HCl, the formation of the hydroxyl compound is a major side reaction, indicating the lability of the C-Cl bond under these specific aqueous acidic conditions.[19]

G cluster_main Behavior in Strong Acid (e.g., HCl) 2CP This compound 2CPH 2-Chloropyridinium Ion 2CP->2CPH + H⁺ (Protonation) HP 2-Hydroxypyridine + Other Products 2CPH->HP Hydrolysis (Forcing Conditions: High Temp, Pressure) G cluster_main Troubleshooting Workflow start Reaction Failure or Low Yield check_reagents 1. Verify Reagents - Purity of 2-CP? - Nucleophile/Boronic acid quality? - Solvent anhydrous? start->check_reagents check_inert 2. Check Inert Atmosphere - Degassed solvent? - Positive pressure of Ar/N₂? check_reagents->check_inert Reagents OK check_catalyst 3. Evaluate Catalyst System (For Cross-Coupling) - Is the Pd source active? - Is the ligand appropriate for Ar-Cl? (e.g., SPhos, RuPhos) check_inert->check_catalyst Atmosphere OK optimize_cond 4. Optimize Conditions - Increase temperature? - Screen different bases? - Change solvent? check_catalyst->optimize_cond Catalyst OK success Reaction Successful optimize_cond->success

References

Technical Support Center: Enhancing the Solubility of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with 2-chloropyridine derivatives. As many of these compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, characterized by low solubility, overcoming this hurdle is critical for their therapeutic success.[1] This resource is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has very low aqueous solubility. What are the primary reasons for this?

A1: The poor aqueous solubility of many this compound derivatives often stems from a combination of their physicochemical properties. The pyridine ring itself is a weakly basic heterocycle, but the presence of a chlorine atom at the 2-position significantly influences its electronic properties and intermolecular interactions.[2]

  • Molecular Polarity and Lipophilicity: The chloropyridine moiety contributes to the molecule's overall lipophilicity (hydrophobicity). While the nitrogen atom can participate in hydrogen bonding, the rest of the aromatic ring and the chlorine atom are nonpolar. For many derivatives, especially those with additional lipophilic substituents, the molecule as a whole prefers a non-aqueous environment.

  • Crystal Lattice Energy: For solid compounds, the strength of the crystal lattice plays a crucial role. A high crystal lattice energy means that a significant amount of energy is required to break the intermolecular forces holding the crystal together, which can lead to low solubility. This is a common challenge for "brick-dust" type molecules.[3]

  • pKa and Ionization: The basicity of the pyridine nitrogen (pKa of the conjugate acid is around 0.49 for this compound) means that it is not significantly protonated at physiological pH.[2][4] For a compound to be soluble, it often needs to be in its ionized form. Since many this compound derivatives are neutral at physiological pH, their solubility is limited.

Q2: I'm considering pH adjustment to improve the solubility of my weakly basic this compound derivative. How effective is this, and what are the potential pitfalls?

A2: Adjusting the pH can be a straightforward and effective initial strategy for enhancing the solubility of ionizable compounds.[5][6] For a weakly basic this compound derivative, lowering the pH of the aqueous medium will lead to the protonation of the pyridine nitrogen, forming a more soluble cationic salt.

Causality: The protonated form of the molecule is more polar and can interact more favorably with water molecules through ion-dipole interactions, thereby increasing its aqueous solubility.[7][8]

Potential Pitfalls:

  • Limited pH Range for Stability: Some this compound derivatives may be susceptible to hydrolysis or other degradation pathways at very low pH. It's crucial to assess the compound's stability across a range of pH values.

  • Precipitation upon pH Shift: While solubility might be high in an acidic formulation, a sudden increase in pH (e.g., upon entering the neutral pH of the intestines) can cause the compound to precipitate out of solution, leading to poor absorption.[5]

  • "Common Ion Effect": If the formulation already contains a high concentration of an ion that is also part of the dissolved salt, it can suppress solubility.[8]

Experimental Workflow: pH-Solubility Profiling

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) B Add excess compound to each buffer A->B Dispense C Shake/agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours B->C Incubate D Filter or centrifuge to remove undissolved solid C->D Separate E Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC or UV-Vis) D->E Analyze G A Poorly Soluble This compound Derivative B Physical Modifications A->B C Chemical Modifications A->C D Formulation Strategies A->D B1 Particle Size Reduction (Micronization, Nanosuspension) B->B1 B2 Crystal Engineering (Co-crystals, Polymorphs) B->B2 B3 Solid Dispersions B->B3 C1 pH Adjustment C->C1 C2 Salt Formation C->C2 C3 Derivatization C->C3 D1 Co-solvents D->D1 D2 Surfactants (Micelles) D->D2 D3 Complexation (Cyclodextrins) D->D3

References

Catalyst Selection for 2-Chloropyridine Functionalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in 2-chloropyridine functionalization. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these critical reactions. This guide is structured to address common challenges and fundamental questions encountered during experimental work, ensuring you can troubleshoot effectively and select the optimal catalytic system for your specific needs.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic functionalization of this compound. Each entry details the problem, explores the underlying causes, and provides actionable solutions.

Issue 1: Low or No Conversion of this compound

You've set up your cross-coupling reaction, but analysis by TLC, GC, or LC-MS shows a large amount of unreacted this compound starting material.

Potential Causes & Solutions:

  • Catalyst Inactivity/Decomposition: The palladium catalyst is the engine of your reaction. If it's not active, the reaction won't proceed. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can pose challenges for many standard catalysts.

    • Causality: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition, especially at high temperatures. This is a well-documented challenge in heteroaromatic cross-coupling. The oxidative addition of this compound to Pd(0) is often the rate-limiting step and can be sluggish.

    • Solution 1: Switch to a More Robust Catalyst System. For C-N (Buchwald-Hartwig) or C-C (Suzuki, Heck) couplings, consider using modern, pre-formed palladium catalysts or "precatalysts." These are often more stable and activate under milder conditions. For instance, G3 or G4-palladium precatalysts, which feature a bulky, electron-rich biarylphosphine ligand, are designed to be highly active for challenging substrates.

    • Solution 2: Modify Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For an unreactive substrate like this compound, a bulky, electron-donating phosphine ligand is often required. Ligands like SPhos, XPhos, or RuPhos can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.

    • Solution 3: Check Reagent Purity. Ensure your solvent and base are anhydrous. Water can hydrolyze the catalyst and other reagents. The base itself can contain impurities that poison the catalyst. Use freshly dried solvents and high-purity bases.

  • Inappropriate Base or Solvent Selection: The choice of base and solvent is not trivial; it profoundly impacts catalyst activity and reaction outcome.

    • Causality: The base's role is to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the nucleophile (in Buchwald-Hartwig coupling). A base that is too weak may not be effective, while a base that is too strong or has poor solubility can lead to side reactions or catalyst deactivation.

    • Solution: For Suzuki couplings, a common choice is K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or DME/water. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required. Always check the solubility of your chosen base in the reaction solvent.

Experimental Protocol: A Go-To Starting Point for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents), the selected base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst system.

  • Add this compound (1.0 equivalent).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).

  • If using an aqueous base solution, add the required volume of degassed water.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Significant Side Products (e.g., Homo-coupling, Dehalogenation)

Your reaction yields the desired product, but you observe significant quantities of undesired side products, complicating purification and reducing yield.

Potential Causes & Solutions:

  • Homo-coupling of Boronic Acid (Suzuki Reaction): This is a common side reaction where the boronic acid couples with itself to form a biaryl byproduct.

    • Causality: Homo-coupling is often promoted by the presence of oxygen and can be exacerbated at high temperatures or with certain catalyst systems.

    • Solution 1: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

    • Solution 2: Use a Hindered Ligand. Bulky ligands like SPhos or XPhos can sterically hinder the formation of the homo-coupled product.

  • Dehalogenation (Hydrodehalogenation): The chlorine atom is replaced by a hydrogen atom, leading to the formation of pyridine.

    • Causality: This side reaction can occur when there is a source of hydride in the reaction mixture, often from the solvent (e.g., isopropanol) or certain additives, especially at high temperatures. It can also be a result of a competitive pathway within the catalytic cycle.

    • Solution: Avoid using solvents that can act as hydride donors. If dehalogenation is still an issue, consider lowering the reaction temperature and screening different ligands or bases.

Data Presentation: Catalyst System Comparison for Suzuki Coupling

The table below summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of catalyst and ligand choice on reaction efficiency.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
Pd₂(dba)₃ (1)XPhos (2.5)K₂CO₃Dioxane/H₂O1001692
PdCl₂(dppf) (3)-Cs₂CO₃DME802475
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O11024<50

Yields are approximate and highly dependent on the specific boronic acid partner and reaction scale.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions regarding the functionalization of this compound.

Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?

The primary challenge stems from the electronic properties of the pyridine ring. It is an electron-deficient aromatic system, which makes the initial oxidative addition step of the C-Cl bond to the Pd(0) catalyst slower compared to more electron-rich aryl chlorides. Additionally, the nitrogen lone pair can coordinate to the palladium center, acting as a potential ligand and leading to catalyst inhibition. This requires the use of highly active and specialized catalyst systems to achieve efficient transformation.

Q2: How do I choose between a Suzuki, Buchwald-Hartwig, or Sonogashira reaction for my desired functionalization?

The choice of reaction is dictated by the bond you intend to form. The following diagram illustrates a decision-making workflow.

G start What bond do you want to form at the 2-position of pyridine? cc_bond Carbon-Carbon (C-C) Bond start->cc_bond C-C cn_bond Carbon-Nitrogen (C-N) Bond start->cn_bond C-N suzuki Suzuki Coupling (Use Boronic Acid/Ester) cc_bond->suzuki sp2 C sonogashira Sonogashira Coupling (Use Terminal Alkyne) cc_bond->sonogashira sp C heck Heck Coupling (Use Alkene) cc_bond->heck sp2 C (alkenyl) buchwald Buchwald-Hartwig Amination (Use Amine) cn_bond->buchwald G precatalyst Pd(II) Precatalyst (e.g., XPhos-Pd-G3) Stable, easy to handle activation Activation (Base, Heat) precatalyst->activation pd0 Active Pd(0)L Enters Catalytic Cycle activation->pd0 cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) pd0->cycle L

Technical Support Center: Managing Reaction Exotherms in Large-Scale 2-Chloropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloropyridine. This resource is designed for researchers, process chemists, and drug development professionals who are scaling up this critical synthesis. The chlorination of pyridine is an inherently energetic process, and managing the reaction exotherm is paramount for ensuring safety, selectivity, and reproducibility on a large scale. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges of thermal management in this process.

Troubleshooting Guide: Exotherm-Related Issues

This section addresses specific, acute problems you might encounter during a large-scale this compound synthesis. The immediate actions are critical for regaining control of the reaction.

Problem: Rapid, Uncontrolled Temperature Increase (>2°C/minute)

A rapid temperature rise is a primary indicator of a potential thermal runaway, a state where the reaction's heat generation surpasses the cooling system's capacity to remove it.[1] This creates a dangerous feedback loop, leading to exponential increases in temperature and pressure.[2]

Immediate Actions:

  • Stop All Reagent Feeds: Immediately halt the addition of the chlorinating agent (e.g., Chlorine gas, POCl₃, or hypochlorite solution).[2]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. Lower the coolant temperature to its minimum setpoint.

  • Increase Agitation: If safe, increase the stirring rate to improve heat transfer to the reactor walls and prevent localized hot spots. Be cautious that this doesn't increase gas dissolution or reaction rate detrimentally.

  • Prepare for Emergency Quench: Alert personnel and prepare the designated quenching system. If the temperature continues to rise unabated after the above steps, proceed to the Emergency Quenching Protocol .

Potential Causes & Preventative Measures:

Potential CauseScientific ExplanationPreventative Measures
Excessive Reagent Addition Rate The rate of heat generation is directly proportional to the reaction rate. Adding the limiting reagent too quickly overwhelms the heat removal capacity of the reactor.Profile the reaction using Reaction Calorimetry (RC) to determine the Maximum Temperature of the Synthesis Reaction (MTSR) and establish a safe, controlled addition profile.[2][3]
Cooling System Failure A loss of coolant flow, an incorrect temperature setting, or fouling of the reactor jacket prevents effective heat removal.Implement a pre-batch checklist to verify cooling system functionality. Install interlocks that automatically stop reagent addition if coolant flow or temperature deviates from setpoints.[4]
Poor Mixing / Agitator Failure Inadequate agitation creates localized "hot spots" where the reaction temperature is significantly higher than the bulk temperature measured by the probe. This can initiate a runaway.Ensure the agitator is appropriately designed for the reactor geometry and reaction mass viscosity. Monitor agitator motor amperage as an indicator of consistent mixing.
Incorrect Reagent Concentration Using a more concentrated chlorinating agent than specified in the protocol will lead to a faster, more energetic reaction than anticipated.Verify the concentration of all reagents via titration or other appropriate analytical methods before charging them to the reactor.
Troubleshooting Decision Workflow

The following diagram outlines the critical decision-making process when faced with a temperature excursion.

G start Temperature Excursion Detected (>2°C/min) stop_feed Immediately Stop Reagent Feed start->stop_feed max_cool Maximize Cooling & Agitation stop_feed->max_cool check_temp Is Temperature Stabilizing/Decreasing? max_cool->check_temp monitor Continue to Monitor Closely Investigate Root Cause Post-Batch check_temp->monitor  Yes emergency Initiate Emergency Shutdown & Quenching Protocol check_temp->emergency  No G cluster_inputs Inputs & Controls cluster_outputs Safety & Outputs cluster_cooling Heat Management reactor Jacketed Reactor Reaction Mass (Pyridine, Solvent) condenser Condenser reactor:head->condenser Vapors relief Rupture Disc PRV Emergency Vent reactor:head->relief:port reagent Chlorinating Agent (Controlled Feed) reagent->reactor:main agitator High-Torque Agitator agitator->reactor:main Mixing probe Baffled Temp Probe (T1) probe->reactor:main Measures Bulk Temp vent Vent to Scrubber condenser->vent cooling_unit Chiller/TCU cooling_unit->reactor:head Coolant Flow (T_in, T_out)

References

Technical Support Center: Work-up Procedures for Unreacted 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing residual 2-chloropyridine from their reaction mixtures. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you select and optimize the best purification strategy for your specific compound.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to remove?

This compound possesses a combination of physical and chemical properties that can complicate its removal:

  • Basicity: The pyridine nitrogen is basic and can be protonated. However, the electron-withdrawing effect of the chlorine atom at the 2-position reduces its basicity compared to pyridine. The pKa of its conjugate acid, the 2-chloropyridinium ion, is approximately 0.49.[1][2] This means a moderately strong acid is required for efficient protonation and extraction into an aqueous layer.

  • Polarity and Solubility: It is a polar molecule with moderate solubility in water (approximately 27 g/L at 20°C) and good solubility in common organic solvents like ethanol, ether, and dichloromethane.[1][3] This profile can lead to partitioning between aqueous and organic layers during extraction, making complete removal difficult.

  • Volatility: With a boiling point of around 170°C, it is less volatile than common solvents like ethyl acetate or DCM, but can be removed under high vacuum.[4] However, it can also form azeotropes, for instance with water, which complicates removal by simple distillation.[5]

Q2: What are the primary strategies for removing this compound?

There are four main strategies, each with its own advantages and limitations:

  • Acidic Wash (Extraction): This leverages the basicity of the pyridine nitrogen. By washing the organic layer with a dilute acid, this compound is converted into its water-soluble hydrochloride salt, which is then extracted into the aqueous phase.[6][7]

  • Copper(II) Sulfate Wash (Complexation): This is a milder alternative to an acid wash. Pyridine compounds form a deeply colored, water-soluble coordination complex with Cu(II) ions, which can be easily extracted.[8][9][10]

  • Chromatography: Flash column chromatography is a powerful technique for separating compounds based on differences in polarity.[11]

  • Distillation/Evaporation: This physical method relies on differences in volatility. It is most effective for removing large quantities or for final purification under high vacuum.[8][12]

Q3: How can I monitor the removal of this compound during the work-up?

Thin Layer Chromatography (TLC) is the most common method. Use a UV lamp for visualization, as the pyridine ring is UV-active. It's crucial to run a standard of pure this compound alongside your crude and worked-up samples to confirm its Rf value and presence.[12]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific problems you might encounter during your experiments.

Problem 1: My product is acid-sensitive, so I can't use a standard acidic wash.

Causality: Many functional groups (e.g., acetals, ketals, some esters, Boc-protecting groups) are labile under acidic conditions. Using an acid wash would lead to product degradation or deprotection.

Solution: The recommended alternative is a Copper(II) Sulfate Wash .[8][13][14]

  • Mechanism: The nitrogen atom on the this compound acts as a Lewis base and coordinates to the copper(II) ion, forming a water-soluble complex. This complex partitions into the aqueous layer and is removed.[6][9]

  • Visual Indicator: A key advantage of this method is the visual confirmation of removal. The aqueous CuSO₄ solution is typically light blue. In the presence of pyridine compounds, it forms a deep blue or violet complex.[6][9][13] You can continue washing until the aqueous layer no longer intensifies in color, indicating that the this compound has been fully removed.[9][13]

Protocol 1: Copper(II) Sulfate Wash
  • Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 10-15% aqueous CuSO₄ solution and shake gently.[9][10]

  • Allow the layers to separate. The aqueous layer will turn deep blue or violet if this compound is present.[8][13]

  • Drain and discard the aqueous layer.

  • Repeat the wash with fresh CuSO₄ solution until the aqueous layer remains its original light blue color.[13]

  • Perform a final wash with brine to remove residual copper salts and water.[15]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[16]

Problem 2: this compound is co-eluting with my product during column chromatography.

Causality: This occurs when your product and this compound have very similar polarities and therefore similar retention factors (Rf values) in the chosen solvent system.

Solution: You need to modify the chromatography conditions to exploit different chemical interactions.

  • Option A: Change Solvent System: The most straightforward approach is to screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene-based system can significantly alter the relative separation.[17][18]

  • Option B: Use an Additive: Since this compound is basic, adding a small amount of acid to the mobile phase can cause it to protonate and stick strongly to the silica gel (a polar, acidic stationary phase), effectively immobilizing it at the baseline.

    • Caution: This is only suitable if your target compound is stable to acidic silica gel.

  • Option C: Deactivate the Silica: Conversely, if your product is the basic component and is tailing on the column, you can deactivate the acidic silica gel. Pre-treating the silica with a solvent system containing 1-3% triethylamine can neutralize the acidic sites, often improving the chromatography of basic compounds.[19]

Problem 3: I still see this compound in my NMR spectrum after a standard work-up.

Causality: Trace amounts of this compound can be stubborn to remove, especially if emulsions formed during extraction or if it has a slight affinity for your product.

Solution: Employ a high-vacuum or azeotropic removal strategy.

  • Mechanism: this compound can be removed under high vacuum (<1 mmHg).[12] For more effective removal, you can use azeotropic distillation. An azeotrope is a mixture of liquids that has a constant boiling point lower than any of its components. Toluene is an excellent co-solvent for this purpose.[9][13][20]

  • Procedure: After your standard work-up, dissolve the crude product in toluene and concentrate it on a rotary evaporator. The toluene forms an azeotrope with the residual this compound, facilitating its removal.[13] This process may need to be repeated 2-3 times for complete removal.[9][13] Heptane or cyclohexane can also be used as effective co-solvents.[9]

Protocol 2: Standard Acidic Wash

This protocol is for acid-stable products.

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

  • Transfer to a separatory funnel and add an equal volume of dilute acid (e.g., 1M HCl or 5-10% aqueous citric acid).[9][13]

  • Shake the funnel, venting frequently. The this compound will react to form its water-soluble salt and move into the aqueous layer.

  • Separate and discard the aqueous layer.

  • Repeat the acid wash if necessary (check by TLC).

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.[9]

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

Method Selection Guide

Choosing the right work-up procedure is critical for maximizing yield and purity. The decision depends on the properties of your desired product and the scale of your reaction.

Comparison of Work-up Procedures
MethodPrincipleAdvantagesDisadvantagesBest For
Acidic Wash Protonation & ExtractionFast, effective, and inexpensive for removing basic impurities.[6][13]Not suitable for acid-sensitive compounds. Can cause emulsions.Acid-stable, non-polar to moderately polar products.
CuSO₄ Wash Complexation & ExtractionMild, non-acidic conditions.[8][13] Provides a clear visual endpoint.[6][9]Less effective for sterically hindered pyridines. Product might also complex with copper.Acid-sensitive products.
Chromatography Differential AdsorptionHigh resolving power, can separate compounds with very similar properties.[11]Can be time-consuming and requires large solvent volumes. Potential for product loss on the column.Small-scale reactions or when other methods fail. Final purification step.
Azeotropic Removal Enhanced VolatilityEffective for removing final traces.[9][13] Non-destructive physical method.Requires a co-solvent (e.g., toluene) that must also be removed. Not efficient for bulk removal.Removing stubborn, trace amounts of this compound post-extraction.
Decision Workflow for this compound Removal

This workflow can help guide your choice of purification strategy.

G start Reaction Complete. Crude mixture contains This compound acid_stable Is the target compound stable to acid? start->acid_stable acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) acid_stable->acid_wash  Yes cu_wash Perform Aqueous CuSO4 Wash acid_stable->cu_wash  No check_purity1 Check Purity (TLC, NMR) acid_wash->check_purity1 check_purity2 Check Purity (TLC, NMR) cu_wash->check_purity2 is_pure Is it pure? check_purity1->is_pure check_purity2->is_pure chromatography Flash Column Chromatography is_pure->chromatography  No, traces remain end Pure Product is_pure->end  Yes coelution Does it co-elute with the product? azeotrope Azeotropic Removal with Toluene coelution->azeotrope  Yes coelution->end  No chromatography->coelution azeotrope->end

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Solvent Effects on 2-Chloropyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent selection in modulating the reactivity of 2-chloropyridine. We will move beyond simple protocols to explore the underlying causality of experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

The reactivity of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of pharmaceuticals and agrochemicals.[1][2] The success of these transformations—be it rate, yield, or selectivity—is profoundly dictated by the solvent environment. This guide addresses the common challenges and questions that arise during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this compound with nucleophiles, and why is the solvent so important?

A1: this compound reacts with nucleophiles primarily through a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This is a two-step addition-elimination process. Understanding this mechanism is the first step to diagnosing solvent-related issues.

  • Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bonded to the chlorine (the C2 position). This attack is favored because the electronegative nitrogen atom in the pyridine ring withdraws electron density, making the C2 position electrophilic.[4] This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3]

  • Elimination Step: The aromaticity is restored as the chloride ion (the leaving group) is expelled, resulting in the final substituted product.

The solvent's primary role is to stabilize the charged species involved in this pathway, particularly the nucleophile and the Meisenheimer complex. The degree of this stabilization directly impacts the energy of the transition state for the first step, thereby controlling the overall reaction rate.[5][6]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products 2CP This compound MC Meisenheimer Complex (Resonance Stabilized Anion) 2CP->MC Addition (Slow) Nu Nucleophile (Nu⁻) Nu->MC Product Substituted Pyridine MC->Product Elimination (Fast) LG Chloride (Cl⁻) MC->LG

Caption: General SNAr mechanism for this compound.

Q2: My reaction with an anionic nucleophile (e.g., an alkoxide or thiolate) is extremely slow. What is the most likely cause?

A2: The most common reason for a slow SNAr reaction with an anionic nucleophile is the use of a polar protic solvent (e.g., methanol, ethanol, water).

  • The "Solvent Cage" Effect: Protic solvents have acidic protons (O-H or N-H bonds) that form strong hydrogen bonds with the anionic nucleophile.[7][8] This creates a "solvent cage" around the nucleophile, lowering its ground state energy and significantly reducing its reactivity.[9][10] For the reaction to proceed, the nucleophile must expend energy to break free from this cage, increasing the activation energy barrier.

  • The Solution: Switch to a polar aprotic solvent . Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) lack acidic protons. They effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile but leave the anion relatively "naked" and highly reactive. This dramatically accelerates the rate-determining nucleophilic attack.[6] Reaction rates can be several orders of magnitude faster in polar aprotic solvents compared to protic ones.[7]

Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_p Nu⁻ MeOH1 H-O-Me Nu_p->MeOH1 H-Bonding (Solvent Cage) MeOH2 H-O-Me Nu_p->MeOH2 H-Bonding (Solvent Cage) MeOH3 H-O-Me Nu_p->MeOH3 H-Bonding (Solvent Cage) MeOH4 H-O-Me Nu_p->MeOH4 H-Bonding (Solvent Cage) label_protic Result: Low Reactivity Nu_a Nu⁻ Cation M⁺ DMSO1 DMSO Cation->DMSO1 Solvation DMSO2 DMSO Cation->DMSO2 Solvation DMSO3 DMSO Cation->DMSO3 Solvation label_aprotic Result: High Reactivity

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Troubleshooting Guide

Issue Encountered Probable Cause(s) Recommended Troubleshooting Actions
Low or No Conversion 1. Incorrect Solvent Choice: Use of a protic solvent with an anionic nucleophile is the most frequent error.[7] 2. Low Reactant Solubility: this compound is miscible with most organic solvents but sparingly soluble in water.[11] The nucleophilic salt may be insoluble in nonpolar or weakly polar solvents. 3. Insufficient Temperature: SNAr reactions often require heat to overcome the activation barrier.1. Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile for anionic nucleophiles.[12] 2. Ensure all reactants are soluble. For phase-transfer catalysis, a suitable catalyst may be needed if solubility is a persistent issue. 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
Multiple Products / Low Selectivity 1. Presence of Impurities: The synthesis of this compound can produce 2,6-dichloropyridine as a byproduct.[2][13] This impurity is also reactive and can lead to undesired products. 2. Competing Reactions: If using a strong, sterically hindered base as a nucleophile, elimination reactions could compete. 3. Reaction with Solvent: In some cases, particularly at high temperatures, the solvent itself (if nucleophilic, e.g., alcohols) can act as a competing nucleophile (solvolysis).[14]1. Verify the purity of your starting this compound by GC-MS or NMR. Purify by distillation if necessary. 2. Choose a nucleophile with low basicity if possible. Lowering the reaction temperature can often improve selectivity. 3. Use a non-nucleophilic solvent. If solvolysis is the intended reaction, the solvent should be used in large excess.
Reaction Rate Varies Between Batches 1. Variable Solvent Purity: Water is a common impurity in many organic solvents. Trace amounts of water (a protic substance) can drastically slow reactions in aprotic solvents. 2. Inconsistent Reagent Quality: The purity of the nucleophile or this compound may differ.1. Use anhydrous (dry) solvents, especially when working with highly sensitive anionic nucleophiles. Purchase high-purity solvents or dry them using standard laboratory procedures (e.g., molecular sieves). 2. Use reagents from the same lot number for comparative studies. Confirm the purity of all starting materials before use.

Experimental Protocol: Kinetic Analysis of Solvent Effects

This protocol outlines a method to quantitatively compare the effect of different solvents on the reaction rate of this compound with an alkoxide nucleophile.

Objective: To determine the second-order rate constants for the reaction of this compound with sodium ethoxide in ethanol (protic) and DMSO (aprotic).

Materials:

  • This compound (high purity, >99%)

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Anhydrous DMSO

  • Internal standard (e.g., naphthalene, dodecane)

  • HPLC or GC-MS system

  • Thermostatted reaction vessel/block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound with 0.05 M internal standard in the chosen solvent (Ethanol or DMSO).

    • Prepare a 0.2 M stock solution of sodium ethoxide in the same solvent. Note: Prepare this solution fresh, as alkoxides can degrade.

  • Reaction Setup:

    • Equilibrate two separate reaction vessels, each containing 5.0 mL of the this compound stock solution, to the desired temperature (e.g., 50 °C). One vessel for the ethanol reaction, one for the DMSO reaction.

    • Equilibrate the sodium ethoxide stock solutions to the same temperature.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add 5.0 mL of the pre-heated sodium ethoxide solution to the this compound solution. This results in initial concentrations of 0.1 M for each reactant.

    • Immediately withdraw the first aliquot (t=0, ~50 µL), and quench it in a vial containing a suitable quenching agent (e.g., dilute aqueous acid) and a dilution solvent (e.g., acetonitrile for HPLC analysis).

    • Continue to withdraw and quench aliquots at regular time intervals (e.g., every 10 minutes for the slow reaction, every 30 seconds for the fast reaction).

  • Analysis:

    • Analyze the quenched samples by HPLC or GC-MS.

    • Determine the concentration of this compound at each time point by comparing its peak area to that of the internal standard.

  • Data Processing:

    • For a second-order reaction with equal initial concentrations, the rate constant (k) can be determined by plotting 1/[2-CP] versus time.

    • The slope of the resulting straight line will be equal to the rate constant k.

    • Compare the calculated k values for the reaction in ethanol versus DMSO.

Expected Outcome: The rate constant k in DMSO is expected to be significantly larger (potentially by a factor of 100-1000 or more) than in ethanol, quantitatively demonstrating the profound effect of the solvent.[7]

protocol_workflow A Prepare Stock Solutions (2-CP + Std, NaOEt) in both Ethanol and DMSO B Equilibrate Reactants to Reaction Temperature (e.g., 50°C) A->B C Initiate Reaction: Mix solutions B->C D Sample at Time Intervals (t=0, t1, t2...) C->D E Quench Aliquots Immediately D->E F Analyze by HPLC or GC-MS E->F G Plot 1/[Reactant] vs. Time F->G H Determine Rate Constant (k) from Slope G->H

Caption: Workflow for kinetic analysis of solvent effects.

References

Validation & Comparative

A Comparative Reactivity Guide: 2-Chloropyridine vs. 2-Bromopyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal and materials chemistry. As foundational building blocks, 2-halopyridines offer a versatile handle for constructing complex molecular architectures. The choice between a seemingly similar 2-chloro- or 2-bromopyridine substrate can, however, profoundly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, data-driven comparison of their reactivity, offering field-proven insights to inform your experimental design.

Fundamental Physicochemical Differences

The divergent reactivity of 2-chloropyridine and 2-bromopyridine is rooted in the intrinsic properties of the carbon-halogen bond.

  • Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond. This is the single most critical factor in many cross-coupling reactions where C-X bond cleavage is the rate-determining step.[1]

  • Electronegativity & Polarity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. This increased electrophilicity at the carbon atom plays a crucial role in nucleophilic aromatic substitution (SNAr) reactions.

  • Leaving Group Ability: The better leaving group depends heavily on the reaction mechanism. In palladium-catalyzed cross-coupling, the trend is generally I > Br > Cl, correlating with the weaker C-X bond being easier to break during oxidative addition.[2][3] Conversely, in SNAr reactions, this trend can be reversed.[2]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile attacks the electron-deficient pyridine ring, forming a negatively charged Meisenheimer complex. The subsequent loss of the halide leaving group restores aromaticity.

The rate-determining step is typically the initial nucleophilic attack. A more electronegative halogen (like chlorine) can better stabilize the developing negative charge in the transition state through its inductive effect.[2] Consequently, This compound is generally more reactive than 2-bromopyridine in SNAr reactions .

A clear example of this is the selective substitution of a chloro group in the presence of a bromo group on the same pyridine ring.[2] Studies comparing 2-fluoro- and 2-chloropyridines with sodium ethoxide found that the 2-fluoro derivative reacts 320 times faster than the 2-chloro analog, further highlighting the importance of the halogen's inductive effect in this mechanism.[4]

Caption: General mechanism for SNAr on 2-halopyridines.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

This class of reactions represents the most common application for these building blocks and reveals the most dramatic reactivity differences. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5] The initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond is almost always the rate-determining step.[5][6]

Cross_Coupling_Cycle Generalized Pd-Catalyzed Cross-Coupling Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Rate-Determining Step) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Product) pd2_trans->r1r2 r1x R¹-X (2-Halopyridine) r1x->pd0 r2m R²-M (e.g., Ar-B(OH)₂) r2m->pd2_complex mx M-X

Caption: Key steps in a Pd-catalyzed cross-coupling reaction.

Because the C-Br bond is weaker than the C-Cl bond, 2-bromopyridine consistently exhibits higher reactivity in palladium-catalyzed cross-coupling reactions . This allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times compared to its chloro-analogue.[2][7]

Suzuki-Miyaura Coupling

The Suzuki reaction is a robust method for C-C bond formation. The higher reactivity of 2-bromopyridine is evident in numerous studies. While modern, highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) have made the coupling of 2-chloropyridines routine, they often require higher temperatures or catalyst loadings to achieve yields comparable to 2-bromopyridine.[8][9]

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltDMF/H₂O, MW, 150°C, 10 min70.0[7]
This compoundPhenylboronic acidPd(OAc)₂ / Benzimidazolium saltDMF/H₂O, MW, 150°C, 10 min55.4[7]
2-Bromopyridine4-MeO-Ph-B(OH)₂Pd(OAc)₂, Ligand-freeaq. iPrOH, K₂CO₃, 100°C, 1h91[10]
This compound4-MeO-Ph-B(OH)₂Pd(OAc)₂, Ligand-freeaq. iPrOH, K₂CO₃, 100°C, 1h79[11]
Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on the oxidative addition of the C-X bond. Consequently, 2-bromopyridine is generally the more reactive substrate for C-N bond formation.[12][13] The activation of this compound often necessitates the use of more specialized, electron-rich, and sterically hindered ligands to facilitate the challenging oxidative addition step.[14][15]

SubstrateAmineCatalyst SystemConditionsYield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ / XantphosToluene, NaOt-Bu, 80°C93[12]
This compoundMorpholinePd₂(dba)₃ / RuPhosDioxane, NaOt-Bu, 100°C95[15]
2-BromopyridineAnilinePd(OAc)₂ / BINAPToluene, NaOt-Bu, 100°C85-98[16]
This compoundAnilinePd₂(dba)₃ / XPhosToluene, K₃PO₄, 110°C90-99[14]

Note: The conditions for the this compound examples often involve more advanced (and expensive) ligands and higher temperatures to achieve comparable or superior yields.

Practical Considerations for the Synthetic Chemist

FactorThis compound2-BromopyridineRationale & Insight
Reactivity (Cross-Coupling) LowerHigher Weaker C-Br bond facilitates the rate-determining oxidative addition step.[2]
Reactivity (SNAr) Higher LowerHigher electronegativity of Cl stabilizes the Meisenheimer intermediate.[2]
Cost & Availability Generally Lower Generally HigherManufacturing processes for this compound are often more economical.[17][18]
Catalyst Choice Requires modern, bulky, electron-rich ligands (e.g., Buchwald/Fu type).Often compatible with simpler, less expensive phosphine ligands (e.g., PPh₃, DPPF).The robust C-Cl bond requires a more potent catalyst to activate it.
Selectivity Advantageous Less SelectiveIn polyhalogenated systems, the C-Br bond will react preferentially over the C-Cl bond, allowing for sequential, site-selective functionalization.

Validated Experimental Protocols

The following protocols illustrate the practical differences in catalyst systems required for the successful Suzuki-Miyaura coupling of each substrate.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol uses a standard, widely available catalyst system suitable for the more reactive bromide substrate.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio, 0.1 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol requires a more advanced, electron-rich catalyst system to effectively activate the stronger C-Cl bond.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.), and a bulky biarylphosphine ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.).

  • Add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and a strong base such as potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Add a degassed anhydrous solvent such as 1,4-dioxane or toluene (0.1 M concentration).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.

Conclusion

The choice between this compound and 2-bromopyridine is a classic case of balancing reactivity with cost and strategic design. 2-Bromopyridine stands as the more reactive and often more reliable substrate for palladium-catalyzed cross-coupling reactions, frequently allowing for milder conditions and simpler catalytic systems. In contrast, This compound is a more economical alternative that is highly effective when paired with modern, state-of-the-art catalyst systems. Its lower reactivity can be strategically exploited in the selective functionalization of polyhalogenated heterocycles. For nucleophilic aromatic substitution, the reactivity trend is reversed, with this compound being the more facile substrate. A thorough understanding of these fundamental differences is paramount for the rational design of efficient and robust synthetic routes in research and development.

References

A Comparative Guide to the Reactivity of 2-Chloro, 3-Chloro, and 4-Chloropyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of the three structural isomers of chloropyridine: 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine. A fundamental understanding of their distinct electronic properties and resulting reactivity is critical for designing efficient synthetic routes in pharmaceutical, agrochemical, and materials science research. This document synthesizes mechanistic principles and experimental observations to elucidate the factors governing their behavior in key organic transformations.

Executive Summary

The reactivity of chloropyridine isomers is profoundly dictated by the position of the chlorine atom relative to the electron-withdrawing ring nitrogen. This structural difference governs the stability of reaction intermediates, leading to a distinct and predictable hierarchy of reactivity across the most common reaction classes.

  • For Nucleophilic Aromatic Substitution (SNAr): The established order of reactivity is 4-chloropyridine > this compound >> 3-chloropyridine . This trend is a direct consequence of the ability of the pyridine nitrogen to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[1] For substitution at the 2- (ortho) and 4- (para) positions, the negative charge can be effectively delocalized onto the electronegative nitrogen atom via resonance, stabilizing the intermediate and accelerating the reaction.[1][2][3] In stark contrast, substitution at the 3- (meta) position does not permit this direct resonance stabilization, resulting in a much higher energy intermediate and a significantly slower reaction rate.[1][2]

  • For Palladium-Catalyzed Cross-Coupling Reactions: The reactivity order is more nuanced and dependent on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig). However, the electronic activation provided by the pyridine ring renders all chloropyridine isomers more reactive than their non-heterocyclic analog, chlorobenzene.[4] Generally, the oxidative addition of the C-Cl bond to the palladium catalyst is the rate-determining step, which is influenced by the electrophilicity of the carbon center.

Theoretical Underpinnings: The Electronic Landscape of Chloropyridines

The pyridine ring is isoelectronic with benzene, but the replacement of a C-H group with a more electronegative nitrogen atom fundamentally alters its electronic properties. The nitrogen atom exerts a powerful electron-withdrawing influence through two primary mechanisms:

  • Inductive Effect (-I): Due to its higher electronegativity, the nitrogen atom pulls electron density from the carbon atoms of the ring through the sigma bonds. This effect deactivates the entire ring, making all carbon positions more electrophilic than those in benzene.

  • Mesomeric Effect (-M) / Resonance: The nitrogen atom can participate in resonance, withdrawing electron density from the ring's pi system. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, as illustrated by the resonance structures which place a partial positive charge on these carbons.

This electron-deficient nature makes the chloropyridine ring highly susceptible to attack by nucleophiles, particularly at the 2- and 4-positions, while rendering it less reactive towards electrophilic substitution.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is arguably the reaction class where the reactivity differences between the chloropyridine isomers are most dramatic and well-understood. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is the key determinant of the overall reaction rate.

Mechanistic Basis for Reactivity Differences:
  • 4-Chloropyridine (para-Substitution): When a nucleophile attacks the C-4 position, the resulting negative charge can be delocalized across the ring and, crucially, onto the electronegative nitrogen atom.[2][5] This delocalization provides substantial stabilization to the Meisenheimer intermediate, lowering the activation energy and leading to a fast reaction rate.[3]

  • This compound (ortho-Substitution): The scenario is very similar to the 4-chloro isomer. Nucleophilic attack at the C-2 position also generates an intermediate whose negative charge can be stabilized through resonance by the adjacent nitrogen atom.[1][2] This explains its high reactivity, which is comparable to, though often slightly less than, 4-chloropyridine.

  • 3-Chloropyridine (meta-Substitution): Nucleophilic attack at the C-3 position results in a Meisenheimer complex where the negative charge is delocalized to three carbon atoms within the ring, but it cannot be delocalized onto the nitrogen atom through any valid resonance structure.[2][3] The inability of the ring nitrogen to participate in stabilizing the negative charge makes this intermediate significantly higher in energy, leading to a much higher activation barrier and a dramatically slower reaction rate.[2][6]

Caption: Stabilization of Meisenheimer intermediates in SNAr reactions.

Quantitative Reactivity Data

While direct, experimentally determined kinetic data for the parent chloropyridines under identical conditions is sparse in the literature, computational studies and data from analogous systems provide a clear picture of the reactivity trend.

IsomerPosition of -ClRelative Reactivity in SNArMechanistic Rationale
4-Chloropyridine para to NVery HighExcellent resonance stabilization of the intermediate via the ring nitrogen.[1][2][3]
This compound ortho to NHighGood resonance stabilization of the intermediate via the ring nitrogen.[1][2]
3-Chloropyridine meta to NVery LowNo direct resonance stabilization of the intermediate by the ring nitrogen.[1][2][3]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Chloropyridines are valuable substrates in palladium-catalyzed cross-coupling reactions due to their enhanced reactivity compared to other aryl chlorides.[4] The electron-deficient nature of the pyridine ring facilitates the rate-determining oxidative addition step. However, the reactivity can be highly dependent on the specific reaction, catalyst, and ligand system employed.

Suzuki-Miyaura Coupling

This C-C bond-forming reaction is a powerful tool for creating biaryl structures. For chloropyridines, the choice of ligand is crucial for achieving high efficiency.

  • This compound: Generally shows excellent reactivity, providing high yields of coupled products.[4]

  • 4-Chloropyridine: Also a competent substrate, typically affording moderate to good yields.[4]

  • 3-Chloropyridine: Can be a challenging substrate, but under optimized conditions with modern, bulky phosphine ligands, good yields can be achieved. Some studies have noted that 3-halopyridines can sometimes provide higher yields than 2-halopyridines, highlighting the complexity and catalyst-dependence of these systems.[7]

Buchwald-Hartwig Amination

This C-N bond-forming reaction is essential for synthesizing arylamines. The activation of the C-Cl bond is often the most challenging step and requires highly active catalyst systems.[8]

  • Reactivity Trend: Studies on dihalopyridines have shown a marked preference for reaction at the C-2 position over the C-4 position. For example, the Buchwald-Hartwig amination of 2,4-dichloropyridine occurs with high regioselectivity at the C-2 position.[9][10] This strongly suggests an intrinsic reactivity order of 2-chloro > 4-chloro in this specific transformation, likely due to favorable coordination of the palladium catalyst with the nearby pyridine nitrogen. 3-Chloropyridines are typically the least reactive of the isomers in this context as well.

Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides. The general halogen reactivity trend of I > Br > Cl holds, making chloropyridines the least reactive of the halopyridines.[11] Nevertheless, with appropriate palladium catalysts, copper(I) co-catalysts, and suitable bases, all three isomers can be successfully coupled. The relative reactivity often follows the general trend observed in other cross-coupling reactions, but is highly dependent on the specific conditions.

ReactionGeneral Isomer Reactivity TrendKey Considerations
Suzuki-Miyaura 2-Cl ≥ 4-Cl > 3-ClHighly dependent on ligand and base choice.[4][7]
Buchwald-Hartwig 2-Cl > 4-Cl >> 3-ClRequires bulky, electron-rich phosphine ligands.[8][9] Regioselectivity in dihalopyridines is pronounced.[10]
Sonogashira 2-Cl ≈ 4-Cl > 3-ClRequires a Cu(I) co-catalyst. Conditions must be carefully optimized for C-Cl activation.[11][12]

Experimental Protocol: Competitive SNAr Reactivity Assay

To empirically validate the reactivity differences in a laboratory setting, a competitive reaction can be performed. This protocol is designed to directly compare the relative rates of nucleophilic substitution for the three isomers under identical conditions.

Objective:

To determine the relative reactivity of 2-, 3-, and 4-chloropyridine towards a single nucleophile by monitoring the consumption of starting materials and the formation of products over time.

Materials:
  • This compound (1.0 mmol)

  • 3-Chloropyridine (1.0 mmol)

  • 4-Chloropyridine (1.0 mmol)

  • Piperidine (Nucleophile, 0.5 mmol, 0.5 eq.)

  • Dodecane (Internal Standard, 1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 10 mL)

  • Reaction vessel (e.g., 25 mL round-bottom flask with reflux condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle and magnetic stirrer

  • GC-MS or LC-MS for analysis

Procedure:
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (113.5 mg, 1.0 mmol), 3-chloropyridine (113.5 mg, 1.0 mmol), 4-chloropyridine (113.5 mg, 1.0 mmol), and dodecane (170.3 mg, 1.0 mmol) as an internal standard.

  • Solvent Addition: Add 10 mL of anhydrous DMF to the flask via syringe.

  • Initial Sample (t=0): Withdraw a small aliquot (~0.1 mL) of the reaction mixture, quench it with water, extract with a suitable solvent (e.g., ethyl acetate), and prepare for GC-MS analysis. This will serve as the t=0 reference point.

  • Initiation: Begin stirring and heat the mixture to a constant temperature (e.g., 100 °C). Once the temperature has stabilized, add piperidine (42.6 mg, 0.049 mL, 0.5 mmol) via syringe.

  • Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Quench and prepare each sample for analysis in the same manner as the t=0 sample.

  • Analysis: Analyze each time point by GC-MS. Quantify the peak area of each chloropyridine isomer relative to the internal standard (dodecane). Plot the relative concentration of each isomer versus time to determine the rate of consumption. The fastest rate of consumption corresponds to the most reactive isomer.

Experimental Workflow start Combine Isomers & Internal Standard in Flask add_solvent Add Anhydrous DMF start->add_solvent t0_sample Take t=0 Aliquot (GC-MS Analysis) add_solvent->t0_sample heat Heat to 100 °C t0_sample->heat add_nu Add Piperidine (Nucleophile) Start Timer heat->add_nu monitor Monitor Reaction: Take Aliquots at Time Intervals add_nu->monitor analysis Quench & Analyze Aliquots by GC-MS monitor->analysis plot Plot [Isomer] vs. Time analysis->plot conclusion Determine Reactivity Order: 4-Cl > 2-Cl >> 3-Cl plot->conclusion

Caption: Generalized experimental workflow for comparing isomer reactivity.

References

Beyond 2-Chloropyridine: A Comparative Guide to Modern Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. While 2-chloropyridine has long served as a workhorse for introducing the pyridine moiety, its limitations in terms of substitution patterns and reaction conditions have spurred the development of a diverse arsenal of alternative synthetic strategies. This guide provides an in-depth, objective comparison of prominent alternatives for the de novo synthesis of the pyridine core, moving beyond the functionalization of pre-existing rings. We will explore the mechanistic underpinnings, practical advantages, and experimental nuances of classical and modern methods, supported by quantitative data and detailed protocols to empower you in selecting the optimal synthetic route for your target molecule.

The Limitations of a Pre-functionalized Precursor

Relying on this compound necessitates a synthetic strategy centered around nucleophilic substitution or cross-coupling at the C2 position. This inherently restricts the accessible chemical space and often requires multi-step sequences to achieve more complex substitution patterns. Furthermore, the conditions required for these transformations may not be compatible with sensitive functional groups elsewhere in the molecule. The methods detailed below offer greater flexibility by constructing the pyridine ring from acyclic precursors, allowing for a wider array of substituents to be incorporated from the outset.

Classical Approaches: Time-Tested and Robust

Several named reactions have been the bedrock of pyridine synthesis for over a century. Their enduring utility lies in their reliability, scalability, and use of readily available starting materials.

The Hantzsch Pyridine Synthesis

First reported in 1881, the Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.

Mechanism and Rationale: The reaction proceeds through a series of condensations and cyclizations. One molecule of the β-ketoester and the aldehyde form an α,β-unsaturated carbonyl compound via a Knoevenagel condensation. A second molecule of the β-ketoester reacts with ammonia to form an enamine. A Michael addition of the enamine to the unsaturated carbonyl compound is followed by cyclization and dehydration to yield the dihydropyridine. The final oxidation step provides the thermodynamic driving force of aromatization. The choice of oxidizing agent can be critical and ranges from nitric acid to milder reagents like ceric ammonium nitrate (CAN).

Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Precursor

  • In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The resulting dihydropyridine can be aromatized to the corresponding pyridine by dissolving it in acetic acid and adding an oxidizing agent, such as sodium nitrite, portion-wise while monitoring the reaction by TLC.

The Guareschi-Thorpe Pyridine Synthesis

This method provides a route to 2-pyridones through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[1][2] Recent advancements have demonstrated the efficacy of using ammonium carbonate in an aqueous medium, highlighting a greener approach to this classical reaction.[1][2][3][4]

Mechanism and Rationale: The reaction is initiated by a Knoevenagel condensation between the 1,3-dicarbonyl and cyanoacetamide. The resulting intermediate then undergoes cyclization through the attack of the amide nitrogen onto one of the carbonyl groups, followed by dehydration to yield the 2-pyridone. The use of ammonium carbonate can serve as both the nitrogen source (by reacting with a cyanoacetate ester to form cyanoacetamide in situ) and a mild base to promote the condensation steps.[3][5]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of a 2-Pyridone [6]

  • In a round-bottom flask, a mixture of cyanoacetamide (10 mmol), ethyl acetoacetate (10 mmol), and ammonium carbonate (20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is prepared.[6]

  • The reaction mixture is heated at 80°C for 4 hours.[6]

  • Upon cooling to room temperature, the precipitated product is collected by filtration.

  • The solid is washed with cold water and dried to yield the desired 2-pyridone.[6]

The Bohlmann-Rahtz Pyridine Synthesis

This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to furnish a 2,3,6-trisubstituted pyridine.[7][8][9]

Mechanism and Rationale: The reaction begins with a Michael addition of the enamine to the electron-deficient alkyne of the ethynylketone. The resulting intermediate undergoes tautomerization to form a conjugated aminodiene. A crucial step is the heat-induced E/Z isomerization of the aminodiene to adopt the correct conformation for cyclization. Subsequent intramolecular attack of the amine onto a carbonyl group, followed by dehydration, leads to the aromatic pyridine. A significant advantage of this method is that it directly yields the pyridine without the need for a separate oxidation step.[10]

Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis [11]

  • Dissolve 3-aminocrotononitrile (10 mmol) and 1-phenyl-2-propyn-1-one (10 mmol) in a mixture of toluene (10 mL) and glacial acetic acid (2 mL).[11]

  • Heat the solution at 50°C for 24 hours, monitoring the reaction by TLC.[11]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.[11]

Modern Methods: Catalysis-Driven Efficiency and Scope

Contemporary pyridine synthesis has been revolutionized by the advent of transition-metal catalysis, enabling milder reaction conditions, broader functional group tolerance, and novel bond disconnections.

Transition-Metal-Catalyzed [2+2+2] Cycloaddition

This elegant and atom-economical approach involves the cycloaddition of two alkyne molecules and a nitrile, catalyzed by a transition metal complex, typically cobalt or rhodium, to form a pyridine ring.[6][12]

Mechanism and Rationale: The catalytic cycle is thought to commence with the coordination of two alkyne units to the low-valent metal center to form a metallacyclopentadiene intermediate. Subsequent coordination of the nitrile and insertion into a metal-carbon bond forms a seven-membered metallacycle. Reductive elimination from this intermediate releases the pyridine product and regenerates the active catalyst. The regioselectivity of the cycloaddition can be a challenge, but it can often be controlled by the choice of catalyst, ligands, and the steric and electronic properties of the substrates.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition [13]

  • In an inert atmosphere glovebox, charge a Schlenk tube with the cobalt precatalyst (e.g., [CoCp*(CH3CN)(P–N)][BF4]2, 5 mol%) and a reducing agent (e.g., NaBEt3H, 10 mol%).[13][14]

  • Add the desired alkyne (0.15 mmol) and nitrile (0.45 mmol) in a suitable anhydrous solvent (e.g., C6D6).[15]

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100°C), monitoring by NMR or GC-MS.[15]

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified by standard chromatographic techniques.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for pyridine synthesis, offering a more sustainable and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[16][17] This approach involves the direct coupling of a C-H bond with a suitable partner, often an aryl or alkyl halide, under transition-metal catalysis.

Mechanism and Rationale: The mechanism of C-H functionalization can vary depending on the catalyst and substrates but often involves an initial C-H activation step to form a metallacyclic intermediate. This is followed by oxidative addition of the coupling partner, and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. The regioselectivity of C-H functionalization on the pyridine ring can be influenced by the electronic nature of the ring and any directing groups present.[16]

Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Pyridine Derivative [18]

  • To a screw-capped test tube, add the pyridine-containing amide (0.100 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)2 (10 mol%), and triphenylphosphine (10 mol%).[18]

  • Dissolve the mixture in N,N-dimethylacetamide (DMA, 3.1 mL) and stir at 110°C for 24 hours.[18]

  • After cooling to room temperature, add water and extract the product with dichloromethane.

  • The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[18]

Comparative Performance: Synthesis of 2,4,6-Triphenylpyridine

To provide a tangible comparison of these methodologies, we will consider the synthesis of a common benchmark molecule, 2,4,6-triphenylpyridine.

Synthesis MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Reference(s)
Kröhnke SynthesisN-phenacylpyridinium bromide, Chalcone, Ammonium acetateGlacial Acetic Acid, Reflux4-6 h~90%[19][20]
Modified ChichibabinBenzaldehyde, Acetophenone, Ammonium acetateCoCl2·6H2O, Solvent-free, 110°C4 h90%[21]
Oxidative CouplingPhenylacetic acid, Acetophenone oximetrans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate/KOH1 h90%[11]
Multicomponent ReactionAcetophenone, Benzaldehyde, HMDSToluene, Microwave, 150°C0.5 h92%[22]

This table presents a selection of high-yielding methods for the synthesis of 2,4,6-triphenylpyridine for comparative purposes. HMDS = Hexamethyldisilazane.

The Kröhnke synthesis, a variation of the classical condensation approach, provides an excellent yield of 2,4,6-triphenylpyridine under relatively straightforward conditions.[19][20] Modern variations, such as the cobalt-catalyzed modified Chichibabin reaction and other multicomponent strategies, offer comparable or even slightly higher yields with significantly reduced reaction times, particularly when employing microwave irradiation.[21][22]

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and the final pyridine product for the classical methods, the following diagrams illustrate the key bond-forming events.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->UnsaturatedCarbonyl BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine Ammonia Ammonia Ammonia->Enamine Dihydropyridine 1,4-Dihydropyridine UnsaturatedCarbonyl->Dihydropyridine Michael Addition Enamine->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Guareschi_Thorpe_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Cyanoacetamide Cyanoacetamide Knoevenagel_Adduct Knoevenagel Adduct Cyanoacetamide->Knoevenagel_Adduct Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Knoevenagel_Adduct Base Base Base->Knoevenagel_Adduct Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridone 2-Pyridone Cyclized_Intermediate->Pyridone Dehydration

Caption: Workflow for the Guareschi-Thorpe Synthesis.

Bohlmann_Rahtz_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Enamine Enamine Aminodiene Aminodiene Enamine->Aminodiene Michael Addition Ethynylketone Ethynylketone Ethynylketone->Aminodiene Isomerized_Aminodiene Z-Aminodiene Aminodiene->Isomerized_Aminodiene Thermal Isomerization Pyridine Pyridine Isomerized_Aminodiene->Pyridine Cyclodehydration

Caption: Workflow for the Bohlmann-Rahtz Synthesis.

Conclusion: Selecting the Right Tool for the Job

The synthesis of substituted pyridines has evolved significantly from a reliance on pre-functionalized precursors like this compound. Classical methods such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses remain powerful tools, offering robust and often high-yielding routes to a variety of pyridine derivatives from simple acyclic starting materials.

Modern transition-metal-catalyzed approaches, including [2+2+2] cycloadditions and C-H functionalization, have further expanded the synthetic chemist's toolbox. These methods often provide access to novel substitution patterns under milder conditions and with greater atom economy, albeit sometimes at the cost of more expensive or sensitive catalysts and reagents.

The choice of synthetic strategy will ultimately be dictated by the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For rapid access to highly substituted pyridines, particularly in a discovery setting, modern multicomponent and catalytic methods may be preferable. For large-scale, cost-effective synthesis of pyridines with simpler substitution patterns, the classical named reactions continue to be invaluable. By understanding the mechanistic principles and practical considerations of each of these alternatives, researchers can make informed and strategic decisions to efficiently access the diverse and valuable class of pyridine-containing molecules.

References

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloropyridine Derivatives using ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural validation of synthesized molecules is the bedrock of reliable and reproducible results. Among the diverse class of heterocyclic compounds, 2-chloropyridine derivatives are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science. Their electronic properties and reactivity make them versatile synthons, but also introduce nuances in their analytical characterization. This guide provides an in-depth, comparative analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of these important compounds, grounded in both fundamental principles and field-proven insights.

The Primacy of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the primary and most informative technique for the initial structural assessment of this compound derivatives. Its power lies in providing a detailed electronic and topological map of the molecule through three key parameters: chemical shift (δ), spin-spin coupling (J-coupling), and signal integration.

Understanding the ¹H NMR Fingerprint of the this compound Scaffold

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic downfield chemical shifts for its protons. The introduction of an electron-withdrawing chlorine atom at the 2-position further deshields the adjacent protons, establishing a predictable pattern of resonances.

A typical ¹H NMR spectrum of a this compound derivative will display signals in the aromatic region, generally between 7.0 and 8.5 ppm. The proton at the 6-position (H-6), being ortho to the electronegative nitrogen and the chlorine atom, is the most deshielded and appears furthest downfield. The protons at positions 3, 4, and 5 will resonate at higher fields, with their precise chemical shifts and multiplicities being exquisitely sensitive to the nature and position of other substituents on the ring.

Table 1: Characteristic ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constants (J, Hz)
H-3~7.32dddJ₃,₄ = 7.98, J₃,₅ = 0.97, J₃,₆ = 1.97
H-4~7.64dddJ₄,₃ = 7.98, J₄,₅ = 7.41, J₄,₆ = 2.0
H-5~7.23dddJ₅,₄ = 7.41, J₅,₃ = 0.97, J₅,₆ = 4.83
H-6~8.39dddJ₆,₅ = 4.83, J₆,₄ = 2.0, J₆,₃ = 0.88

Note: Data is compiled from various sources and may vary slightly based on solvent and concentration.[1][2]

The coupling constants provide invaluable information about the connectivity of the protons. For instance, the ortho coupling (³J) between adjacent protons is typically the largest (around 7-8 Hz), followed by the meta coupling (⁴J) (around 2-3 Hz), and the para coupling (⁵J) which is often less than 1 Hz and not always resolved.[2]

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

A robust and reproducible experimental protocol is paramount for obtaining high-quality data that allows for confident structural assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence chemical shifts.[3] For compounds with limited solubility, DMSO-d₆ is often a good choice.

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution, which is particularly important for complex substitution patterns.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition of the ¹H NMR Spectrum:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-10 ppm for most organic compounds).

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Comparative Analysis: ¹H NMR vs. Other Analytical Techniques

While ¹H NMR is the cornerstone of structural validation, a comprehensive analysis often involves a multi-technique approach. Understanding the strengths and limitations of each technique is crucial for an efficient and accurate workflow.

Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound Derivatives

TechniqueStrengthsLimitationsApplication in this compound Derivative Analysis
¹H NMR - Provides detailed structural information (connectivity, stereochemistry).[4] - Non-destructive.[5] - Quantitative with proper setup.- Lower sensitivity compared to MS. - Signal overlap in complex molecules.[3] - Requires soluble samples.- Primary tool for initial structure confirmation. - Determination of substitution patterns on the pyridine ring. - Purity assessment via qNMR.[6]
¹³C NMR - Provides information on the carbon skeleton. - Wide chemical shift range reduces signal overlap.[7]- Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.- Confirms the number of unique carbon atoms. - Chemical shifts are sensitive to the electronic environment, aiding in substituent identification.
Mass Spectrometry (MS) - High sensitivity, can detect trace impurities. - Provides molecular weight information. - Fragmentation patterns can give structural clues.- Does not provide detailed connectivity information. - Isomers can be difficult to distinguish.- Confirms the molecular formula. - Identifies potential byproducts and impurities. - Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.
High-Performance Liquid Chromatography (HPLC) - Excellent for separating mixtures and assessing purity.[8][9] - Highly sensitive with UV detection. - Can be used for quantitative analysis.- Does not provide structural information on its own. - Requires reference standards for identification.- Purity assessment of the final product and reaction monitoring. - Separation of isomers. - Can be coupled with MS and NMR for comprehensive analysis.[10]

Advanced NMR Techniques for Unambiguous Structural Assignment

For highly substituted or complex this compound derivatives where the 1D ¹H NMR spectrum may be ambiguous due to signal overlap or complex coupling patterns, 2D NMR techniques are indispensable.

2D NMR Workflow

Caption: Workflow for structural elucidation using 1D and 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, allowing for the tracing of proton networks within the molecule. For a this compound derivative, COSY can definitively establish the connectivity of the protons on the pyridine ring.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is the most reliable way to assign the protonated carbons of the pyridine ring.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the entire molecular structure. It shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for linking different fragments of the molecule.[11][12]

Troubleshooting Common Challenges in ¹H NMR of this compound Derivatives

  • Signal Overlap: In polysubstituted derivatives, the aromatic signals can overlap, making interpretation difficult.

    • Solution: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆) can induce differential shifts in the proton resonances, often resolving the overlap.[3] Utilizing a higher field NMR spectrometer will also improve signal dispersion.

  • Broad Peaks: Broad signals can be a result of several factors.

    • Solution: Ensure the sample is fully dissolved and free of paramagnetic impurities. If the broadening is due to chemical exchange (e.g., with a labile proton), acquiring the spectrum at a lower temperature might resolve the issue. Poor shimming can also lead to broad peaks, so re-shimming the instrument is a good first step.[3]

  • Identifying Labile Protons (e.g., -OH, -NH):

    • Solution: A D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR sample and re-acquiring the spectrum will cause labile protons to exchange with deuterium, leading to the disappearance of their corresponding signals.[3]

Logical Relationship of Spectroscopic Techniques for Structural Validation

The structural validation of a novel this compound derivative is a process of converging evidence from multiple analytical techniques.

G cluster_0 Primary Structural Elucidation cluster_1 Confirmation & Purity HNMR ¹H NMR CNMR ¹³C NMR HNMR->CNMR Carbon Skeleton COSY COSY HNMR->COSY Proton Connectivity HSQC HSQC COSY->HSQC Assign Protonated Carbons HMBC HMBC HSQC->HMBC Assign Quaternary Carbons & Link Fragments Final_Structure Validated Structure HMBC->Final_Structure MS Mass Spectrometry MS->Final_Structure Molecular Formula HPLC HPLC HPLC->Final_Structure Purity

Caption: Interplay of analytical techniques in structural validation.

Conclusion

The structural validation of this compound derivatives is a critical task in many areas of chemical research and development. ¹H NMR spectroscopy, with its ability to provide detailed structural insights, serves as the primary analytical tool. However, for unambiguous and comprehensive characterization, a multi-technique approach that incorporates ¹³C NMR, 2D NMR techniques, mass spectrometry, and chromatography is essential. By understanding the principles behind each technique and adopting a logical workflow, researchers can confidently and efficiently validate the structures of these important molecules, ensuring the integrity and reliability of their scientific endeavors.

References

A Comparative Guide to Catalysts for 2-Chloropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Among the various precursors, 2-chloropyridine stands out as a readily available and versatile building block. However, its successful incorporation into complex molecules via cross-coupling reactions is highly dependent on the choice of an appropriate catalyst. The inherent properties of this compound, such as the potential for the pyridine nitrogen to coordinate to and inhibit the metal catalyst, present unique challenges.[1][2] This guide provides a comprehensive, data-driven comparison of various catalytic systems for the cross-coupling of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the optimal catalyst for their specific application.

We will delve into the performance of palladium, nickel, and copper-based catalysts in several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. By examining experimental data and exploring the mechanistic nuances of each system, this guide aims to equip you with the knowledge to navigate the catalytic landscape for this compound functionalization with confidence.

The Challenge of this compound Cross-Coupling

The primary hurdle in transition-metal-catalyzed cross-coupling of this compound lies in the delicate balance between achieving efficient catalytic turnover and preventing catalyst deactivation. The lone pair of electrons on the pyridine nitrogen can readily coordinate to the metal center of the catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, thereby hindering the desired cross-coupling reaction.[2] Furthermore, the carbon-chlorine bond in this compound is stronger and less reactive than the corresponding carbon-bromine or carbon-iodine bonds, often necessitating more active and specialized catalyst systems to facilitate the initial oxidative addition step.[3][4]

The General Catalytic Cycle

A fundamental understanding of the cross-coupling catalytic cycle is essential for rational catalyst selection and reaction optimization. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X (this compound) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M (e.g., Boronic Acid) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L_n) M-X Byproduct Transmetalation->M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Analysis of Catalytic Systems

The choice of metal and its associated ligands is paramount for overcoming the challenges of this compound coupling. Below, we compare the performance of palladium, nickel, and copper-based systems in various cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For this compound, the selection of the palladium catalyst and ligand is critical to success.[1] Traditional catalysts like Pd(PPh₃)₄ can be effective but often require higher catalyst loadings and longer reaction times.[1][6] Modern Buchwald-type phosphine ligands and N-heterocyclic carbene (NHC) ligands have demonstrated superior performance, enabling efficient coupling under milder conditions.[1][7]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5[1]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene1002-8>901-2[8]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2[1]
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>901-2[1]

Note: Yields are representative and can vary based on the specific boronic acid used and reaction conditions.

The data clearly indicates that modern catalyst systems incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr) significantly outperform traditional catalysts for the Suzuki-Miyaura coupling of 2-chloropyridines. These advanced ligands facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination step, leading to higher yields and faster reaction times.[5][8]

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions.[2] Nickel catalysts have shown particular promise in the cross-electrophile coupling of 2-chloropyridines with alkyl bromides, a transformation that can be challenging with palladium systems.[9][10][11]

Catalyst SystemLigandReductantSolventTemp. (°C)Time (h)Typical Yield (%)Reference
NiBr₂·3H₂OBathophenanthrolineMn⁰DMF604-2270-85[9]
[NiCl(o-tol)(dppf)]dppf-Toluene10018Low to no conversion[2]

A key finding is that the choice of ligand is critical for successful nickel-catalyzed coupling of this compound. While a dppf ligand was found to be ineffective for Suzuki-Miyaura coupling, a more rigid bathophenanthroline ligand enabled efficient cross-electrophile coupling with alkyl bromides.[2][9] This highlights the unique reactivity of nickel and the importance of empirical screening to identify optimal conditions.

Copper-Catalyzed C-N Coupling (Ullmann-type)

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, offer an economical alternative to palladium-catalyzed Buchwald-Hartwig amination.[12][13] While traditionally requiring harsh reaction conditions, recent advancements have led to the development of more efficient copper-based systems that operate under milder conditions.[14][15]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Cu(OAc)₂α-Benzoin OximeK₃PO₄DMSO808-1085-90[14]
CuINoneK₂CO₃NMP120-16012-24Moderate[13]

The use of α-benzoin oxime as a ligand significantly improves the efficiency of the copper-catalyzed C-N coupling of this compound, allowing the reaction to proceed at a much lower temperature with high yields.[14] This demonstrates the potential of ligand development to expand the utility of copper catalysis in challenging cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds.[16][17] For the amination of this compound, the use of bulky, electron-rich phosphine ligands is crucial to overcome the low reactivity of the C-Cl bond.[3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃RuPhosNaOtBuToluene1004-12>90[3]
Pd(OAc)₂BrettPhosK₃PO₄1,4-Dioxane11012-2480-95[3]
Pd(OAc)₂JosiphosCs₂CO₃Toluene80-1008-16>90[3][17]

The data illustrates that a variety of bulky phosphine ligands can effectively promote the Buchwald-Hartwig amination of this compound. The choice of base and solvent can also significantly impact the reaction outcome, and optimization of these parameters is often necessary to achieve high yields.[3]

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes.[18][19][20] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[18] For this compound, the choice of palladium catalyst and reaction conditions is important for achieving high yields.

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃N60-804-1270-85[18][21]
[t-Bu₂(4-Me₂NC₆H₄)P]₂Pd--AmineRT2-6>90[5]

More recent developments have shown that highly active palladium catalysts can facilitate the Sonogashira coupling of this compound at room temperature and in the absence of a copper co-catalyst, offering a more sustainable and efficient method.[5]

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for representative cross-coupling reactions of this compound are provided below.

Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a modern palladium precatalyst.

Suzuki Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents 1. Add this compound, arylboronic acid, and K₃PO₄ to an oven-dried Schlenk flask. Add_Catalyst 2. Add XPhos Pd G3 catalyst. Add_Reagents->Add_Catalyst Inert_Atmosphere 3. Seal, evacuate, and backfill with an inert gas (3x). Add_Catalyst->Inert_Atmosphere Add_Solvent 4. Add degassed toluene via syringe. Inert_Atmosphere->Add_Solvent Heat_Stir 5. Heat the reaction mixture to 100 °C with vigorous stirring. Add_Solvent->Heat_Stir Monitor 6. Monitor progress by TLC or LC-MS (typically 2-8 hours). Heat_Stir->Monitor Cool 7. Cool the reaction to room temperature. Monitor->Cool Dilute_Wash 8. Dilute with ethyl acetate and wash with water and brine. Cool->Dilute_Wash Dry_Concentrate 9. Dry the organic layer, filter, and concentrate. Dilute_Wash->Dry_Concentrate Purify 10. Purify the crude product by column chromatography. Dry_Concentrate->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.

Detailed Steps:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the XPhos Pd G3 catalyst (0.01-0.02 mmol, 1-2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.[1]

Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling

This protocol outlines a procedure for the nickel-catalyzed coupling of this compound with an alkyl bromide.[9]

Detailed Steps:

  • In a well-ventilated fume hood, add NiBr₂·3H₂O (0.15 mmol), bathophenanthroline (0.15 mmol), this compound (3.00 mmol), the alkyl bromide (3.30 mmol), and Mn⁰ powder (6.00 mmol) to a 1-dram vial.

  • Add DMF (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 60 °C with stirring for 4-22 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Conclusion

The successful cross-coupling of this compound is a highly achievable goal with the careful selection of the appropriate catalytic system. This guide has provided a comparative overview of palladium, nickel, and copper-based catalysts, highlighting their respective strengths and weaknesses for various transformations.

For Suzuki-Miyaura couplings, modern palladium catalysts with bulky phosphine or NHC ligands offer superior performance. Nickel catalysis presents a powerful and cost-effective alternative, particularly for cross-electrophile couplings. Copper-catalyzed systems, especially with the advent of new ligand technologies, are becoming increasingly competitive for C-N bond formation.

Ultimately, the optimal catalyst will depend on the specific substrates, desired transformation, and economic considerations of the project. The experimental data and protocols provided herein serve as a valuable starting point for researchers to develop robust and efficient methods for the functionalization of the versatile this compound building block.

References

A Researcher's Guide to Confirming the Regioselectivity of Substitution on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties, however, present a distinct challenge: controlling and confirming the position of substitution on the ring. Achieving the desired regioselectivity is paramount, as the placement of a single functional group can dramatically alter a molecule's biological activity, solubility, and metabolic stability.

This guide moves beyond simple procedural lists to provide a deep, mechanistic-driven comparison of pyridine's reactivity. It offers field-proven insights into why substitutions occur at specific positions and presents robust, self-validating experimental protocols to confidently confirm the regiochemical outcome of your reactions.

The Electronic Landscape of Pyridine: A Tale of Three Positions

The regioselectivity of substitution on the pyridine ring is a direct consequence of its electronic structure. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive effect (-I) and a weaker resonance effect (-M). This creates an electron-deficient aromatic system, making pyridine less reactive than benzene towards electrophilic attack but more susceptible to nucleophilic attack.[1] This electronic imbalance dictates the preferred sites of reaction.

Electrophilic Aromatic Substitution (EAS): The Meta-Position (C-3) Prevails

Pyridine's reactivity towards electrophiles is low due to the deactivating effect of the nitrogen atom.[2] Furthermore, the acidic conditions often used in EAS reactions protonate the pyridine nitrogen, further deactivating the ring.[3] When substitution does occur, it overwhelmingly favors the C-3 (meta) position.[2]

The reasoning lies in the stability of the cationic intermediate (the σ-complex) formed during the reaction.

  • Attack at C-2 (ortho) or C-4 (para): The positive charge in one of the resonance structures is placed directly on the highly electronegative nitrogen atom, which is an energetically unfavorable state.

  • Attack at C-3 (meta): The positive charge is delocalized across the carbon atoms of the ring, avoiding the nitrogen. This results in a more stable intermediate compared to ortho or para attack, making the C-3 pathway the kinetically and thermodynamically favored route.[4]

A common strategy to enhance reactivity and direct substitution to the C-4 position involves the formation of a Pyridine N-oxide.[3] The N-oxide is more reactive and directs electrophiles to the C-4 position, after which the N-oxide can be deoxygenated.[3]

EAS_Mechanism

Nucleophilic Aromatic Substitution (SNAr): A Preference for C-2 and C-4

The electron-deficient nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. Nucleophilic attack inherently favors the C-2 (ortho) and C-4 (para) positions.[3][5]

This selectivity is explained by the stability of the anionic Meisenheimer intermediate formed upon nucleophilic attack.[5]

  • Attack at C-2 or C-4: The negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[5][6] This provides significant stabilization to the intermediate, lowering the activation energy for its formation.[5]

  • Attack at C-3: Delocalization of the negative charge onto the nitrogen atom is not possible. The charge remains distributed only on the carbon atoms, resulting in a less stable, higher-energy intermediate.[5]

Therefore, the pathways leading to C-2 and C-4 substitution are significantly more favorable. The classic Chichibabin reaction, which directly aminates the ring, is a prime example of this reactivity, yielding primarily 2-aminopyridine.[7][8]

SNAr_Mechanism

Experimental Confirmation: A Comparative Workflow

Confirming the identity of your substituted pyridine product is a critical self-validating step in any synthetic procedure. A combination of chromatographic and spectroscopic techniques provides irrefutable evidence of regiochemistry.

Workflow

The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for determining the substitution pattern on a pyridine ring. The unique electronic environment of each proton and carbon atom results in a characteristic chemical shift (δ) and spin-spin coupling (J) pattern.

¹H NMR Spectroscopy: The protons on the pyridine ring resonate in a predictable downfield region.

  • α-protons (H-2, H-6): Most deshielded due to their proximity to the nitrogen, appearing furthest downfield (typically δ 8.5-8.8 ppm).

  • γ-proton (H-4): Appears at an intermediate chemical shift (typically δ 7.5-7.8 ppm).

  • β-protons (H-3, H-5): Most shielded among the ring protons, appearing furthest upfield (typically δ 7.1-7.5 ppm).

The substitution pattern is revealed by the number of signals, their integration, their chemical shifts, and most importantly, their coupling patterns.

¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon chemical shifts are indicative of the substitution position.

  • α-carbons (C-2, C-6): ~150 ppm

  • γ-carbon (C-4): ~136 ppm

  • β-carbons (C-3, C-5): ~124 ppm

The following table provides a guide to interpreting the NMR spectra of monosubstituted pyridines.

Substitution PatternExpected ¹H NMR Signals (Multiplicity)Key Coupling Constants (J, in Hz)Expected ¹³C NMR Signals (No. of Signals)
2-Substituted 4 signals: 1 doublet (H6), 1 triplet/dt (H4), 1 triplet/dt (H5), 1 doublet (H3)³JH3-H4 ≈ 7-8 Hz³JH4-H5 ≈ 7-8 Hz³JH5-H6 ≈ 5-6 Hz⁴JH3-H5 ≈ 1-2 Hz⁴JH4-H6 ≈ 1-2 Hz5 signals
3-Substituted 4 signals: 1 singlet/doublet (H2), 1 doublet (H6), 1 ddd (H4), 1 dd (H5)³JH2-H4 ≈ 0 Hz³JH4-H5 ≈ 8 Hz³JH5-H6 ≈ 5 Hz⁴JH2-H6 ≈ 2-3 Hz5 signals
4-Substituted 2 signals (Symmetry): 1 doublet (H2, H6), 1 doublet (H3, H5)³JH2-H3 / ³JH5-H6 ≈ 5-6 Hz3 signals

Note: Chemical shifts and coupling constants are approximate and can be influenced by the nature of the substituent and the solvent.[5][7]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing two classic pyridine substitution reactions and, critically, for analyzing the regiochemical outcome.

Protocol 1: Electrophilic Nitration of Pyridine-N-Oxide

This two-step procedure first activates the pyridine ring by forming the N-oxide, which then directs nitration primarily to the C-4 position.

Part A: Synthesis of Pyridine-N-Oxide

  • Reaction Setup: In a round-bottom flask, dissolve pyridine (1.0 eq) in glacial acetic acid.

  • Oxidation: Slowly add hydrogen peroxide (30% aq. solution, 1.5 eq) to the solution while maintaining the temperature below 60°C with a water bath.

  • Reaction: Heat the mixture at 70-80°C for 3 hours.

  • Work-up: Cool the reaction mixture and remove the acetic acid under reduced pressure. The resulting residue is Pyridine-N-Oxide.

Part B: Nitration of Pyridine-N-Oxide

  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat the crude Pyridine-N-Oxide from Part A to 60°C.[1]

  • Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add fuming nitric acid (1.5 eq) to concentrated sulfuric acid (2.5 eq).[1]

  • Addition: Add the nitrating mixture dropwise to the heated Pyridine-N-Oxide over 30 minutes, maintaining the temperature.

  • Reaction: Heat the mixture to 125-130°C for 3 hours.[1]

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated sodium carbonate solution to a pH of 7-8. A yellow solid, 4-nitropyridine-N-oxide, will precipitate.[1]

  • Purification: Collect the solid by filtration and recrystallize from acetone.

Data Analysis to Confirm Regioselectivity:

  • ¹H NMR (in CDCl₃): The product, 4-nitropyridine-N-oxide, is symmetrical. Expect two signals, each integrating to 2H.

    • One doublet around δ 8.2-8.4 ppm (H-2, H-6).

    • One doublet around δ 7.3-7.5 ppm (H-3, H-5).

    • The coupling constant between these doublets should be approximately 6-7 Hz.

  • ¹³C NMR (in CDCl₃): Expect only 3 signals for the aromatic carbons due to symmetry.

  • GC-MS: A single major peak should be observed with a mass corresponding to the nitrated product. This confirms the absence of significant isomeric impurities.

Protocol 2: Nucleophilic Amination (Chichibabin Reaction)

This reaction demonstrates the inherent preference for nucleophilic attack at the C-2 position.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add dry toluene.

  • Reagent Addition: Add sodium amide (NaNH₂, 1.2 eq) to the toluene.[9] Heat the suspension to reflux (approx. 110°C).

  • Substrate Addition: Slowly add a solution of pyridine (1.0 eq) in dry toluene to the refluxing mixture. A color change to reddish-brown and evolution of hydrogen gas should be observed.[7][10]

  • Reaction: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature and cautiously quench by adding water, followed by a saturated solution of ammonium chloride.

  • Work-up: Separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate 2-aminopyridine.

Data Analysis to Confirm Regioselectivity:

  • ¹H NMR (in CDCl₃): The product, 2-aminopyridine, will show 4 distinct signals in the aromatic region.

    • A doublet around δ 8.1 ppm (H-6).

    • A triplet/ddd around δ 7.4-7.5 ppm (H-4).

    • A doublet around δ 6.6 ppm (H-3).

    • A triplet/dd around δ 6.5 ppm (H-5).

    • A broad singlet for the -NH₂ protons (typically δ 4.5-5.5 ppm).

    • The coupling patterns will be complex but distinct from the symmetrical 4-substituted pattern.

  • ¹³C NMR (in CDCl₃): Expect 5 distinct signals for the aromatic carbons.

  • GC-MS: The major peak will have a mass corresponding to aminopyridine. Check for a minor isomer peak corresponding to 4-aminopyridine, which can sometimes form in small amounts.[3]

Conclusion

Mastering the regioselective substitution of pyridine is a blend of theoretical understanding and rigorous experimental validation. By appreciating the fundamental electronic factors that govern the site of attack for electrophiles and nucleophiles, researchers can make informed decisions in their synthetic design. The true authority, however, comes from the data. The systematic application of chromatographic and, most importantly, detailed NMR spectroscopic analysis provides the definitive, self-validating proof required to confirm the regiochemical outcome of any substitution reaction, ensuring the integrity and success of your research and development efforts.

References

A Comparative Guide to the Biological Activity of 2-Chloropyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a versatile component in designing molecules that interact with biological targets.[4] Among its many derivatives, the 2-chloropyridine moiety serves as a critical synthon and a key pharmacophore in its own right. The chlorine atom at the 2-position is not merely a substituent; it acts as a reactive handle for further molecular elaboration and can be crucial for binding affinity, often through halogen bonding or by acting as a leaving group in covalent interactions.[5]

This guide provides a comparative analysis of this compound analogs across several key therapeutic areas: oncology, infectious diseases, and inflammatory disorders. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for evaluating their biological activity, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of this remarkable chemical scaffold.

Anticancer Activity: Targeting Telomerase and Kinase Pathways

A significant number of this compound derivatives have been investigated for their antiproliferative effects. A primary mechanism of action for several potent analogs is the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the replicative immortality of cancer cells.[6][7]

Comparative Analysis of Telomerase Inhibitors

Several studies have synthesized and evaluated this compound derivatives bearing different heterocyclic moieties, revealing potent telomerase inhibitory activity.

Compound IDKey Structural MoietyTarget Cell LineAnticancer Activity (IC₅₀)Telomerase Inhibition (IC₅₀)Reference
6o 1,3,4-OxadiazoleSGC-7901 (Gastric)> Potent than control2.3 ± 0.07 µM[6]
6u 1,3,4-OxadiazoleSGC-7901 (Gastric)> Potent than controlNot specified[6]
6e FlavoneSGC-7901 (Gastric)22.28 ± 6.26 µg/mL0.8 ± 0.07 µM[7]
6f FlavoneSGC-7901 (Gastric)18.45 ± 2.79 µg/mLNot specified[7]

Table 1: Comparative in vitro activity of this compound analogs as anticancer agents.

The data clearly indicate that modifications to the core this compound scaffold significantly impact biological activity. Compound 6e , featuring a flavone moiety, demonstrated exceptionally strong telomerase inhibition with an IC₅₀ value of 0.8 µM.[7] Similarly, compound 6o , which incorporates a 1,3,4-oxadiazole ring, also showed significant telomerase inhibition (IC₅₀ = 2.3 µM) and potent activity against the SGC-7901 gastric cancer cell line.[6] These findings underscore the rationale for using the this compound scaffold as a foundation for developing novel telomerase-targeting cancer therapeutics.

Mechanism of Action: Telomerase Inhibition

Telomerase is a reverse transcriptase that adds telomeric repeat sequences to the ends of chromosomes, preventing their progressive shortening during cell division. Most somatic cells have low or undetectable levels of telomerase activity, but it is reactivated in approximately 85-90% of cancer cells. This reactivation is a critical step for bypassing cellular senescence and achieving immortalization. Inhibiting telomerase leads to telomere shortening, which in turn triggers cellular aging or apoptosis, making it a highly attractive target for cancer therapy.

G cluster_0 Normal Cell Division cluster_1 Cancer Cell Proliferation cluster_2 Therapeutic Intervention Telomere Telomere Short_Telomere Shortened Telomere Telomere->Short_Telomere Replication Cycles Senescence Cellular Senescence / Apoptosis Short_Telomere->Senescence Critical Shortening Telomerase Telomerase (hTERT) Maintained_Telomere Maintained Telomere Telomerase->Maintained_Telomere Adds Repeats Maintained_Telomere->Maintained_Telomere Immortality Unlimited Proliferation Maintained_Telomere->Immortality Inhibitor This compound Analog (e.g., Compound 6e) Inhibitor->Telomerase Inhibits

Caption: Telomerase inhibition by this compound analogs.

Experimental Protocol: Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a standard method for measuring telomerase activity. It is a two-step process involving telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.

Methodology:

  • Cell Lysate Preparation: Prepare cell extracts from a cancer cell line (e.g., SGC-7901) known to express telomerase. Protein concentration should be quantified using a Bradford or BCA assay.

  • Compound Treatment: In a PCR tube, combine the cell lysate (containing telomerase) with a reaction buffer, a non-telomeric substrate primer (TS primer), and varying concentrations of the this compound test compound (e.g., 0.1 µM to 100 µM). Include a no-inhibitor positive control and a heat-inactivated lysate negative control.

  • Telomerase Extension: Incubate the reaction mixture at 30°C for 30 minutes. During this step, active telomerase will add TTAGGG repeats to the 3' end of the TS primer.

  • PCR Amplification: Add a reverse primer (ACX primer), Taq polymerase, and dNTPs to the reaction tube. Perform PCR for 30-35 cycles to amplify the telomerase-extended products.

  • Product Detection: Analyze the PCR products using polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Green). The presence of a characteristic 6-base pair ladder indicates telomerase activity.

  • Quantification: Quantify the intensity of the bands. The IC₅₀ value is determined by plotting the percentage of telomerase inhibition against the logarithm of the inhibitor concentration.[7]

Antimicrobial Activity: Broad-Spectrum Potential

The this compound scaffold is also a component of various molecules with significant antimicrobial properties.[8][9] Analogs have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Analogs

A study on Schiff bases derived from 2-amino-4-chloropyridine revealed that several compounds exhibited noteworthy antimicrobial effects. The activity was determined using the agar-well diffusion method, where the diameter of the zone of inhibition indicates the potency of the compound.

Compound IDR-Group on Schiff BaseS. aureus (G+)B. cereus (G+)E. coli (G-)Acetobacter sp. (G-)Reference
3b 2-Hydroxy++++++++[10]
3c 4-Bromo+++++++++++[10]
3d 4-Chloro+++++++++++[10]
3f 4-Nitro+++++++++++[10]
3g 3-Nitro++++++++++[10]

Table 2: Qualitative antimicrobial activity of 2-amino-4-chloropyridine derivatives. Activity is represented by the zone of inhibition: + (low), ++ (moderate), +++ (significant).

The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups (e.g., -Br, -Cl, -NO₂) at the para-position of the aldehyde-derived phenyl ring (compounds 3c , 3d , 3f ) often correlates with broad-spectrum and significant antimicrobial activity.[10] This provides a clear rationale for synthesizing future analogs with halogen and nitro substitutions to enhance potency.

Experimental Protocol: Agar-Well Diffusion Assay

This method is a standard, reliable technique for preliminary screening of antimicrobial activity.

Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the microbial suspension using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, into each well. Also include a solvent-only negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[10][11]

G start Start prep_media Prepare & Pour Sterile Agar Plates start->prep_media prep_inoculum Prepare Standardized Microbial Inoculum prep_media->prep_inoculum swab_plate Swab Inoculum onto Agar Surface prep_inoculum->swab_plate punch_wells Punch Wells into Agar swab_plate->punch_wells load_samples Load Test Compounds & Controls into Wells punch_wells->load_samples incubate Incubate Plates (e.g., 37°C, 24h) load_samples->incubate measure Measure Diameter of Zone of Inhibition (mm) incubate->measure end End measure->end

Caption: Workflow for the Agar-Well Diffusion Assay.

Kinase Inhibitory Activity: Covalent and Reversible Inhibition

Kinases are a major class of drug targets, particularly in oncology and immunology.[12] The this compound scaffold has been explored in the design of kinase inhibitors, where the chloro-substituent can play a role in covalent bond formation or contribute to binding affinity within the ATP pocket.[13][14]

Comparative Analysis of Kinase Inhibitors

A fascinating example comes from the development of covalent inhibitors for Mitogen- and stress-activated protein kinase 1 (MSK1). Researchers identified a 2,5-dichloropyrimidine hit that acted via an SNAr reaction with a cysteine residue.[13] Subsequent optimization explored various heterocyclic cores.

Compound IDCore ScaffoldTarget KinaseActivity (MSK1)Rationale / NotesReference
11 ChloropyridineMSK1InactivePyridine N was insufficient to activate the chloro-group for SNAr.[13]
13 ChloropyridineMSK1InactiveConfirmed inactivity of the chloropyridine scaffold in this context.[13]
14 MonochloropyrimidineMSK1Active (Slightly enhanced vs. dichloropyrimidine hit)Demonstrated the requirement of the pyrimidine ring for electrophilicity.[13]
23 ChloropyridineMSK1Highly Potent Activity was regained by pairing the chloropyridine with a more optimal pyrrolopyrimidine moiety.[13]

Table 3: Activity of halogenated heterocycles as covalent MSK1 inhibitors.

This comparison provides a critical insight into drug design: the activity of a pharmacophore (like this compound) is highly dependent on the overall molecular context. While the simple chloropyridine analogs 11 and 13 were inactive, the highly optimized analog 23 , which paired the chloropyridine with a different binding moiety, achieved high potency.[13] This demonstrates that the this compound group can be an effective covalent warhead when positioned correctly by a suitable scaffold.

Mechanism of Action: Covalent Kinase Inhibition

Kinase inhibitors typically compete with ATP for binding in the enzyme's active site. Covalent inhibitors take this a step further by forming a permanent chemical bond with a nearby reactive residue, most commonly a non-catalytic cysteine. This is often achieved via a Michael addition or, as in the case of the MSK1 inhibitors, a nucleophilic aromatic substitution (SNAr) reaction. The 2-chloro substituent on an electron-deficient ring like pyrimidine (or a properly activated pyridine) serves as a leaving group when attacked by the cysteine thiol, leading to irreversible inactivation of the kinase.

G cluster_0 Covalent Kinase Inhibition Workflow cluster_1 Molecular Representation step1 1. Inhibitor enters ATP-binding pocket step2 2. Non-covalent binding positions the 'warhead' step1->step2 step3 3. Nucleophilic attack from Cysteine residue step2->step3 step4 4. Covalent bond forms, Cl⁻ is expelled (SNAr) step3->step4 step5 5. Kinase is irreversibly inhibited step4->step5 Kinase Kinase Active Site with Cysteine (Cys-SH) Complex Irreversibly Bound Complex (Kinase-S-Inhibitor) Kinase->Complex S-NAr Reaction Inhibitor Inhibitor (this compound Analog)

Caption: General mechanism of covalent kinase inhibition.

Experimental Protocol: General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay designed to measure the binding of inhibitors to a kinase active site.

Methodology:

  • Reagent Preparation: Prepare assay buffer. Dilute the kinase (e.g., MSK1), a europium (Eu)-labeled anti-tag antibody specific to the kinase, and a fluorescent Alexa Fluor™ 647-labeled broad-spectrum kinase tracer (which binds to the ATP pocket).

  • Compound Plating: In a 384-well plate, serially dilute the this compound test compounds to create a dose-response curve.

  • Kinase/Antibody Addition: Add the premixed kinase and Eu-labeled antibody solution to all wells.

  • Tracer Addition: Add the Alexa Fluor™-labeled tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at both 615 nm (Europium) and 665 nm (Alexa Fluor™).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). In the absence of an inhibitor, the tracer binds the kinase, bringing the Eu-donor and Alexa Fluor™-acceptor into proximity, resulting in a high FRET signal. A potent inhibitor will displace the tracer, disrupting FRET and causing a low signal. Plot the emission ratio against inhibitor concentration to calculate the IC₅₀.

Conclusion

The this compound scaffold is a proven and highly adaptable platform in modern drug discovery. The comparative data presented in this guide highlight its role in the development of potent anticancer, antimicrobial, and kinase-inhibiting agents. The reactivity of the C2-chlorine atom, combined with the electronic nature of the pyridine ring, provides a unique toolkit for medicinal chemists—enabling fine-tuning of binding affinities, exploration of covalent inhibition mechanisms, and synthesis of diverse chemical libraries. Future research should continue to explore novel substitutions and fusion of this scaffold with other pharmacologically relevant moieties to address ongoing therapeutic challenges, from drug-resistant cancers to emerging infectious diseases.

References

A Cost-Benefit Analysis of 2-Chloropyridine in Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving economic viability and process efficiency. Among the myriad of heterocyclic intermediates, 2-chloropyridine stands out as a workhorse, prized for its versatility and accessibility. However, a comprehensive evaluation of its cost-benefit profile against viable alternatives is crucial for informed decision-making in a research and development setting. This guide provides a detailed analysis of this compound, offering a comparative perspective on its performance, supported by experimental data and field-proven insights.

The Economic Equation: A Cost-Comparative Overview

From a purely procurement standpoint, this compound generally presents a more cost-effective option compared to its halogenated counterparts, 2-bromopyridine and 2-fluoropyridine. This price differential is a significant factor in its widespread industrial use.[1][2][3] However, the initial purchase price is only one facet of a comprehensive cost analysis. A true cost-benefit evaluation must encompass factors such as reactivity, reaction efficiency, and the expense of associated reagents and catalysts.

CompoundRepresentative Price (per kg)Key Considerations
This compound ~$490 - $525[1][4]Lower initial cost, moderate reactivity, may require more forcing conditions or specialized catalysts for certain transformations.
2-Bromopyridine ~$100 - $185 (Note: Price can vary significantly by supplier and purity)[5][6]Higher reactivity than this compound in many cross-coupling reactions, potentially leading to lower catalyst loadings and shorter reaction times.
2-Fluoropyridine ~$1400[7]Highest reactivity in nucleophilic aromatic substitution, but significantly higher cost.

Disclaimer: Prices are approximate and subject to market fluctuations. Sourcing from different suppliers can significantly impact cost.

The economic advantage of this compound becomes most apparent in large-scale production where the lower unit cost of the starting material can translate into substantial savings.[8] However, for niche, high-value applications where reaction efficiency and yield are paramount, the higher cost of 2-bromopyridine or 2-fluoropyridine may be justified.

Reactivity and Performance in Key Synthetic Transformations

The utility of this compound is primarily defined by its reactivity in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles.[9][10] This reactivity is fundamental to the synthesis of a wide range of derivatives.

Mechanism of Nucleophilic Aromatic Substitution on this compound:

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.

In SNAr reactions, the general reactivity trend for halopyridines is F > Cl > Br > I.[1] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electron-withdrawing halogen. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of this compound.[10]

However, the significantly lower cost of this compound often makes it the preferred substrate, with the lower reactivity compensated for by employing stronger nucleophiles, higher reaction temperatures, or by activating the pyridine ring through N-oxidation.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is a competent electrophile in a variety of palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are instrumental in the formation of C-C, C-N, and C-O bonds, respectively.

Comparative Reactivity in Cross-Coupling:

The C-Cl bond is stronger than the C-Br and C-I bonds, making this compound generally less reactive in the oxidative addition step of the catalytic cycle, which is often rate-determining.[11] This can necessitate the use of more active, and often more expensive, catalysts and ligands, as well as higher reaction temperatures.

ReactionThis compound2-Bromopyridine
Suzuki-Miyaura Coupling Requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and often higher temperatures.[12]Generally more reactive, allowing for milder reaction conditions and a broader range of catalysts.[13]
Buchwald-Hartwig Amination Can be challenging; often requires specialized ligands and higher temperatures.[14]More facile C-N bond formation under milder conditions.
Sonogashira Coupling Significantly lower reactivity, leading to lower yields and longer reaction times.[14]Preferred substrate over this compound for this transformation.

Catalytic Cycle of Suzuki-Miyaura Coupling of this compound:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II)Complex Cl-Pd(II)L₂(Py) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)ArylComplex R-Pd(II)L₂(Py) Transmetalation->Pd(II)ArylComplex ReductiveElimination Reductive Elimination Pd(II)ArylComplex->ReductiveElimination ReductiveElimination->Pd(0)L2 Product 2-Arylpyridine ReductiveElimination->Product This compound This compound This compound->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Despite its lower reactivity, the development of highly active palladium and nickel catalyst systems has significantly expanded the utility of this compound in cross-coupling reactions, making it a viable and economically attractive option for many applications.[2][15][16][17]

Case Studies: Industrial Applications of this compound

The cost-effectiveness and versatile reactivity of this compound have led to its use as a key intermediate in the synthesis of numerous commercial products.

Synthesis of Zinc Pyrithione (Antifungal Agent)

Zinc pyrithione, the active ingredient in many anti-dandruff shampoos, is synthesized from this compound.[18][19][20][21] The synthesis involves the N-oxidation of this compound, followed by reaction with a sulfur source and subsequent chelation with a zinc salt.

Experimental Workflow for Zinc Pyrithione Synthesis:

Zinc_Pyrithione_Synthesis Start This compound N-Oxidation N-Oxidation (e.g., H₂O₂, catalyst) Start->N-Oxidation Intermediate1 This compound-N-oxide N-Oxidation->Intermediate1 Sulfurization Sulfurization (e.g., NaSH) Intermediate1->Sulfurization Intermediate2 2-Mercaptopyridine-N-oxide Sulfurization->Intermediate2 Chelation Chelation (e.g., ZnSO₄) Intermediate2->Chelation Product Zinc Pyrithione Chelation->Product

Caption: Simplified workflow for the synthesis of Zinc Pyrithione.

The use of this compound in this process is well-established and optimized for large-scale production, with reported overall yields of up to 92%. Alternative routes starting from other pyridine derivatives are generally less economically viable for this high-volume product.

Synthesis of Chlorpheniramine (Antihistamine)

Chlorpheniramine, a widely used antihistamine, is synthesized using this compound as a key starting material.[14] The synthesis typically involves the reaction of p-chlorobenzyl cyanide with this compound in the presence of a strong base like sodium amide, followed by alkylation and reduction steps.

Detailed Protocol for the Synthesis of a Chlorpheniramine Intermediate:

Step 1: Synthesis of 2-(p-chlorobenzyl)pyridine

  • To a solution of p-chlorobenzyl cyanide (1.0 eq) in an anhydrous solvent such as toluene, add sodium amide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

  • Stir the resulting suspension for 30 minutes.

  • Add a solution of this compound (1.05 eq) in the same solvent dropwise to the reaction mixture, maintaining the temperature below 40°C.

  • After the addition is complete, stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield 2-(p-chlorobenzyl)pyridine.

While 2-bromopyridine can also be used in this synthesis, and may offer higher reactivity, the lower cost of this compound often makes it the preferred choice for the industrial production of chlorpheniramine.[14]

Alternatives to this compound: A Broader Perspective

While this guide focuses on the comparison of 2-halopyridines, it is important to acknowledge that alternative strategies for pyridine functionalization exist. These include:

  • Direct C-H functionalization of pyridine: This approach avoids the use of pre-halogenated pyridines, offering a more atom-economical route.[5] However, controlling regioselectivity can be challenging.

  • Synthesis of the pyridine ring from acyclic precursors: Methods like the Hantzsch pyridine synthesis allow for the construction of substituted pyridines from simple starting materials.[16] This can be advantageous when the desired substitution pattern is not easily accessible from pre-formed pyridine rings.

The choice between using a pre-functionalized pyridine like this compound and a de novo synthesis strategy depends on the specific target molecule, the desired substitution pattern, and the overall economic and environmental considerations of the synthetic route.

Conclusion and Future Outlook

This compound remains a cornerstone of industrial organic synthesis due to its favorable cost profile and versatile reactivity. While it may be less reactive than its bromo and fluoro counterparts in certain transformations, the development of advanced catalytic systems has largely mitigated these limitations, making it a viable and often preferred choice for large-scale production.

For researchers and drug development professionals, the decision to use this compound should be based on a holistic cost-benefit analysis that considers not only the price of the starting material but also the cost and efficiency of the entire synthetic process. As the field of catalysis continues to evolve, the utility of this compound is likely to expand further, solidifying its position as a valuable and economical building block in the synthesis of complex molecules.

References

assessing the purity of synthesized 2-substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable motif in modern drug discovery, the 2-substituted pyridine ring is a privileged scaffold found in numerous blockbuster pharmaceuticals. Its unique electronic properties and capacity for crucial hydrogen bond interactions make it a valuable component in designing bioactive molecules. However, the synthetic routes to these vital building blocks, while numerous, often yield a challenging array of closely related impurities and regioisomers. For researchers, scientists, and drug development professionals, the rigorous assessment of purity is not merely a quality control step but a critical determinant of a compound's downstream biological activity and toxicological profile.

This guide provides a comprehensive comparison of the most effective analytical techniques for . Moving beyond a simple recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable results.

The Imperative of Purity in Pharmaceutical Development

In the context of drug development, even trace impurities can have significant consequences. A regioisomeric impurity, for instance, where a substituent is misplaced at the 3- or 4-position of the pyridine ring, can exhibit drastically altered binding affinity for a biological target, leading to diminished efficacy or off-target effects.[1] Similarly, residual catalysts, starting materials, or byproducts from the synthesis can introduce toxicity or interfere with sensitive biological assays. Therefore, the implementation of orthogonal and rigorous analytical methods is paramount to guarantee the integrity of any therapeutic candidate containing a 2-substituted pyridine core.

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific impurities anticipated, the required sensitivity, and the available instrumentation. Below is a comparative overview of the most commonly employed methods for purity assessment of 2-substituted pyridines.

Technique Principle Strengths Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[2]High resolution and sensitivity, quantitative accuracy, and versatility with various detectors (UV, MS).[2][3]Method development can be time-intensive; may not resolve all regioisomers without specialized columns.[4]Routine purity checks, quantification of known impurities, and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.Provides detailed structural information, enabling identification and quantification of unknown impurities and regioisomers; non-destructive.[5][6]Lower sensitivity compared to mass spectrometry; complex spectra can be challenging to interpret.Structural elucidation of impurities, determination of regioisomeric ratios, and absolute purity assessment via qNMR.[5][7]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[8]Excellent for volatile and thermally stable compounds, offering high resolution.[8]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[2]Analysis of volatile starting materials, byproducts, or low-boiling point 2-substituted pyridines.[9]
Mass Spectrometry (MS) Ionization of molecules and their separation based on mass-to-charge ratio.High sensitivity and selectivity; provides molecular weight information.Does not typically provide information on isomeric purity; ionization efficiency can vary.Confirmation of molecular weight, detection of trace impurities, and as a detector for HPLC or GC.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple and inexpensive; a sharp melting point range is indicative of high purity.Insensitive to small amounts of impurities and not applicable to non-crystalline or liquid samples.A preliminary, qualitative assessment of purity for crystalline solids.

In-Depth Methodologies: HPLC and NMR

While a multi-technique approach is often optimal, HPLC and NMR spectroscopy are the cornerstones of comprehensive purity assessment for 2-substituted pyridines.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the go-to method for routine purity analysis in most pharmaceutical labs due to its high resolving power and quantitative accuracy.[2][3]

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point, as the nonpolar stationary phase effectively retains aromatic compounds.[2]

  • Mobile Phase Preparation: A gradient elution is often employed to separate compounds with varying polarities. A typical mobile phase system includes:

    • Solvent A: 0.1% Phosphoric acid in Water. The acid helps to ensure sharp peak shapes for the basic pyridine nitrogen.[2]

    • Solvent B: Acetonitrile.[2]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 254 nm is standard for aromatic compounds. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing UV spectra across a single chromatographic peak.[3]

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.[2]

HPLC_Workflow HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject Sample C->D E Chromatographic Separation D->E F UV/PDA Detection E->F G Integrate Peaks F->G H Calculate % Area G->H I Assess Peak Purity (with PDA) H->I

Caption: A typical workflow for assessing the purity of 2-substituted pyridines using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC excels at quantification, NMR spectroscopy is unparalleled for its ability to provide detailed structural information, making it essential for identifying and quantifying regioisomers and other structurally similar impurities.[5][6]

The substitution pattern on a pyridine ring gives rise to a unique set of proton signals and coupling constants in a ¹H NMR spectrum. A 2-substituted pyridine will exhibit a distinct pattern of four aromatic proton signals. Any deviation from this pattern can indicate the presence of 3- or 4-substituted isomers.

For an absolute measure of purity, quantitative NMR (qNMR) is a powerful technique that does not require a reference standard of the analyte itself.[5][7] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[7][10]

  • Internal Standard Selection: Choose a certified internal standard with a simple spectrum and at least one signal that is well-resolved from the analyte's signals. Dimethyl sulfone or 1,3,5-trimethoxybenzene are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-substituted pyridine sample into a clean, dry vial.

    • Accurately weigh a similar mass of the internal standard into the same vial.

    • Dissolve both components in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucially, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 30-60 seconds is often necessary to ensure complete relaxation for accurate quantification.[10]

  • Data Processing and Calculation:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) × (N_standard / I_standard) × (MW_analyte / m_analyte) × (m_standard / MW_standard) × P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_standard = purity of the internal standard.[5]

qNMR_Workflow qNMR Purity Assessment Workflow cluster_prep Sample Preparation cluster_acquisition NMR Acquisition cluster_analysis Data Analysis A Accurately Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Acquire Spectrum (long relaxation delay) B->C D Process Spectrum (Phase & Baseline) C->D E Integrate Signals D->E F Calculate Absolute Purity E->F

Caption: A systematic workflow for determining the absolute purity of 2-substituted pyridines using qNMR.

An Integrated Strategy for Purity Confirmation

No single analytical method can provide a complete picture of a compound's purity. A robust and reliable purity assessment relies on an integrated, multi-technique approach. A recommended workflow includes:

  • Initial Screening: Utilize thin-layer chromatography (TLC) and melting point analysis for a rapid, preliminary purity check of solid materials.

  • Routine Analysis and Quantification: Employ HPLC for reaction monitoring and to quantify the purity of both crude and purified products against known reference standards if available.[2]

  • Structural Verification: Use NMR spectroscopy to confirm the chemical structure of the desired 2-substituted pyridine and to identify and quantify any regioisomeric impurities.[6]

  • Molecular Weight Confirmation: Confirm the molecular weight of the main component and any significant impurities using mass spectrometry.

  • Absolute Purity Determination: For final batch release and to establish the purity of reference standards, use qNMR or HPLC with a certified reference standard.[5][7][10]

By adopting this comprehensive strategy, researchers can ensure the quality and integrity of their 2-substituted pyridine compounds, thereby fostering greater confidence in their subsequent biological and pharmacological evaluations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As laboratory professionals, our greatest asset is our ability to manage risk. The compounds we handle, particularly reactive intermediates like 2-Chloropyridine, demand not just adherence to protocols but a deep, causal understanding of why those protocols exist. This guide is structured to provide that understanding. It is not a simple checklist but a framework for thinking about safety as an integral part of the scientific process. Our goal is to empower you with the knowledge to handle this compound with the confidence that comes from comprehensive preparation and a profound respect for its chemical nature.

The Critical Hazard Profile of this compound

This compound is a versatile reagent, but its utility is matched by its significant toxicity. Understanding its hazard profile is non-negotiable and forms the logical basis for every protective measure we take. Exposure can have severe, and in some cases, fatal consequences.[1] It is a colorless to pale yellow oily liquid that is toxic by ingestion, inhalation, and skin absorption.[2][3][4] The primary dangers include its potential to cause serious skin and eye irritation, with prolonged or repeated exposure possibly leading to liver damage.[1][5]

Hazard ClassificationDescription of RiskSupporting Sources
Acute Toxicity (Inhalation) Fatal if inhaled. Vapors or mists can cause severe irritation to the respiratory tract.[1][4][6][1],[6],[4]
Acute Toxicity (Dermal) Fatal in contact with skin. The compound is readily absorbed through the skin, leading to systemic toxicity.[1][6][7][1],[7],[6]
Acute Toxicity (Oral) Harmful if swallowed. Ingestion can cause abdominal pain, sore throat, and collapse.[1][7][1],[7]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact can lead to inflammation and dermatitis.[3][7][7],[3]
Serious Eye Damage Causes serious eye damage. As a lachrymator, it can cause redness and severe burns to the eyes.[1][5][1],[5]
Specific Target Organ Toxicity May cause damage to the liver through prolonged or repeated exposure.[1][6][1],[6]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1][5][1],[5]

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the hazards outlined above. Each component is chosen to create a barrier between you and the chemical, mitigating specific routes of exposure.

Respiratory Protection: The Non-Negotiable Primary Barrier

Given that this compound is fatal if inhaled, all handling of this substance must be conducted within a certified and fully operational chemical fume hood.[3][8] The fume hood serves as the primary engineering control to minimize vapor concentration in your breathing zone.

  • Secondary Precaution: In situations where a fume hood is not available or during a spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type ABEK) is mandatory.[5][8] For emergency situations, a full-facepiece self-contained breathing apparatus (SCBA) is required.[1]

Eye and Face Protection: Shielding Against Irreversible Damage

This compound can cause severe and potentially irreversible eye damage.[5] Standard safety glasses are insufficient.

  • Mandatory: Wear tight-sealing chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][8]

  • Best Practice: In addition to goggles, use a full-face shield to protect against splashes during transfers or other manipulations.[1][5]

Skin and Body Protection: Preventing Dermal Absorption

The risk of fatal dermal absorption dictates that no skin should be exposed when handling this compound.[1][7]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but always consult a glove compatibility chart for the specific material and your operational conditions. Gloves must be inspected for tears or pinholes before each use.[5][8] Use proper glove removal technique to avoid contaminating your skin and dispose of them as hazardous waste after use.[5]

  • Body Coverage: A flame-resistant laboratory coat is the minimum requirement.[8] For procedures with a higher risk of splashing, supplement this with a chemical-resistant apron. For large-scale operations or spill response, a complete chemical-protective suit is necessary to ensure no skin is exposed.[3][5]

  • Footwear: Closed-toe shoes are required at all times in a laboratory setting to protect against spills.[8]

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is crucial for minimizing risk. The following protocol outlines the essential steps for safely handling this compound.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal prep1 Verify Fume Hood Functionality prep2 Confirm Eyewash/Shower Accessibility prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Weigh/Transfer Compound Inside Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Ground Containers During Pouring to Prevent Static handle2->handle3 post1 Decontaminate Work Area and Equipment handle3->post1 post2 Properly Doff and Dispose of Contaminated PPE post1->post2 post3 Wash Hands and Arms Thoroughly post2->post3 disp1 Collect All Waste in Labeled, Sealed Containers post3->disp1 disp2 Dispose as Hazardous Waste per Institutional Guidelines disp1->disp2

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Protocol

1. Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[8]

  • Verify that a safety shower and eyewash station are unobstructed and accessible.[3]

  • Lay down absorbent, plastic-backed pads on the work surface inside the fume hood to contain potential small spills.

  • Don all required PPE as specified above: tight-sealing goggles, face shield, lab coat, and chemical-resistant gloves.[5]

2. Handling:

  • Conduct all manipulations, including weighing and transfers, inside the certified chemical fume hood.[8]

  • When not in use, keep containers of this compound tightly closed.[1]

  • Use appropriate tools (e.g., spatulas, syringes) for transfers to minimize the risk of spills.

  • Avoid any personal contact with the substance. Do not eat, drink, or smoke in the handling area.[1][3]

3. Post-Handling and Decontamination:

  • Wipe down the work surface and any equipment used with an appropriate decontaminating solvent.

  • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Contaminated gloves should be removed last.[5]

  • Dispose of all contaminated disposables (gloves, absorbent pads, etc.) in a designated, sealed hazardous waste container.[1][3]

  • Wash hands and any potentially exposed skin areas thoroughly with soap and water.[1] Contaminated work clothes should be laundered separately by trained personnel.[3]

Emergency and Disposal Plans

Preparation for unexpected events is a cornerstone of laboratory safety.

Emergency First Aid for Exposure
Exposure RouteImmediate Action
Inhalation Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][9][10]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill Response
  • Minor Spill (inside a fume hood):

    • Alert others in the area.

    • Use an absorbent material like vermiculite, dry sand, or a spill pillow to contain the liquid.[3]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area.

  • Major Spill (outside a fume hood):

    • Evacuate all personnel from the immediate area.[3]

    • Alert your institution's emergency response team and inform them of the location and nature of the hazard.[7]

    • Remove all sources of ignition.[3]

    • Only personnel with appropriate training and SCBA-level respiratory protection should enter the area to perform cleanup.[1]

Disposal Plan

All materials contaminated with this compound, including the chemical itself, empty containers, and disposable PPE, must be treated as hazardous waste.[3][7]

  • Collect all waste in suitable, clearly labeled, and tightly sealed containers.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][7] Do not discharge into drains or the environment.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyridine
Reactant of Route 2
2-Chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.